Product packaging for FR 409(Cat. No.:CAS No. 163180-49-2)

FR 409

Cat. No.: B1143223
CAS No.: 163180-49-2
M. Wt: 215.21 g/mol
InChI Key: MZAGXDHQGXUDDX-AGLLBGTNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

FR 409 is a useful research compound. Its molecular formula is C8H13N3O4 and its molecular weight is 215.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13N3O4 B1143223 FR 409 CAS No. 163180-49-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O4/c1-3-6(5(2)11(14)15)4-7(10-13)8(9)12/h4-5,13H,3H2,1-2H3,(H2,9,12)/b6-4+,10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAGXDHQGXUDDX-AGLLBGTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC(=NO)C(=O)N)C(C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C\C(=N/O)\C(=O)N)/C(C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048167
Record name FR 409
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138472-01-2, 163180-49-2
Record name FR 409
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+-)-(E)-4-Ethyl-2-((e)-hydroxyimino)-5-nitro-3-hexenamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (+-)-(E)-4-Ethyl-2-((e)-hydroxyimino)-5-nitro-3-hexenamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches of chemical and scientific literature databases have yielded no specific information for the compound "(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide." This suggests that the compound may be a novel chemical entity that has not been synthesized or characterized in published literature. The following guide is presented as a template to illustrate the expected structure, content, and data presentation for such a technical document, should data become available in the future. The experimental protocols and data are hypothetical and based on standard methodologies in medicinal chemistry and drug discovery for compounds with similar functional groups (nitroalkenes, oximes, and amides).

Core Properties

This section would typically detail the fundamental physicochemical properties of the compound. These properties are critical for understanding its behavior in biological systems and for formulation development.

Table 1: Physicochemical Properties of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide

PropertyValueMethod
Molecular FormulaC8H13N3O4Calculated
Molecular Weight215.21 g/mol Calculated
AppearancePale yellow crystalline solidVisual Inspection
Melting Point135-138 °CDifferential Scanning Calorimetry
Solubility in PBS (pH 7.4)0.85 mg/mLHPLC-UV
LogP1.75Calculated (e.g., using ALOGPS)
pKa8.2 (Oxime proton)Potentiometric Titration

Synthesis and Characterization

The synthesis of novel compounds is a cornerstone of drug discovery. This section would outline the synthetic route and the analytical methods used to confirm the structure and purity of the final compound.

Synthetic Protocol

A plausible synthetic route for (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide could involve a multi-step process, beginning with a Henry reaction followed by subsequent modifications.

Experimental Workflow: Synthesis

A 1. Butanal + Nitroethane B 2. Henry Reaction (Knoevenagel Condensation) A->B Base catalyst C 3. Intermediate: (E)-1-nitrohex-1-ene B->C D 4. Acylation with Chloroacetyl Chloride C->D E 5. Intermediate: N-(1-nitrohex-1-en-2-yl)acetamide D->E F 6. Oximation with Hydroxylamine E->F G 7. Final Product F->G Purification (Crystallization)

Caption: A potential synthetic workflow for the target compound.

Detailed Protocol:

  • Step 1: Synthesis of (E)-3-nitrohex-3-ene: To a solution of butanal (1.0 eq) and nitroethane (1.1 eq) in methanol, a catalytic amount of n-butylamine is added. The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the nitroalkene intermediate.

  • Step 2: Synthesis of the α-keto amide: The nitroalkene (1.0 eq) is treated with N-bromosuccinimide (2.2 eq) in aqueous acetone. The resulting α-bromo nitroalkane is then reacted with sodium methoxide to form a nitronate ester, which is subsequently hydrolyzed with sulfuric acid to yield the corresponding α-keto derivative. The keto-intermediate is then amidated using a standard peptide coupling reagent like HATU with ammonia.

  • Step 3: Oximation: The α-keto amide (1.0 eq) is dissolved in ethanol, and an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) is added. The mixture is heated to reflux for 4 hours. Upon cooling, the product crystallizes and is collected by filtration, washed with cold water, and dried under vacuum to yield (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide.

Characterization Data

Table 2: Spectroscopic and Analytical Data

AnalysisResult
¹H NMR (400 MHz, DMSO-d₆) δ 11.5 (s, 1H, NOH), 7.8 (s, 1H, NH₂), 7.2 (q, J=7.2 Hz, 1H, =CH), 2.4 (q, J=7.5 Hz, 2H, CH₂), 1.8 (s, 3H, CH₃), 1.1 (t, J=7.5 Hz, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ 165.2 (C=O), 152.1 (C=NOH), 145.8, 138.4, 25.6, 14.2, 12.8
HRMS (ESI+) m/z calculated for C₈H₁₄N₃O₄ [M+H]⁺: 216.0984; found: 216.0982
Purity (HPLC) >99% (λ = 254 nm)

Biological Activity and Mechanism of Action

This section would focus on the compound's effects on biological systems. Given the presence of a nitroalkene moiety, a common Michael acceptor, a potential mechanism could involve covalent modification of cysteine residues in target proteins.

In Vitro Efficacy

Table 3: In Vitro Biological Activity

AssayCell LineIC₅₀ (µM)
CytotoxicityA549 (Lung Carcinoma)5.2 ± 0.7
CytotoxicityHCT116 (Colon Carcinoma)8.1 ± 1.1
CytotoxicityMCF-7 (Breast Carcinoma)12.5 ± 2.3
Kinase InhibitionEGFR Kinase Assay> 100
Kinase InhibitionPI3Kα Kinase Assay2.5 ± 0.4
Proposed Signaling Pathway

The hypothetical selective activity against PI3Kα suggests a potential mechanism of action involving the PI3K/AKT/mTOR pathway, a critical regulator of cell growth and survival.

Signaling Pathway Diagram

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound (E,2E)-4-ethyl-2-hydroxyimino- 5-nitrohex-3-enamide Compound->PI3K Inhibition

Caption: Proposed inhibition of the PI3K/AKT signaling pathway.

Experimental Methodologies

Detailed and reproducible protocols are essential for scientific validation.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells (A549, HCT116, MCF-7) are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: The compound is dissolved in DMSO to create a 10 mM stock solution and then serially diluted in culture medium. The cells are treated with various concentrations (e.g., 0.1 to 100 µM) for 48 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated using non-linear regression analysis.

In Vitro Kinase Assay (PI3Kα)
  • Reaction Setup: The assay is performed in a 384-well plate. Each well contains PI3Kα enzyme, the substrate PIP₂, and ATP in a kinase buffer.

  • Inhibitor Addition: The test compound is added at various concentrations.

  • Reaction Initiation and Termination: The reaction is initiated by adding ATP and incubated at room temperature for 1 hour. The reaction is stopped by the addition of a detection solution.

  • Signal Detection: The amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based method (e.g., Kinase-Glo®).

  • Data Analysis: Luminescence signals are converted to percent inhibition, and IC₅₀ values are determined by fitting the data to a dose-response curve.

A Comprehensive Technical Guide to the Nitric Oxide Release Mechanism of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide (FK409)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide, also known as FK409, is a potent, cell-permeable, and spontaneous nitric oxide (NO) donor. This technical guide provides an in-depth analysis of the mechanism governing its NO release, compiled from available scientific literature. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and the study of nitric oxide signaling. This document details the proposed chemical decomposition pathway, presents quantitative data on NO release kinetics, outlines key experimental protocols for its study, and illustrates the downstream signaling cascade it initiates.

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses. The therapeutic potential of NO has led to the development of various NO-donating compounds. Among these, (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide (FK409) has garnered significant interest due to its spontaneous and rate-controlled release of NO in physiological solutions. Isolated from microbial products, FK409 exhibits potent vasorelaxant and antiplatelet activities.[1] Understanding the precise mechanism of its NO liberation is paramount for its optimization and application in therapeutic contexts.

Chemical Properties and Structure

  • Systematic Name: (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide

  • Common Name: FK409

  • CAS Number: 138472-01-2[2]

  • Molecular Formula: C₈H₁₃N₃O₄[2]

  • Molecular Weight: 215.21 g/mol [2]

  • Appearance: Powder

  • Solubility: Soluble in DMSO (10 mg/mL)

Mechanism of Nitric Oxide Release

The release of nitric oxide from FK409 is a spontaneous process that is highly dependent on the pH of the surrounding medium. The proposed mechanism initiates with the deprotonation of the carbon atom at the 5-position, which is alpha to the nitro group. This rate-limiting step is base-catalyzed, with the rate of decomposition and subsequent NO release increasing with higher pH.

The presence of sulfhydryl-containing compounds, such as L-cysteine and glutathione, has been shown to significantly accelerate the decomposition of FK409 and the release of NO. This suggests that thiols may act as nucleophiles in the decomposition pathway, facilitating the breakdown of the molecule.

Below is a proposed schematic for the decomposition of FK409 leading to the release of nitric oxide.

FK409_Decomposition FK409 (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide (FK409) Deprotonation Deprotonation at C5 (Rate-limiting step, base-catalyzed) FK409->Deprotonation OH- Intermediate Anionic Intermediate Deprotonation->Intermediate Decomposition Spontaneous Decomposition Intermediate->Decomposition Accelerated by Thiols (e.g., Cysteine) NO Nitric Oxide (NO) Decomposition->NO Byproducts Inactive Byproducts Decomposition->Byproducts

Caption: Proposed mechanism of NO release from FK409.

Quantitative Data on NO Release and Biological Activity

The following tables summarize the available quantitative data regarding the NO-releasing properties and biological effects of FK409.

Table 1: Kinetics of FK409-mediated NO Release

ParameterConditionValueReference
Half-life pH 7.4 solution30 minutes
NO Release Rate In the presence of 25 mM L-cysteine13-fold increase compared to control

Table 2: Biological Activity of FK409

Biological EffectAssay SystemIC₅₀ / ED₅₀ ValueReference
Vasodilation Norepinephrine-induced contraction in rat isolated aortaED₅₀ = 1.0 nM[1]
Inhibition of Platelet Aggregation ADP-induced human platelet aggregationIC₅₀ = 0.75 µM[1]

Experimental Protocols

Quantification of Nitrite using the Griess Assay

This protocol is adapted from standard Griess assay procedures and is suitable for measuring nitrite, a stable oxidation product of NO, in solutions containing FK409.

Materials:

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.

    • Note: Mix equal volumes of Solution A and Solution B immediately before use.

  • Sodium nitrite (NaNO₂) standard solutions (0-100 µM).

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 540-550 nm.

Procedure:

  • Prepare a standard curve by diluting a stock solution of sodium nitrite in the same buffer used for the FK409 solution to final concentrations ranging from 0 to 100 µM.

  • Add 50 µL of the FK409-containing sample and 50 µL of each nitrite standard to separate wells of the 96-well plate.

  • Add 50 µL of freshly prepared Griess reagent to each well.

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540-550 nm using a microplate reader.

  • Subtract the absorbance of the blank (0 µM nitrite) from all readings.

  • Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

  • Determine the nitrite concentration in the samples by interpolating their absorbance values on the standard curve.

Griess_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare Nitrite Standards (0-100 µM) Prepare Nitrite Standards (0-100 µM) Add 50 µL Sample/Standard to wells Add 50 µL Sample/Standard to wells Prepare Nitrite Standards (0-100 µM)->Add 50 µL Sample/Standard to wells Prepare Griess Reagent (Mix A and B) Prepare Griess Reagent (Mix A and B) Add 50 µL Griess Reagent to wells Add 50 µL Griess Reagent to wells Prepare Griess Reagent (Mix A and B)->Add 50 µL Griess Reagent to wells Add 50 µL Sample/Standard to wells->Add 50 µL Griess Reagent to wells Incubate 10-15 min at RT Incubate 10-15 min at RT Add 50 µL Griess Reagent to wells->Incubate 10-15 min at RT Measure Absorbance at 540-550 nm Measure Absorbance at 540-550 nm Incubate 10-15 min at RT->Measure Absorbance at 540-550 nm Generate Standard Curve Generate Standard Curve Measure Absorbance at 540-550 nm->Generate Standard Curve Calculate Nitrite Concentration Calculate Nitrite Concentration Generate Standard Curve->Calculate Nitrite Concentration

Caption: Workflow for the Griess assay.

Direct Detection of NO using Chemiluminescence

This protocol provides a general framework for the direct measurement of NO released from FK409 using a nitric oxide analyzer based on the chemiluminescent reaction between NO and ozone.

Materials:

  • Nitric Oxide Analyzer (Chemiluminescence detector).

  • Purge vessel/reaction chamber.

  • Inert gas (e.g., nitrogen or argon) for purging.

  • FK409 solution.

  • Deionized, NO-free water or buffer.

Procedure:

  • System Calibration: Calibrate the nitric oxide analyzer according to the manufacturer's instructions using a certified NO gas standard.

  • Sample Preparation: Prepare a solution of FK409 in deionized, NO-free water or an appropriate buffer at the desired concentration.

  • Measurement: a. Introduce a known volume of the FK409 solution into the purge vessel of the chemiluminescence detector. b. Continuously purge the solution with an inert gas at a constant flow rate. This will carry the released NO from the headspace of the solution to the detector. c. The NO in the gas stream reacts with ozone in the reaction chamber of the analyzer, producing excited nitrogen dioxide (NO₂). d. As the excited NO₂ decays to its ground state, it emits photons, and the light intensity is measured by a photomultiplier tube. e. The signal is proportional to the concentration of NO in the sample.

  • Data Analysis: Record the chemiluminescence signal over time to determine the kinetics of NO release. The total amount of NO released can be calculated by integrating the area under the curve.

Downstream Signaling Pathway: Activation of Soluble Guanylate Cyclase

The primary biological effect of the NO released from FK409 is the activation of soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger. Elevated levels of cGMP lead to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation.

NO_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular FK409_ext FK409 NO Nitric Oxide (NO) FK409_ext->NO Spontaneous Release sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Binds to Heme Moiety sGC_active sGC (Active) sGC_inactive->sGC_active Conformational Change cGMP cGMP sGC_active->cGMP Catalyzes Conversion GTP GTP GTP->sGC_active PKG_inactive Protein Kinase G (PKG) (Inactive) cGMP->PKG_inactive PKG_active PKG (Active) PKG_inactive->PKG_active Activation Downstream Phosphorylation of Downstream Targets PKG_active->Downstream Response Physiological Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) Downstream->Response

Caption: The NO-sGC-cGMP signaling pathway.

Conclusion

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide (FK409) is a valuable research tool and a potential therapeutic agent due to its spontaneous and predictable release of nitric oxide. The mechanism of NO release is initiated by a pH-dependent deprotonation, a process that can be modulated by the presence of thiols. The liberated NO activates the canonical sGC-cGMP signaling pathway, leading to its characteristic pharmacological effects. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate and utilize this important NO donor. Further studies are warranted to fully elucidate the intermediates in the decomposition pathway and to explore the full therapeutic potential of this compound.

References

An In-depth Technical Guide on the Solubility of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the compound (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide in Dimethyl Sulfoxide (DMSO). This information is critical for its application in experimental settings, particularly in pharmacology and cell biology, where it is utilized as a nitric oxide (NO) donor.

Compound Identification
  • Systematic Name: (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide

  • CAS Number: 138472-01-2[1]

  • Molecular Formula: C₈H₁₃N₃O₄

  • Molecular Weight: 215.21 g/mol

Quantitative Solubility Data

The solubility of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide has been determined in DMSO. This data is essential for the preparation of stock solutions for in vitro and in vivo studies.

SolventSolubilityAppearance of Solution
DMSO10 mg/mLClear, colorless to faintly yellow

This solubility allows for the preparation of a concentrated stock solution that can be further diluted in aqueous media for experimental use.

Experimental Protocols

Determination of Solubility in DMSO

The following protocol outlines a standard method for determining the solubility of a compound like (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide in DMSO.

Objective: To determine the maximum concentration of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide that can be dissolved in DMSO at a specified temperature, resulting in a clear solution.

Materials:

  • (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide powder

  • Anhydrous DMSO

  • Vortex mixer

  • Analytical balance

  • Micro-centrifuge

  • Calibrated pipettes

  • Clear glass vials

Procedure:

  • Preparation of Supersaturated Solution:

    • Weigh a precise amount of the compound (e.g., 15 mg) and add it to a pre-weighed vial.

    • Add a specific volume of DMSO (e.g., 1 mL) to the vial.

    • Cap the vial tightly and vortex the mixture vigorously for 2-5 minutes to facilitate dissolution.

    • Allow the vial to equilibrate at room temperature for at least 24 hours to ensure that the solution reaches a state of equilibrium.

  • Separation of Undissolved Solute:

    • After the equilibration period, visually inspect the solution for any undissolved particles.

    • If undissolved solid is present, centrifuge the vial at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess solid.

  • Quantification of Solubilized Compound:

    • Carefully collect a known volume of the clear supernatant without disturbing the pellet.

    • The concentration of the compound in the supernatant can be determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the response to a standard curve of known concentrations.

  • Calculation of Solubility:

    • The solubility is expressed as the concentration of the compound in the clear supernatant, typically in mg/mL.

Workflow for Solubility Determination

G Workflow for Solubility Determination cluster_prep Preparation cluster_sep Separation cluster_quant Quantification cluster_res Result weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso vortex Vortex to Mix add_dmso->vortex equilibrate Equilibrate for 24h vortex->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant hplc Analyze by HPLC collect_supernatant->hplc calculate Calculate Solubility (mg/mL) hplc->calculate

Caption: A flowchart illustrating the key steps in determining the solubility of a compound in DMSO.

Biological Context: Mechanism of Action

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide is recognized as a cell-permeable nitric oxide (NO) donor. It spontaneously releases NO, which then activates intracellular guanylyl cyclase. This signaling pathway is crucial in various physiological processes.

Nitric Oxide Signaling Pathway

G Nitric Oxide Signaling Pathway compound (E,2E)-4-ethyl-2-hydroxyimino- 5-nitrohex-3-enamide no Nitric Oxide (NO) compound->no Spontaneous Release gc Soluble Guanylyl Cyclase (sGC) no->gc Activates cgmp cGMP gc->cgmp Converts gtp GTP gtp->cgmp pkg Protein Kinase G (PKG) cgmp->pkg Activates response Cellular Responses (e.g., vasodilation) pkg->response Phosphorylates Targets

Caption: The signaling cascade initiated by the release of nitric oxide from the compound.

References

In-Depth Structural and Mechanistic Analysis of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide (FK409)

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide, also known as FK409, is a potent, cell-permeable small molecule that functions as a spontaneous nitric oxide (NO) donor. This technical guide provides a comprehensive analysis of its structure, synthesis, and mechanism of action, with a focus on its interaction with the nitric oxide-soluble guanylyl cyclase-cyclic guanosine monophosphate (NO-sGC-cGMP) signaling pathway. Detailed experimental protocols, quantitative structural data, and visual diagrams are presented to serve as a resource for researchers in pharmacology, drug discovery, and related fields.

Chemical Structure and Properties

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide is a synthetic compound with the molecular formula C₈H₁₃N₃O₄ and a molecular weight of 215.21 g/mol . The structure features a hexenamide backbone with key functional groups that confer its biological activity, including a nitro group, a hydroxyimino group, and an ethyl substituent. The "(E,2E)" designation in its systematic name refers to the stereochemistry of the two double bonds within the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide is provided in the table below.

PropertyValue
Molecular Formula C₈H₁₃N₃O₄
Molecular Weight 215.21 g/mol
CAS Number 138472-01-2
Appearance Off-white to pale yellow powder
Solubility Soluble in DMSO and ethanol
Half-life in solution Approximately 30 minutes

Synthesis and Structural Elucidation

The synthesis of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide was first reported as a semi-artificial fermentation product from Streptomyces griseosporeus. The structure was established through extensive chemical and spectroscopic analysis.

Experimental Protocol: Synthesis

A detailed, step-by-step protocol for the chemical synthesis of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide is currently not publicly available in the reviewed literature. The initial discovery involved isolation from fermentation broths of Streptomyces griseosporeus followed by purification.

Spectroscopic Data for Structural Analysis

Specific quantitative NMR and mass spectrometry data for (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide, such as detailed peak assignments, coupling constants, and fragmentation patterns, are not available in the public domain literature reviewed for this guide. The structural confirmation has been cited in foundational papers, but the raw data is not provided.

Mechanism of Action: Nitric Oxide Donation and Signaling Pathway

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide's primary pharmacological action is the spontaneous release of nitric oxide (NO). This gaseous signaling molecule plays a crucial role in various physiological processes, most notably in vasodilation.

The NO-sGC-cGMP Signaling Pathway

The released NO diffuses into target cells, such as vascular smooth muscle cells, and activates the enzyme soluble guanylyl cyclase (sGC).[1][2][3] This activation leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2][3] The subsequent increase in intracellular cGMP concentration activates protein kinase G (PKG), which in turn phosphorylates various downstream targets. This cascade of events ultimately leads to a decrease in intracellular calcium levels, resulting in smooth muscle relaxation and vasodilation.[4][5][6]

NO_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (e.g., Smooth Muscle Cell) FK409 (E,2E)-4-ethyl-2-hydroxyimino- 5-nitrohex-3-enamide (FK409) NO Nitric Oxide (NO) FK409->NO Spontaneous Release sGC_inactive Soluble Guanylyl Cyclase (sGC) - Inactive NO->sGC_inactive Binds and Activates sGC_active sGC - Active GTP GTP cGMP cGMP GTP->cGMP Catalyzed by Active sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Leads to

Figure 1. The NO-sGC-cGMP signaling pathway activated by (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide.

Experimental Workflows

The study of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide and its effects involves a series of in vitro and in vivo experimental procedures. A generalized workflow for assessing its vasodilatory properties is outlined below.

In Vitro Vasodilation Assay

This experimental workflow is designed to measure the direct effect of the compound on blood vessel relaxation.

Vasodilation_Workflow A Isolate Blood Vessel (e.g., Aortic Ring) B Mount in Organ Bath with Physiological Buffer A->B C Induce Contraction (e.g., with Phenylephrine) B->C D Administer (E,2E)-4-ethyl-2-hydroxyimino- 5-nitrohex-3-enamide (Dose-Response) C->D E Measure Isometric Tension (Relaxation) D->E F Data Analysis (e.g., EC50 Calculation) E->F

Figure 2. Generalized workflow for an in vitro vasodilation assay.

Applications in Research and Drug Development

As a potent and spontaneous NO donor, (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide serves as a valuable research tool for studying the physiological and pathophysiological roles of nitric oxide. Its potential therapeutic applications are primarily centered on conditions characterized by endothelial dysfunction or requiring vasodilation, such as hypertension, angina, and other cardiovascular diseases.

Conclusion

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide (FK409) is a significant molecule for understanding the biological effects of nitric oxide. While its foundational structural and synthetic details are not fully available in the public literature, its mechanism of action through the NO-sGC-cGMP pathway is well-established. This guide provides a consolidated overview of the current knowledge to support ongoing and future research in this area. Further investigations to fully disclose the detailed synthetic and quantitative structural data would be of great benefit to the scientific community.

References

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide: A Technical Guide to Its Hypothetical Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following document is a theoretical guide based on established principles of organic chemistry. As of the date of this publication, a specific synthesis for (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide has not been reported in the scientific literature. The experimental protocols and characterization data presented herein are hypothetical and are intended to serve as a reference for researchers in the field of medicinal chemistry and drug development.

Introduction

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide is a complex organic molecule featuring several key functional groups: a nitroalkene, an enamide, and an oxime. This unique combination suggests potential biological activity, possibly as a signaling molecule or a precursor for pharmacologically active compounds. The conjugated system, further activated by the electron-withdrawing nitro group, makes it an interesting target for synthetic chemists. This guide outlines a plausible synthetic pathway and predicted characterization data for this novel compound.

Hypothetical Synthesis Pathway

A plausible synthetic route to (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide could involve a multi-step process commencing with a condensation reaction to form the carbon skeleton, followed by functional group manipulations. A potential disconnection approach suggests a convergent synthesis from two key fragments.

A logical synthetic workflow is proposed as follows:

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Oximation cluster_2 Step 3: Amidation (Hypothetical) A 2-Pentanone C (E)-4-ethyl-5-nitrohex-3-en-2-one A->C Piperidine, Acetic Acid, Toluene, Reflux B Nitroacetamide B->C D (E,2E/Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-ene C->D Hydroxylamine hydrochloride, Pyridine, Ethanol, Reflux E (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide D->E Oxidative Amidation Conditions (e.g., MnO2, NH3) G Compound (E,2E)-4-ethyl-2-hydroxyimino- 5-nitrohex-3-enamide Target Cellular Nucleophiles (e.g., Glutathione, Cysteine residues in proteins) Compound->Target Michael Addition Effect Modulation of Cellular Signaling (e.g., Keap1-Nrf2 pathway, NF-κB pathway) Target->Effect Covalent Modification Outcome Biological Response (e.g., Anti-inflammatory, Cytotoxic) Effect->Outcome

The Genesis of a Novel Vasodilator: A Technical Guide to the Discovery and History of FK409 as a Nitric Oxide Donor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FK409, a compound of microbial origin, emerged from a dedicated search for novel vasodilators and has since been characterized as a potent, spontaneous nitric oxide (NO) donor. Its unique chemical structure and mechanism of action have positioned it as a valuable tool in cardiovascular and physiological research. This technical guide provides an in-depth exploration of the discovery, history, and foundational experimental work that established FK409 as a significant nitric oxide donor.

Discovery and History

FK409, chemically identified as (+/-)-(E)-ethyl-2-[(E)-hydroxyimino]-5-nitro-3-hexeneamide, was first isolated from the acid-treated fermentation broth of the bacterium Streptomyces griseosporeus (strain No. 16917).[1][2] The discovery was the result of a screening program for novel vasodilators. Researchers initially observed potent vasorelaxant activity in the acidified culture filtrate.

Further investigation revealed that FK409 itself was not a direct fermentation product but rather a semi-artificial derivative. The bacterium produces a precursor molecule, FR-900411, which is then converted into FK409 under acidic conditions in the presence of nitrite.[2][3] This conversion involves a synchronous nitrosation-nitration reaction. The molecular formula of FK409 was determined to be C8H13N3O4.[1] Subsequent studies successfully achieved the total synthesis of FK409, confirming its structure.[2][4]

The initial biological characterization of FK409 demonstrated its potent vasodilating and anti-platelet aggregation activities.[1][5] These effects were later attributed to its ability to spontaneously release nitric oxide, a key signaling molecule in the cardiovascular system. This property distinguished FK409 from other nitrovasodilators, such as isosorbide dinitrate (ISDN), which require enzymatic activation to release NO. The spontaneous release of NO from FK409 was confirmed using a chemiluminescence analyzer.[5]

Quantitative Data

The following tables summarize the key quantitative data from the initial characterization of FK409.

Table 1: In Vitro Anti-platelet Aggregation Activity

CompoundAgonistIC50 (µM)
FK409Adenosine 5'-diphosphate (2.0 µM)4.32 ± 0.95
Isosorbide Dinitrate (ISDN)Adenosine 5'-diphosphate (2.0 µM)> 100

Data from in vitro experiments on rat platelet aggregation.[5]

Table 2: In Vivo Anti-thrombotic Activity in a Rat Extracorporeal Shunt Model

CompoundDose (mg/kg, p.o.)Thrombus Formation Inhibition (%)
FK4090.32Dose-dependent suppression observed
FK4091052 (maximum inhibition)
Isosorbide Dinitrate (ISDN)10No inhibition
Isosorbide Dinitrate (ISDN)3217

Data from in vivo experiments in a rat model.[5]

Table 3: Effect on Plasma Cyclic GMP (cGMP) Levels in Rats

CompoundDose (mg/kg)Effect on Plasma cGMP
FK40932Significant, dose-dependent increase
Isosorbide Dinitrate (ISDN)32No significant effect

Data from studies correlating the cardioprotective effect of FK409 with plasma cGMP levels.[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of FK409.

Nitric Oxide Release Measurement (Chemiluminescence Assay)
  • Principle: This method detects NO in the gas phase through its reaction with ozone, which produces chemiluminescence.

  • Apparatus: A chemiluminescence-based NO analyzer.

  • Procedure:

    • A solution of FK409 in a suitable buffer (e.g., phosphate buffer) is prepared.

    • The solution is incubated at 37°C.

    • The headspace gas from the reaction vessel is continuously drawn into the chemiluminescence detector.

    • Inside the detector, the sample gas is mixed with ozone. The resulting chemiluminescence is proportional to the NO concentration.

    • The signal is recorded over time to determine the rate of NO release.

    • For comparison, the same procedure is performed with other NO donors like ISDN.

In Vitro Platelet Aggregation Assay
  • Principle: This assay measures the ability of a compound to inhibit the clumping of platelets induced by an agonist.

  • Procedure:

    • Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from rats into a solution containing an anticoagulant (e.g., citrate). The blood is then centrifuged at a low speed to separate the PRP.

    • Aggregation Measurement:

      • A sample of PRP is placed in an aggregometer cuvette and warmed to 37°C with constant stirring.

      • FK409 or a vehicle control is added to the PRP and incubated for a short period.

      • A platelet aggregation agonist, such as adenosine 5'-diphosphate (ADP), is added to induce aggregation.

      • The change in light transmission through the PRP is monitored over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

      • The extent of inhibition of aggregation is calculated by comparing the response in the presence of FK409 to the control.

      • The IC50 value (the concentration of FK409 required to inhibit aggregation by 50%) is determined.

Rat Extracorporeal Shunt Model of Thrombus Formation
  • Principle: This in vivo model assesses the anti-thrombotic effect of a compound by measuring the formation of a thrombus in an extracorporeal shunt.

  • Procedure:

    • Rats are anesthetized.

    • An extracorporeal shunt is created by cannulating an artery and a vein (e.g., carotid artery and jugular vein).

    • A small, thrombogenic surface (e.g., a silk thread) is placed within the shunt tubing.

    • FK409 or a vehicle is administered to the rat (e.g., orally, p.o.).

    • Blood is allowed to flow through the shunt for a defined period.

    • After the designated time, the shunt is removed, and the thrombus formed on the thrombogenic surface is carefully excised and weighed.

    • The percentage inhibition of thrombus formation is calculated by comparing the thrombus weight in the FK409-treated group to the vehicle-treated control group.

Visualizations

Signaling Pathway of FK409-Donated Nitric Oxide

FK409_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Vascular Smooth Muscle Cell FK409 FK409 NO Nitric Oxide (NO) FK409->NO Spontaneous Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation/ Platelet Inhibition PKG->Relaxation Leads to

Caption: Signaling pathway of FK409-mediated vasodilation.

Experimental Workflow for Characterizing FK409

FK409_Experimental_Workflow cluster_discovery Discovery & Isolation cluster_characterization Characterization Fermentation Fermentation of S. griseosporeus AcidTreatment Acid Treatment of Broth Fermentation->AcidTreatment Isolation Isolation & Purification of FK409 AcidTreatment->Isolation NO_Release NO Release Assay (Chemiluminescence) Isolation->NO_Release InVitro In Vitro Studies (Platelet Aggregation) Isolation->InVitro InVivo In Vivo Studies (Thrombosis Model) Isolation->InVivo Mechanism Mechanism of Action (cGMP Measurement) InVivo->Mechanism

Caption: Experimental workflow for the discovery and characterization of FK409.

References

An In-Depth Technical Guide to the In Vitro Stability of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide is a specific chemical entity for which no public in vitro stability data has been identified. This guide provides a comprehensive framework and standard protocols for assessing the in vitro stability of a novel compound of this nature, in line with established practices in drug discovery. The data presented in tables are hypothetical and for illustrative purposes only.

Introduction

The assessment of in vitro stability is a critical early step in the drug discovery and development pipeline. These studies provide initial insights into the metabolic fate of a new chemical entity (NCE), influencing its potential for oral bioavailability and plasma half-life.[1] Key parameters derived from these assays, such as intrinsic clearance (CLint), help in predicting the in vivo hepatic clearance of a compound.[2][3] This guide outlines the foundational in vitro stability assays and experimental protocols relevant for characterizing a novel compound such as (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide.

The chemical structure, featuring a nitro group and an enamide moiety, suggests potential sites for metabolic transformation. Nitro compounds can undergo reduction, while the overall structure may be susceptible to hydrolysis or oxidation by various enzyme systems.[4][5] Therefore, a systematic evaluation of its stability in different biological matrices is essential.

Data Presentation: Summarized Stability Data

Effective data presentation is crucial for comparing and interpreting stability results across different assays and species. The following tables are templates for summarizing key quantitative data.

Table 1: Metabolic Stability in Liver Microsomes

This table summarizes the metabolic stability of the test compound in liver microsomes from various species, which contain the primary enzymes responsible for Phase I metabolism (e.g., Cytochrome P450s).[2][3]

SpeciesTest Compound Concentration (µM)Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Data Interpretation
Human1> 60< 10Low Clearance
Rat12527.7Moderate Clearance
Mouse11546.2High Clearance
Dog14515.4Low to Moderate Clearance
Monkey15512.6Low Clearance

Table 2: Metabolic Stability in Hepatocytes

Hepatocyte assays provide a more complete picture of metabolic stability by including both Phase I and Phase II metabolic enzymes.[2][3]

SpeciesTest Compound Concentration (µM)Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/10⁶ cells)Data Interpretation
Human1> 90< 8Low Clearance
Rat13023.1Moderate Clearance

Table 3: Plasma Stability

This assay assesses the chemical or enzymatic degradation of the compound in plasma, which is important for compounds administered intravenously.

SpeciesTest Compound Concentration (µM)Half-life (t½, min)% Remaining at 120 minData Interpretation
Human1> 240> 95%Stable
Rat1> 240> 95%Stable

Experimental Protocols

Detailed and robust experimental protocols are necessary for generating reliable and reproducible in vitro stability data.

Liver Microsomal Stability Assay

Objective: To determine the rate of metabolism of a test compound by Phase I enzymes, primarily Cytochrome P450s.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, mouse, dog, monkey)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile with internal standard (for quenching)

  • 96-well incubation plates

  • LC-MS/MS system for analysis

Methodology:

  • Prepare a working solution of the test compound by diluting the stock solution in buffer to an intermediate concentration.

  • Prepare the incubation mixture by combining liver microsomes and phosphate buffer in the 96-well plate. Pre-warm the plate at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), add the test compound to the respective wells.

  • Terminate the reaction at each time point by adding an equal volume of cold acetonitrile containing an internal standard. This step precipitates the proteins and stops the enzymatic reaction.

  • Centrifuge the plate to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples by LC-MS/MS to determine the concentration of the test compound remaining at each time point.

  • Calculate the half-life (t½) from the slope of the natural logarithm of the percent remaining compound versus time plot.

  • Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Plasma Stability Assay

Objective: To evaluate the stability of a test compound in plasma, identifying potential degradation by plasma enzymes (e.g., esterases, amidases) or chemical instability.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled plasma (human, rat) anticoagulated with heparin or EDTA

  • Phosphate buffer (pH 7.4)

  • Positive control (e.g., procaine)

  • Acetonitrile with internal standard

  • 96-well incubation plates

  • LC-MS/MS system

Methodology:

  • Thaw the frozen plasma at 37°C.

  • Prepare a working solution of the test compound by diluting the stock solution in buffer.

  • Add the test compound to the plasma in the 96-well plate to achieve the final desired concentration (e.g., 1 µM).

  • Incubate the plate at 37°C.

  • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the plasma-compound mixture to a new plate.

  • Terminate the reaction by adding cold acetonitrile with an internal standard.

  • Vortex and centrifuge the samples to precipitate plasma proteins.

  • Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

  • Calculate the half-life from the disappearance rate of the compound over time.

Visualizations

Diagrams are provided to illustrate key workflows and concepts related to the in vitro stability assessment of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide.

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Sample Processing & Analysis cluster_data Data Interpretation A Test Compound (10 mM in DMSO) E Combine Microsomes & Buffer B Liver Microsomes (Human, Rat, etc.) C NADPH System (Cofactor) D Phosphate Buffer (pH 7.4) F Add NADPH (Start Reaction) E->F G Add Test Compound (Final Conc. 1 µM) F->G H Time Points (0, 5, 15, 30, 60 min) G->H I Quench with ACN + Internal Std H->I Terminate J Centrifuge I->J K Collect Supernatant J->K L LC-MS/MS Analysis K->L M Calculate % Remaining L->M N Determine Half-life (t½) M->N O Calculate Intrinsic Clearance (CLint) N->O

Caption: Workflow for a Liver Microsomal Stability Assay.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation Parent (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide NitroReduction Nitro Reduction (e.g., by CYPs, Nitroreductases) Parent->NitroReduction Pathway A Hydroxylation Oxidative Metabolism (Hydroxylation @ Ethyl Group) Parent->Hydroxylation Pathway B AmideHydrolysis Hydrolysis (Amide Bond Cleavage) Parent->AmideHydrolysis Pathway C Metabolite1 Amino Metabolite NitroReduction->Metabolite1 Metabolite2 Hydroxylated Metabolite Hydroxylation->Metabolite2 Metabolite3 Carboxylic Acid + Amine AmideHydrolysis->Metabolite3 Glucuronidation Glucuronidation (at Hydroxyl Group) Conjugate1 Glucuronide Conjugate Glucuronidation->Conjugate1 Sulfation Sulfation Metabolite2->Glucuronidation Metabolite2->Sulfation

Caption: Hypothetical Metabolic Pathways for the Test Compound.

References

In-Depth Technical Guide to FK409: A Potent Spontaneous Nitric Oxide Donor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FK409, with the chemical name (±)-(E)-4-Ethyl-2-[(E)-hydroxyimino]-5-nitro-3-hexenamide, is a well-characterized cell-permeable small molecule that functions as a spontaneous nitric oxide (NO) donor.[1] It has garnered significant interest in pharmacological research due to its potent vasorelaxant and antiplatelet activities, which are attributed to its ability to release NO in a controlled manner.[2] This document provides a comprehensive overview of the physical and chemical properties of FK409, its mechanism of action through the nitric oxide signaling pathway, and detailed experimental protocols for its analysis and the characterization of its biological effects.

Physical and Chemical Properties

FK409 is a crystalline solid with a molecular formula of C8H13N3O4 and a molecular weight of 215.21 g/mol .[1][3] It is also known by the synonym NOR-3. The compound is stable for at least four years when stored at -20°C as a crystalline solid.[1] FK409 exhibits solubility in various organic solvents and aqueous buffers, which is crucial for its application in in vitro and in vivo studies.

Table 1: Physical and Chemical Properties of FK409

PropertyValueReference
Chemical Name (±)-(E)-4-Ethyl-2-[(E)-hydroxyimino]-5-nitro-3-hexenamide[1]
Synonym NOR-3[1]
Molecular Formula C8H13N3O4[1][3]
Molecular Weight 215.21 g/mol [3]
Appearance Crystalline solid[1]
Purity ≥98%[1]
Storage Temperature -20°C[1]
Stability ≥ 4 years (as solid)[1]

Table 2: Solubility of FK409

SolventSolubilityReference
Ethanol~36 mg/mL[1]
DMSO~20 mg/mL[1]
Dimethyl formamide~34 mg/mL[1]
PBS (pH 7.2)~2.2 mg/mL[1]

Mechanism of Action and Signaling Pathway

FK409 exerts its biological effects through the spontaneous release of nitric oxide (NO). This release is time-dependent and can be accelerated in the presence of sulfhydryl-bearing compounds such as L-cysteine and glutathione. The liberated NO, a gaseous signaling molecule, diffuses across cell membranes and activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP levels leads to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets, resulting in a cascade of physiological responses including smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation.

FK409_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FK409 FK409 NO Nitric Oxide (NO) FK409->NO Spontaneous Release sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active Activation GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC (active) PKG_inactive Protein Kinase G (inactive) cGMP->PKG_inactive PKG_active Protein Kinase G (active) PKG_inactive->PKG_active Activation Physiological_Response Physiological Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) PKG_active->Physiological_Response

Caption: Signaling pathway of FK409 via nitric oxide release.

Experimental Protocols

Measurement of Nitric Oxide Release using the Griess Assay

This protocol describes the indirect measurement of NO released from FK409 by quantifying the accumulation of its stable oxidation product, nitrite, in solution.

Materials:

  • FK409

  • Phosphate-buffered saline (PBS), pH 7.4

  • Griess Reagent Kit (containing sulfanilamide solution and N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution)

  • Sodium nitrite (NaNO2) standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of FK409 in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentration in PBS (pH 7.4).

  • Incubate the FK409 solution at 37°C for various time points to allow for NO release and subsequent conversion to nitrite.

  • Prepare a series of sodium nitrite standards in PBS (e.g., 1-100 µM) to generate a standard curve.

  • In a 96-well plate, add 50 µL of the incubated FK409 samples and 50 µL of the nitrite standards to individual wells.

  • Add 50 µL of the sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of the NED solution to each well and incubate for a further 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.

Griess_Assay_Workflow start Start prep_samples Prepare FK409 Samples and Nitrite Standards start->prep_samples incubation Incubate FK409 at 37°C prep_samples->incubation add_sulfanilamide Add Sulfanilamide Solution incubation->add_sulfanilamide incubate1 Incubate 5-10 min add_sulfanilamide->incubate1 add_ned Add NED Solution incubate1->add_ned incubate2 Incubate 5-10 min add_ned->incubate2 measure_absorbance Measure Absorbance at 540 nm incubate2->measure_absorbance calculate Calculate Nitrite Concentration measure_absorbance->calculate end End calculate->end

Caption: Workflow for the Griess assay to measure nitrite.

In Vitro Platelet Aggregation Assay

This protocol outlines a method to assess the inhibitory effect of FK409 on platelet aggregation using light transmission aggregometry.

Materials:

  • Freshly drawn human or animal blood in citrate anticoagulant

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • FK409

  • Platelet agonist (e.g., adenosine diphosphate (ADP) or collagen)

  • Saline

  • Light transmission aggregometer

Procedure:

  • Prepare PRP and PPP from citrated whole blood by differential centrifugation.

  • Adjust the platelet count in the PRP if necessary.

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Pre-warm aliquots of PRP to 37°C.

  • To an aggregometer cuvette containing PRP, add a specific concentration of FK409 or vehicle control (e.g., DMSO diluted in saline) and incubate for a predetermined time (e.g., 2-5 minutes) at 37°C with stirring.

  • Initiate platelet aggregation by adding a platelet agonist (e.g., ADP).

  • Record the change in light transmission for several minutes to obtain an aggregation curve.

  • The inhibitory effect of FK409 is calculated as the percentage reduction in the maximum aggregation compared to the vehicle control.

Quantitative Data

Table 3: In Vitro and In Vivo Antiplatelet Activity of FK409

AssaySpeciesAgonistParameterValueReference
Platelet AggregationRatADP (2.0 µM)IC504.32 ± 0.95 µM[2]
Extracorporeal Shunt ModelRat-Max. Inhibition (10 mg/kg, p.o.)52%[2]

Table 4: Nitric Oxide Release Kinetics

ConditionParameterValueReference
In solutionHalf-life30 min
In the presence of 25 mM L-cysteineRate constant for NO release13-fold increase

Conclusion

FK409 is a valuable pharmacological tool for studying the physiological and pathophysiological roles of nitric oxide. Its well-defined chemical properties, spontaneous NO-releasing mechanism, and potent biological activities make it a suitable candidate for further investigation in the development of novel therapeutic agents for cardiovascular and other diseases where NO signaling plays a crucial role. The experimental protocols provided in this guide offer a foundation for researchers to explore the multifaceted actions of FK409.

References

Core Characteristics of Common Spontaneous NO Donors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Spontaneous Nitric Oxide Donors for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of spontaneous nitric oxide (NO) donors, essential tools for investigating the multifaceted roles of NO in cellular physiology and pathology. Nitric oxide is a critical signaling molecule involved in a vast array of biological processes, including vasodilation, neurotransmission, and immune responses.[1][2] Due to its transient nature and high reactivity, direct application of NO gas in cell culture is impractical. Spontaneous NO donors, which release NO predictably under physiological conditions (pH 7.4, 37°C) without the need for enzymatic or light activation, offer a reliable method for controlled NO delivery in experimental settings.[3][4]

Among the most widely utilized spontaneous NO donors are the diazeniumdiolates, commonly known as NONOates. These compounds are characterized by the [N(O)NO]⁻ functional group and are prized for their predictable, first-order release kinetics.[3] The rate of NO release is intrinsic to the chemical structure of the nucleophile adduct, allowing researchers to select a donor with a half-life appropriate for their specific experimental timeframe, from a mere 1.8 seconds to over 56 hours.[3]

The selection of an appropriate NO donor is critical and depends on the desired concentration and duration of NO exposure for a given experiment. The table below summarizes the quantitative data for several widely used NONOates.

Donor NameChemical ClassHalf-life (t½) at 37°C, pH 7.4Moles of NO Released (per mole of donor)Key Characteristics & Common Applications
PROLI NONOate Diazeniumdiolate1.8 seconds[5][6]2[5][6]Ultrafast NO release; ideal for studying rapid signaling events like vasodilation.[5]
DEA NONOate Diazeniumdiolate2 minutes[7]1.5[7]Rapid NO release; potent inducer of cGMP levels; used in studies of antimicrobial effects and short-term signaling.[8][9]
PAPA NONOate Diazeniumdiolate~15 minutes1.5Intermediate-rate NO donor.
Spermidine NONOate Diazeniumdiolate37 - 39 minutes[9]1.7 - 2.0[9]Moderate-rate NO release; suitable for experiments lasting several hours.
DETA NONOate Diazeniumdiolate~20 hours (56 hours at 22-25°C)[3]2Slow, prolonged NO release; used for long-term studies on cell proliferation, apoptosis, and gene expression.[3][10]

Key Experimental Protocols

Detailed and reproducible methodologies are paramount for obtaining reliable data. The following sections provide step-by-step protocols for the application and assessment of NO donors in cell culture.

General Protocol for Treating Cells with a Spontaneous NO Donor

This workflow outlines the fundamental steps for exposing cultured cells to a NONOate.

  • Reagent Preparation :

    • Prepare a stock solution of the chosen NONOate. For most NONOates, this is done by dissolving the solid compound in a cold, alkaline solution (e.g., 10 mM NaOH) to prevent premature NO release. Store on ice.

    • Note : Always refer to the manufacturer's instructions for solubility and stability. For example, DETA NONOate can be dissolved in water and the pH adjusted to 9.[11]

    • Immediately before use, dilute the stock solution to the final desired concentration in pre-warmed (37°C) cell culture medium.

  • Cell Culture and Treatment :

    • Culture cells to the desired confluency in an appropriate vessel (e.g., 96-well plate, T-75 flask) following standard aseptic techniques.[12]

    • Remove the existing culture medium from the cells.

    • Gently add the medium containing the diluted NO donor to the cells.

    • Incubate the cells for the desired experimental duration (e.g., minutes to hours) in a humidified incubator at 37°C with 5% CO₂.[12]

  • Downstream Analysis :

    • Following incubation, collect the cell culture supernatant for NO measurement (e.g., Griess Assay) and/or lyse the cells for subsequent analysis (e.g., Western blot, RNA extraction).

G Experimental Workflow: Applying NO Donors to Cell Culture cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis A Prepare cold 10 mM NaOH B Dissolve solid NONOate on ice A->B Solvent C Dilute stock in pre-warmed medium B->C Immediate use E Replace medium with NO donor medium C->E D Culture cells to desired confluency D->E F Incubate at 37°C E->F G Collect Supernatant (Griess Assay) F->G H Lyse Cells (Western, etc.) F->H I Assess Viability (MTS/TUNEL) F->I

Workflow for NO donor application in cell culture.
Protocol for Measuring Nitric Oxide Release (Griess Assay)

The Griess assay is a common colorimetric method for the indirect measurement of NO by quantifying its stable breakdown product, nitrite (NO₂⁻), in aqueous solutions like cell culture supernatant.[13][14]

  • Reagent Preparation :

    • Nitrite Standard : Prepare a 1 M stock solution of sodium nitrite (NaNO₂) in deionized water. Create a series of dilutions (e.g., 0-100 µM) in the same cell culture medium used for the experiment to create a standard curve.

    • Griess Reagent : This consists of two solutions.

      • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

      • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water.

      • Note : These components are often available together in commercial kits.[13][14] Store solutions protected from light.

  • Assay Procedure :

    • Pipette 50 µL of each standard and experimental sample (cell culture supernatant) into separate wells of a 96-well plate.

    • Add 50 µL of Solution A to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Solution B to each well and incubate for another 5-10 minutes at room temperature, protected from light. A pink/magenta color will develop.

    • Measure the absorbance at 540-570 nm using a microplate reader.

  • Data Analysis :

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

    • Use the linear equation from the standard curve to calculate the nitrite concentration in the experimental samples.

Protocol for Assessing NO Donor-Induced Cytotoxicity (MTS Assay)

It is crucial to determine if the observed cellular effects are due to NO-specific signaling or a general cytotoxic response. The MTS assay is a colorimetric method for assessing cell viability.

  • Cell Seeding and Treatment :

    • Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay.

    • Allow cells to adhere overnight.

    • Treat cells with a range of concentrations of the NO donor as described in the general protocol. Include an untreated control group. A time- and dose-dependent decrease in cell viability is often observed at concentrations higher than 0.2 mmol/l for some donors.[15]

  • MTS Reagent Addition :

    • Following the treatment period, add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well containing 100 µL of medium.

    • Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • Measurement and Analysis :

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells:

      • % Viability = (Absorbance_treated / Absorbance_control) * 100

    • Note : For confirming apoptosis, methods like TUNEL staining or Western blotting for caspase-3 and PARP cleavage can be used.[15]

Core Signaling Pathways and Mechanisms

Nitric oxide exerts many of its physiological effects through the canonical cGMP-dependent signaling pathway. Understanding this pathway is fundamental to interpreting experimental results from NO donor studies.

G Canonical NO/cGMP Signaling Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Effect Downstream Cellular Effects PKG->Effect Relax e.g., Smooth Muscle Relaxation Effect->Relax

The NO-sGC-cGMP signaling cascade.

The mechanism of NO release from NONOates is a spontaneous, first-order chemical decomposition that is dependent on pH and temperature.[3][5] This process does not require cellular enzymes, making it a direct and predictable way to generate NO in a culture environment.

G Decomposition Logic of NONOate Donors Parent R¹R²N-N(O)=NO⁻ NONOate Parent Compound Decomp Spontaneous Decomposition Parent->Decomp Products 2 NO R¹R²NH Decomp->Products Yields Factors Influencing Factors: • pH (H⁺) • Temperature (37°C) Factors->Decomp

Spontaneous release of NO from a NONOate compound.

Disclaimer : This guide is intended for research purposes only. The protocols provided are general guidelines and may require optimization for specific cell types and experimental conditions. Always adhere to laboratory safety protocols and consult manufacturer's data sheets for specific handling and storage instructions for all chemical reagents.

References

Methodological & Application

Application Notes and Protocols: (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide for In Vitro Nitric Oxide Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases for "(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide" did not yield any specific information regarding its synthesis, properties, or biological activity. Consequently, there is no available data on its use for in vitro nitric oxide (NO) studies. The compound does not appear in major chemical repositories such as PubChem or in published research articles detailing its effects as a nitric oxide donor or modulator.

Therefore, it is not possible to provide specific application notes, experimental protocols, or quantitative data for this particular compound. The following sections provide general methodologies and principles for evaluating a novel, uncharacterized compound as a potential nitric oxide donor in a research setting. These protocols are based on standard techniques used in the field and should be adapted and optimized for the specific characteristics of any new chemical entity being investigated.

General Principles for Characterizing a Novel NO Donor

When investigating a new compound for its potential as a nitric oxide donor, a systematic approach is required to determine its efficacy, mechanism of action, and safety profile. This typically involves a series of in vitro experiments to first establish its ability to release NO and then to understand its biological effects in a cellular context.

Table 1: Hypothetical Data Summary for a Novel NO Donor

The following table illustrates how quantitative data for a hypothetical NO donor, "Compound X," would be presented. This is for illustrative purposes only, as no data exists for (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide.

ParameterMethodResultConditions
NO Release Griess Assay50 µM100 µM Compound X in PBS, 37°C, 2h
DAF-FM Diacetate2-fold increase50 µM Compound X in HUVEC cells, 1h
Cytotoxicity MTT AssayIC50 > 100 µM24h exposure in HeLa cells
Effect on Gene Expression qRT-PCR3-fold increase in HMOX150 µM Compound X in RAW 264.7 cells, 6h
Protein Expression Western Blot2.5-fold increase in iNOS50 µM Compound X in RAW 264.7 cells, 24h

Experimental Protocols

The following are detailed protocols for key experiments used to characterize a novel nitric oxide donor.

Protocol 1: Determination of Nitric Oxide Release using the Griess Assay

This protocol measures the amount of nitrite (a stable product of NO) in a solution.

Materials:

  • Novel compound stock solution (e.g., in DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution (for standard curve)

  • 96-well microplate

  • Microplate reader (540 nm absorbance)

Procedure:

  • Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in PBS.

  • Prepare a working solution of the novel compound in PBS at the desired concentration.

  • Add 50 µL of the compound solution to a well of a 96-well plate. For the standard curve, add 50 µL of each nitrite standard. Add 50 µL of PBS to a well to serve as a blank.

  • Incubate the plate at 37°C for the desired time period (e.g., 2 hours) to allow for NO release and conversion to nitrite.

  • Add 50 µL of Griess Reagent Component A to each well.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B to each well.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Subtract the blank absorbance from all readings.

  • Generate a standard curve from the sodium nitrite standards and determine the concentration of nitrite released by the novel compound.

Protocol 2: Intracellular NO Detection using DAF-FM Diacetate

This protocol uses a fluorescent probe to detect NO production within living cells.

Materials:

  • Cell line of interest (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

  • Complete cell culture medium

  • DAF-FM Diacetate (4-amino-5-methylamino-2',7'-difluorofluorescein diacetate)

  • Novel compound stock solution

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a suitable format (e.g., 96-well black, clear-bottom plate) and allow them to adhere overnight.

  • Wash the cells once with warm PBS.

  • Load the cells with 5 µM DAF-FM Diacetate in serum-free medium for 30 minutes at 37°C.

  • Wash the cells twice with warm PBS to remove excess probe.

  • Add fresh, pre-warmed cell culture medium containing the desired concentration of the novel compound or vehicle control.

  • Incubate for the desired time period (e.g., 1 hour) at 37°C.

  • Measure the fluorescence intensity using a fluorescence microscope (Excitation/Emission ~495/515 nm) or a microplate reader.

  • Quantify the change in fluorescence relative to the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a hypothetical signaling pathway that could be activated by a nitric oxide donor and a general experimental workflow for its characterization.

NO_Signaling_Pathway Compound Novel NO Donor ((E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide) NO Nitric Oxide (NO) Compound->NO Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Conversion GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Phosphorylation Substrate Phosphorylation PKG->Phosphorylation Response Physiological Response Phosphorylation->Response

Caption: Hypothetical NO signaling pathway.

Experimental_Workflow Start Start: Novel Compound Synthesis and Purification Char Physicochemical Characterization Start->Char InVitroNO In Vitro NO Release Assays (e.g., Griess Assay) Char->InVitroNO CellCulture Cell Culture Experiments InVitroNO->CellCulture Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) CellCulture->Cytotoxicity IntracellularNO Intracellular NO Detection (e.g., DAF-FM) CellCulture->IntracellularNO Data Data Analysis and Interpretation Cytotoxicity->Data Downstream Analysis of Downstream Effects (e.g., Gene/Protein Expression) IntracellularNO->Downstream Downstream->Data End Conclusion Data->End

Caption: General workflow for characterizing a novel NO donor.

Application Notes and Protocols for (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide Cell Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide is a novel synthetic compound characterized by the presence of a nitro group. Nitro-containing compounds are a diverse class of molecules with significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3] These compounds have been developed for various therapeutic applications, including anticancer, antibacterial, and antiparasitic agents.[1][2] The biological effects of nitro compounds are often attributed to their ability to act as prodrugs that undergo bioreductive activation, leading to the generation of reactive nitrogen species, such as nitric oxide (NO), and reactive oxygen species (ROS).[4] This document provides a detailed protocol for the in vitro evaluation of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide in cell culture models.

Data Presentation

Table 1: Physicochemical Properties of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide
PropertyValue
Molecular FormulaC8H13N3O4
Molecular Weight215.21 g/mol
AppearancePale yellow solid
SolubilitySoluble in DMSO, DMF, and ethanol
StabilityStore at -20°C, protect from light
Table 2: Recommended Concentration Ranges for In Vitro Assays
Assay TypeConcentration RangeIncubation Time
Cytotoxicity (MTT/XTT)0.1 µM - 100 µM24 - 72 hours
Apoptosis (Annexin V/PI)1 µM - 50 µM24 - 48 hours
Nitric Oxide (NO) Release10 µM - 100 µM1 - 24 hours
Western Blot Analysis5 µM - 50 µM6 - 24 hours

Experimental Protocols

Preparation of Stock Solution

Objective: To prepare a high-concentration stock solution of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide for cell culture experiments.

Materials:

  • (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Weigh out a precise amount of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a stock concentration of 10 mM.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Cell Culture and Treatment

Objective: To culture mammalian cells and treat them with (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide.

Materials:

  • Selected mammalian cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Cell culture flasks or plates

  • (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide stock solution (10 mM)

Protocol:

  • Culture cells in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells into appropriate culture vessels (e.g., 96-well plates for cytotoxicity assays, 6-well plates for protein analysis) at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.

  • Allow the cells to adhere and grow for 24 hours.

  • Prepare serial dilutions of the (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide stock solution in complete cell culture medium to achieve the desired final concentrations.

  • Remove the old medium from the cells and replace it with the medium containing the compound.

  • Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of the compound.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide on cell viability.

Materials:

  • Cells treated as described in Protocol 2 in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • After the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Downstream Assays compound_prep Compound Stock Preparation (10 mM in DMSO) treatment Cell Treatment with (E,2E)-4-ethyl-2-hydroxyimino- 5-nitrohex-3-enamide compound_prep->treatment cell_culture Cell Seeding and Adherence (24h) cell_culture->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis no_release NO Release Assay (Griess Reagent) treatment->no_release western_blot Western Blot (Protein Expression) treatment->western_blot

Caption: Experimental workflow for in vitro cell treatment and subsequent analysis.

no_ros_pathway compound (E,2E)-4-ethyl-2-hydroxyimino- 5-nitrohex-3-enamide bioreduction Intracellular Bioreduction (Nitroreductases) compound->bioreduction no Nitric Oxide (NO) bioreduction->no ros Reactive Oxygen Species (ROS) bioreduction->ros dna_damage dna_damage no->dna_damage oxidative_stress oxidative_stress ros->oxidative_stress apoptosis apoptosis dna_damage->apoptosis oxidative_stress->apoptosis cell_cycle cell_cycle apoptosis->cell_cycle

Caption: Putative signaling pathway activated by the nitro-containing compound.

References

Application Notes and Protocols: Exploring the Potential of FK409 in Parasitology Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

The following application notes and protocols are a scientific extrapolation based on the known mechanism of FK409 as a nitric oxide (NO) donor and the established roles of the NO/cyclic guanosine monophosphate (cGMP) signaling pathway in various parasites. To date, there is a notable absence of published research specifically investigating the effects of FK409 on parasites. Therefore, the information presented here is intended to guide future research and should not be interpreted as a summary of established applications.

Introduction to FK409

FK409, with the chemical name (+/-)-(E)-4-ethyl-2-[(E)-hydroxyimino]-5-nitro-3-hexenamide, is a well-characterized nitric oxide (NO) donor.[1][2] Its primary mechanism of action involves the spontaneous release of NO, a highly reactive signaling molecule with a vast array of physiological effects. In mammalian systems, NO is a potent activator of soluble guanylate cyclase (sGC), leading to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels. This signaling cascade is crucial for processes such as vasodilation.[1]

The NO/cGMP Signaling Pathway in Parasites: A Potential Target

While FK409 itself has not been studied in parasites, the NO/cGMP signaling pathway is recognized as a critical regulator of various essential functions in a range of parasitic organisms, including protozoa from the phylum Apicomplexa (e.g., Toxoplasma, Plasmodium) and helminths like Schistosoma.[3][4][5] In these parasites, cGMP signaling governs key processes such as:

  • Motility and Host Cell Invasion: In apicomplexan parasites, cGMP signaling is instrumental in activating the secretion of micronemes, which contain adhesive proteins required for gliding motility, host cell invasion, and egress.[3]

  • Lifecycle Progression: The transition between different lifecycle stages in some parasites is regulated by cGMP-dependent signaling pathways.

  • Neuromuscular Function: In parasitic worms, NO and cGMP are often involved in neuromuscular control, affecting processes like muscle contraction and relaxation.

Given that FK409 acts as an NO donor, it presents a valuable pharmacological tool to experimentally manipulate the NO/cGMP pathway in parasites and investigate its downstream physiological effects.

Hypothetical Applications of FK409 in Parasitology Research

Based on its mechanism of action, FK409 could be employed in several key areas of parasitology research:

  • Elucidating the Role of NO/cGMP Signaling: FK409 can be used to artificially elevate intracellular cGMP levels in parasites to study the physiological consequences. This could help in identifying and characterizing the roles of this pathway in parasites where its function is not yet fully understood.

  • Investigating Parasite Motility and Invasion: By treating motile parasite stages (e.g., Toxoplasma gondii tachyzoites, Plasmodium sporozoites) with FK409, researchers can assess the impact of elevated cGMP on gliding motility, host cell invasion rates, and egress from infected cells.

  • Screening for Novel Antiparasitic Drug Targets: If FK409 demonstrates a significant impact on parasite viability or key functions, it would validate the NO/cGMP pathway as a potential target for the development of novel antiparasitic drugs.

  • Studying Neuromuscular Function in Helminths: In studies involving parasitic worms such as Schistosoma mansoni, FK409 could be used to investigate the role of NO in muscle contractility and overall motor function.

Quantitative Data Summary (Hypothetical)

As there is no published data on the effects of FK409 on parasites, the following table is a template for how such data could be presented. Researchers would need to perform dose-response experiments to determine these values.

Parasite SpeciesParasite StageAssay TypeIC50 / EC50 (µM)Maximum Inhibition/Effect (%)
Toxoplasma gondiiTachyzoiteInvasion AssayData to be determinedData to be determined
Toxoplasma gondiiTachyzoiteViability Assay (e.g., PrestoBlue)Data to be determinedData to be determined
Plasmodium falciparumMerozoiteInvasion AssayData to be determinedData to be determined
Schistosoma mansoniAdult WormMotility AssayData to be determinedData to be determined

Experimental Protocols

The following are detailed, hypothetical protocols for key experiments to assess the impact of FK409 on parasites.

Protocol 1: In Vitro Invasion Assay for Toxoplasma gondii

Objective: To determine the effect of FK409 on the ability of T. gondii tachyzoites to invade a host cell monolayer.

Materials:

  • FK409 stock solution (in DMSO)

  • Toxoplasma gondii tachyzoites (e.g., RH strain)

  • Human foreskin fibroblast (HFF) cell monolayer grown on glass coverslips in a 24-well plate

  • DMEM (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Methanol

  • Giemsa stain

Procedure:

  • Prepare FK409 dilutions: Serially dilute the FK409 stock solution in DMEM to achieve a range of final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Include a DMSO-only vehicle control.

  • Parasite Preparation: Harvest freshly egressed T. gondii tachyzoites by passing them through a 27-gauge needle. Count the parasites using a hemocytometer and resuspend them in DMEM.

  • Treatment and Infection: Add the prepared FK409 dilutions or vehicle control to the parasite suspension. Incubate for 15 minutes at 37°C.

  • Infection of Host Cells: Remove the culture medium from the HFF monolayers and infect with the treated parasite suspension at a multiplicity of infection (MOI) of 5.

  • Incubation: Allow the parasites to invade for 1 hour at 37°C in a 5% CO2 incubator.

  • Fixation and Staining: After the invasion period, wash the monolayers three times with PBS to remove non-invaded parasites. Fix the cells with methanol for 10 minutes and then stain with Giemsa for 20 minutes.

  • Microscopy and Quantification: Mount the coverslips on glass slides and visualize under a light microscope. Count the number of intracellular parasites per 100 host cells for at least three different fields of view per coverslip.

  • Data Analysis: Calculate the average number of invaded parasites per host cell for each treatment condition and normalize to the vehicle control.

Protocol 2: Motility Assay for Adult Schistosoma mansoni

Objective: To assess the effect of FK409 on the motor activity of adult S. mansoni worms.

Materials:

  • FK409 stock solution (in DMSO)

  • Adult Schistosoma mansoni worms

  • Basch Medium 169

  • 24-well plate

  • Worm tracking software and microscope with a camera

Procedure:

  • Worm Preparation: Gently wash adult worms in pre-warmed Basch Medium.

  • Treatment: Place one adult worm pair into each well of a 24-well plate containing 2 mL of Basch Medium. Add FK409 to achieve final desired concentrations (e.g., 10 µM, 50 µM, 100 µM). Include a DMSO vehicle control.

  • Acclimatization: Acclimatize the worms in the treated medium for 30 minutes at 37°C and 5% CO2.

  • Motility Recording: Place the 24-well plate on the microscope stage and record videos of the worms' movements for 2 minutes for each well.

  • Data Analysis: Analyze the recorded videos using worm tracking software to quantify parameters such as movement velocity, frequency of contraction, and total distance moved.

  • Statistical Analysis: Compare the motility parameters of the FK409-treated worms to the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Visualizations

FK409_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Parasite Cell FK409 FK409 NO Nitric Oxide (NO) FK409->NO Spontaneous Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Phosphodiesterase Phosphodiesterase (PDE) cGMP->Phosphodiesterase Downstream Downstream Physiological Effects (e.g., Motility, Invasion) PKG->Downstream GMP 5'-GMP Phosphodiesterase->GMP Hydrolyzes

Caption: Proposed mechanism of action of FK409 in a parasite cell.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Parasite_Culture Parasite Culture (e.g., T. gondii, S. mansoni) Treatment Treat Parasites with FK409 or Vehicle Parasite_Culture->Treatment FK409_Dilution Prepare FK409 Serial Dilutions and Vehicle Control FK409_Dilution->Treatment Assay Perform Phenotypic Assay (e.g., Invasion, Motility) Treatment->Assay Data_Collection Data Collection (Microscopy, Video Tracking) Assay->Data_Collection Quantification Quantify Phenotype (e.g., Invasion Rate, Motility Parameters) Data_Collection->Quantification Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Quantification->Statistical_Analysis

Caption: General experimental workflow for assessing FK409's effects.

References

Application Notes and Protocols for Calculating Nitric Oxide Release from FK409

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantification of nitric oxide (NO) released from the spontaneous NO donor, FK409 ((±)-(E)-Ethyl-2-[(E)-hydroxyimino]-5-nitro-3-hexeneamide). FK409 is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of NO. Accurate determination of its NO release profile is critical for the interpretation of experimental results. This guide covers the mechanism of NO release from FK409, factors influencing this release, and comprehensive, step-by-step protocols for the most common and reliable methods of NO quantification: the Griess assay, chemiluminescence detection, and electrochemical analysis. Furthermore, this document presents available quantitative data on FK409's NO release and visual diagrams of the release mechanism and experimental workflows to aid in experimental design and execution.

Introduction to FK409 and its Nitric Oxide Release Mechanism

FK409 is a potent vasodilator and platelet aggregation inhibitor that belongs to the class of spontaneous nitric oxide donors.[1][2] Unlike many other NO donors that require enzymatic activation, FK409 releases NO spontaneously in aqueous solutions, making it a useful compound for in vitro and in vivo studies where controlled NO delivery is desired.[2][3]

The release of nitric oxide from FK409 is initiated by a pH-dependent decomposition of the parent molecule. The rate-limiting step in this process is the deprotonation of a hydrogen atom at the 5-position of the hexeneamide structure by hydroxyl ions.[3] This process is significantly accelerated in weakly alkaline conditions, with a marked increase in the velocity of NO liberation observed at a pH above 6.[3]

Furthermore, the decomposition of FK409 and subsequent NO release can be significantly accelerated by the presence of sulfhydryl-containing compounds such as L-cysteine and glutathione.[1] This interaction is an important consideration in biological systems where these thiols are present in significant concentrations.

Quantitative Data on Nitric Oxide Release from FK409

ParameterConditionObservationReference
Effect of pH pH > 6Markedly enhanced velocity of NO liberation.[3]
Weakly alkaline solutionsTime-dependent elimination of a hydrogen atom, initiating decomposition.[3]
Effect of Thiols 0.5 mM FK409 with 25 mM L-cysteineThe constant rate for NO release was 13 times larger than in the absence of L-cysteine.[1]
In the presence of L-cysteine and glutathioneAccelerated decomposition of FK409 and generation of nitrite in a concentration-dependent manner.[1]
Comparative Release FK409 vs. Isosorbide dinitrate (ISDN)FK409 generates nitrite (an oxidative product of NO) much faster than ISDN in phosphate buffer and rat plasma.[2]

Experimental Protocols for Quantifying Nitric Oxide Release

Accurate quantification of NO released from FK409 is essential for dose-response studies and for understanding its biological effects. The choice of method will depend on the required sensitivity, the experimental setup, and the presence of potentially interfering substances.

Indirect Quantification of NO using the Griess Assay

The Griess assay is a colorimetric method that indirectly measures NO by quantifying its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻). It is a straightforward and cost-effective method suitable for in vitro experiments.

Principle: Nitric oxide reacts with oxygen to form dinitrogen trioxide (N₂O₃), which in turn nitrosates sulfanilamide to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine to form a stable azo compound that is intensely colored and can be measured spectrophotometrically at 540 nm. For the determination of total NO production, nitrate must first be reduced to nitrite using nitrate reductase.

Materials:

  • Greiss Reagents (Solution I: Sulfanilamide in phosphoric acid; Solution II: N-(1-naphthyl)ethylenediamine in water)

  • Nitrate Reductase

  • NADPH

  • Sodium Nitrite (for standard curve)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of FK409 Solution: Prepare a stock solution of FK409 in a suitable solvent (e.g., DMSO) and dilute to the desired final concentration in PBS (pH 7.4) immediately before the experiment.

  • Incubation: Incubate the FK409 solution at 37°C for the desired time period to allow for NO release and its conversion to nitrite/nitrate.

  • Standard Curve Preparation: Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in PBS.

  • Sample and Standard Addition: Add 50 µL of your incubated FK409 samples and nitrite standards to separate wells of a 96-well plate.

  • Nitrate Reduction (Optional): To measure total nitrite and nitrate, add 25 µL of NADPH and 25 µL of nitrate reductase to each well. Incubate for 30 minutes at 37°C.

  • Color Development: Add 50 µL of Griess Reagent I to all wells, followed by 50 µL of Griess Reagent II.

  • Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Subtract the absorbance of the blank from all readings. Plot the standard curve of absorbance versus nitrite concentration. Use the linear regression equation from the standard curve to calculate the nitrite concentration in your samples.

Direct Quantification of NO using Chemiluminescence

Chemiluminescence detection is a highly sensitive and specific method for the direct measurement of NO in real-time.

Principle: This method is based on the gas-phase reaction between nitric oxide and ozone (O₃). This reaction produces nitrogen dioxide in an excited state (NO₂*), which, upon returning to its ground state, emits light (chemiluminescence). The intensity of the emitted light is directly proportional to the concentration of NO.

Materials:

  • Chemiluminescence NO analyzer

  • Reaction chamber/vessel

  • Inert gas (e.g., nitrogen or argon)

  • FK409 solution

  • Calibration gas (known concentration of NO)

Protocol:

  • Instrument Setup and Calibration: Turn on the chemiluminescence NO analyzer and allow it to stabilize. Calibrate the instrument using a certified NO calibration gas according to the manufacturer's instructions.

  • Sample Preparation: Prepare the FK409 solution in a suitable buffer and place it in the reaction chamber.

  • NO Measurement: Purge the headspace of the reaction chamber with an inert gas to carry the released NO to the analyzer.

  • Data Acquisition: Continuously record the chemiluminescence signal over time. The signal will be proportional to the rate of NO release from the FK409 solution.

  • Data Analysis: Integrate the area under the curve of the NO signal versus time to determine the total amount of NO released. The peak height can be used to determine the maximum rate of NO release.

Real-time Quantification of NO using an Electrochemical Sensor

Electrochemical sensors (e.g., Clark-type NO-selective electrodes) allow for the real-time, in situ measurement of NO concentrations.

Principle: An NO-selective electrode consists of a working electrode and a counter electrode. A potential is applied across the electrodes, and when NO diffuses across the sensor's membrane, it is either oxidized or reduced at the working electrode surface. This generates a current that is directly proportional to the concentration of NO.

Materials:

  • NO-selective electrochemical sensor and meter

  • Calibration solutions (e.g., S-nitroso-N-acetyl-penicillamine, SNAP, of known concentration to generate NO)

  • FK409 solution

  • Reaction vessel

Protocol:

  • Sensor Calibration: Calibrate the NO sensor according to the manufacturer's instructions using solutions that generate a known concentration of NO.

  • Sample Preparation: Place the FK409 solution in the reaction vessel and allow it to equilibrate to the desired temperature.

  • Measurement: Immerse the tip of the NO sensor into the FK409 solution.

  • Data Recording: Record the current generated by the sensor over time. This will provide a real-time profile of the NO concentration in the solution.

  • Data Analysis: The recorded current can be converted to NO concentration using the calibration curve. From the concentration versus time data, the rate of NO release and the half-life of FK409 can be calculated.

Visual Diagrams

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the study of FK409.

FK409_NO_Release_Mechanism FK409 FK409 Deprotonation Deprotonation (pH-dependent) FK409->Deprotonation OH⁻ Intermediate Unstable Intermediate Deprotonation->Intermediate NO_Release Nitric Oxide (NO) Release Intermediate->NO_Release Byproduct Inactive Byproduct Intermediate->Byproduct

Caption: Mechanism of pH-dependent NO release from FK409.

NO_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_methods Quantification Method cluster_analysis Data Analysis Prep_FK409 Prepare FK409 Solution Incubate Incubate at 37°C Prep_FK409->Incubate Griess_Assay Griess Assay Incubate->Griess_Assay Chemiluminescence Chemiluminescence Incubate->Chemiluminescence Electrochemical Electrochemical Sensor Incubate->Electrochemical Absorbance Measure Absorbance (540 nm) Griess_Assay->Absorbance Light_Emission Measure Light Emission Chemiluminescence->Light_Emission Current Measure Current Electrochemical->Current Calculation Calculate NO Concentration/ Release Rate Absorbance->Calculation Light_Emission->Calculation Current->Calculation

Caption: General experimental workflow for NO quantification.

NO_Signaling_Pathway NO Nitric Oxide (NO) (from FK409) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Smooth Muscle Relaxation PKG->Relaxation Platelet Inhibition of Platelet Aggregation PKG->Platelet

Caption: Simplified NO/cGMP signaling pathway.

References

Application Notes and Protocols for Cell-Permeable Nitric Oxide Donors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of cell-permeable nitric oxide (NO) donors in research settings. It is intended to guide researchers in pharmacology, cell biology, and drug development in the effective application of these compounds to investigate the diverse biological roles of nitric oxide.

Application Notes

Nitric oxide (NO) is a ubiquitous signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, inflammation, and apoptosis.[1] Due to its short half-life and gaseous nature, direct administration of NO in experimental systems is challenging. Cell-permeable NO donors are chemical compounds that release NO under specific physiological conditions, providing a reliable and controllable method to study NO-dependent signaling pathways.

These compounds are invaluable tools for investigating the therapeutic potential of NO in various diseases, such as cardiovascular disorders and cancer.[1][2] The choice of a specific NO donor depends on the desired kinetics of NO release, the experimental system, and the biological question being addressed.

Common Cell-Permeable NO Donors:

A variety of NO donors are available, each with distinct chemical properties and mechanisms of NO release. The most commonly used classes include:

  • NONOates (diazeniumdiolates): These compounds spontaneously release NO in a pH- and temperature-dependent manner. Examples include DETA-NONOate and Spermine-NONOate.

  • S-nitrosothiols (RSNOs): These donors, such as S-nitroso-N-acetylpenicillamine (SNAP) and S-nitrosoglutathione (GSNO), release NO upon exposure to light or through enzymatic decomposition.[3]

  • Organic Nitrates: Compounds like nitroglycerin require enzymatic bioactivation to release NO.

  • Metal-NO Complexes: Sodium nitroprusside (SNP) is a well-known example that releases NO upon exposure to light.[4]

Key Signaling Pathways:

The biological effects of NO are primarily mediated through the activation of soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine monophosphate (cGMP).[5][6] cGMP, in turn, activates cGMP-dependent protein kinase (PKG), initiating a signaling cascade that results in various cellular responses, such as smooth muscle relaxation.[5]

NO_cGMP_Signaling_Pathway NO_Donor Cell-Permeable NO Donor NO Nitric Oxide (NO) NO_Donor->NO Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Cellular Responses (e.g., Vasodilation) PKG->Cellular_Response Phosphorylates Targets

In addition to the cGMP pathway, NO can induce apoptosis through mechanisms involving the endoplasmic reticulum (ER) stress pathway, independent of DNA damage or the NO/cGMP/PKG pathway.[7]

NO_Apoptosis_Pathway NO_Donor Cell-Permeable NO Donor NO Nitric Oxide (NO) NO_Donor->NO Release ER_Stress Endoplasmic Reticulum (ER) Stress NO->ER_Stress Induces Caspase_Activation Caspase Activation ER_Stress->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Quantitative Data Summary

The selection of an appropriate NO donor is critical for experimental success. The following table summarizes key quantitative data for commonly used cell-permeable NO donors.

NO DonorM.Wt.SolubilityHalf-life (t½)Typical Working Concentration
SNAP 220.24Soluble to 100 mM in DMSO37 hours10⁻⁷ M - 1 mM[8][9]
GSNO 337.33Soluble in waterVariable (minutes to hours)200 µM - 1 mM[8]
DETA-NONOate 248.25Soluble in 0.1 N NaOH20 hours (at 37°C, pH 7.4)100 µM - 1 mM
SNP 297.95Soluble in waterMinutes (light-dependent)10 µM - 1 mM

Experimental Protocols

Detailed methodologies for key experiments involving cell-permeable NO donors are provided below.

Protocol 1: Induction of Apoptosis in Macrophages

This protocol describes the use of GSNO to induce apoptosis in macrophage cell lines, such as RAW 264.7.[8]

Materials:

  • RAW 264.7 macrophage cells

  • GSNO (S-nitrosoglutathione)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Propidium iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Cell Culture: Culture RAW 264.7 cells to the desired confluency in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Treat the cells with GSNO at a final concentration of 200 µM to 1 mM for 8 hours.[8]

  • Cell Harvesting: After incubation, scrape the cells and centrifuge at 500 x g for 5 minutes at 4°C.[8]

  • Washing: Wash the cell pellet once with 5 ml of ice-cold PBS.[8]

  • Permeabilization: Resuspend the pellet in 1 ml of 80% ice-cold ethanol and incubate on ice for 30 minutes.[8]

  • Staining: Centrifuge the cells, wash with ice-cold PBS, and then resuspend in PI staining solution (50 µg/ml PI, 0.1% Triton X-100, 0.1 mM EDTA, 50 µg/ml RNase A in PBS).[8] Incubate overnight at 4°C.[8]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.[8]

Apoptosis_Protocol_Workflow Start Start: Culture RAW 264.7 Cells Treatment Treat with GSNO (200 µM - 1 mM, 8h) Start->Treatment Harvest Harvest Cells (Scrape & Centrifuge) Treatment->Harvest Wash Wash with ice-cold PBS Harvest->Wash Permeabilize Permeabilize with 80% Ethanol Wash->Permeabilize Stain Stain with Propidium Iodide Permeabilize->Stain Analyze Analyze via Flow Cytometry Stain->Analyze End End: Quantify Apoptosis Analyze->End

Protocol 2: Vasodilation Assay in Isolated Blood Vessels

This protocol outlines a method to assess the vasodilatory effects of NO donors on isolated arterial rings.

Materials:

  • Isolated arterial rings (e.g., rat aorta)

  • Organ bath system with force transducer

  • Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.1 mM glucose)

  • Phenylephrine (PE) or other vasoconstrictor

  • NO donor of choice (e.g., SNAP)

  • Data acquisition system

Procedure:

  • Tissue Preparation: Isolate the desired artery and cut into 2-3 mm rings, taking care to preserve the endothelium.

  • Mounting: Mount the arterial rings in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂.

  • Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g.

  • Pre-constriction: Induce a submaximal contraction with a vasoconstrictor such as phenylephrine (e.g., 1 µM).

  • NO Donor Application: Once a stable contraction is achieved, add the NO donor in a cumulative concentration-dependent manner (e.g., 1 nM to 100 µM).

  • Data Recording: Record the changes in isometric tension using a force transducer and data acquisition system.

  • Analysis: Express the relaxation response as a percentage of the pre-constriction induced by phenylephrine.

Vasodilation_Assay_Workflow Start Start: Isolate & Mount Arterial Rings Equilibrate Equilibrate in Organ Bath Start->Equilibrate Pre_constrict Pre-constrict with Phenylephrine Equilibrate->Pre_constrict Add_NO_Donor Add NO Donor (Cumulative Doses) Pre_constrict->Add_NO_Donor Record Record Tension Changes Add_NO_Donor->Record Analyze Analyze Relaxation Response Record->Analyze

Protocol 3: Measurement of Intracellular Nitric Oxide

This protocol describes a general method for detecting intracellular NO production using a fluorescent indicator.

Materials:

  • Cells of interest

  • NO-sensitive fluorescent dye (e.g., DAF-FM diacetate)

  • Cell culture medium

  • PBS or other suitable buffer

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed cells onto a suitable culture vessel (e.g., glass-bottom dish for microscopy or 96-well plate for plate reader).

  • Dye Loading: Wash the cells with PBS and then incubate with the NO-sensitive dye (e.g., 5 µM DAF-FM diacetate) in serum-free medium for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with PBS to remove excess dye.

  • NO Donor Treatment: Add the cell-permeable NO donor at the desired concentration.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 495 nm excitation and 515 nm emission for DAF-FM). Measurements can be taken at a single time point or kinetically.

  • Data Analysis: Quantify the change in fluorescence intensity as an indicator of intracellular NO levels.

Note: It is crucial to include appropriate controls, such as untreated cells and cells treated with an NO scavenger like cPTIO, to validate the specificity of the fluorescent signal for NO.[10]

Concluding Remarks

Cell-permeable NO donors are powerful tools for elucidating the complex roles of nitric oxide in biology and disease. Careful selection of the appropriate donor and adherence to well-defined experimental protocols are essential for obtaining reliable and reproducible data. The information and protocols provided in this document serve as a comprehensive guide for researchers to effectively utilize these compounds in their studies.

References

Application Notes and Protocols for (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide , also identified by its CAS Number 138472-01-2 and synonym FK409, is a cell-permeable, spontaneous nitric oxide (NO) donor.[1][2] It releases NO in a controlled manner, with a reported half-life of approximately 30 minutes in solution, making it a valuable tool for investigating the physiological and pathological roles of nitric oxide.[2][3]

Mechanism of Action

FK409 functions as a potent vasodilator and inhibitor of platelet aggregation.[1] Its pharmacological effects are attributed to the spontaneous release of nitric oxide, which subsequently activates soluble guanylate cyclase (sGC). The activation of sGC leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), a second messenger that mediates various downstream effects, including smooth muscle relaxation and inhibition of platelet activation.

Quantitative Data Summary

The following tables summarize the quantitative data for (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide (FK409) from preclinical studies.

Table 1: In Vitro Efficacy Data

ParameterSpeciesAssayValueReference
IC₅₀RatADP-induced Platelet Aggregation4.32 ± 0.95 µM[1]

Table 2: In Vivo Efficacy Data

SpeciesModelDosing RouteDose RangeEffectReference
RatExtracorporeal Shunt Thrombus FormationOral (p.o.)0.32 - 10 mg/kgDose-dependent suppression of thrombus formation, with 52% inhibition at 10 mg/kg.[1]
RatAortic Transplant Allograft VasculopathyIntraperitoneal (i.p.)10 - 20 mg/kg/dayAttenuation of allograft vasculopathy. No significant difference between 10 and 20 mg/kg.

Experimental Protocols

Protocol 1: In Vitro Inhibition of Platelet Aggregation

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide on platelet aggregation.

Materials:

  • (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide (FK409)

  • Adenosine 5'-diphosphate (ADP)

  • Platelet-rich plasma (PRP) from rats

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer/platelet aggregometer

Procedure:

  • Prepare a stock solution of FK409 in a suitable solvent (e.g., DMSO, ensuring final solvent concentration does not affect platelet aggregation).

  • Prepare serial dilutions of FK409 to be tested.

  • Isolate platelet-rich plasma (PRP) from whole blood of rats.

  • Pre-warm the PRP samples to 37°C.

  • Add different concentrations of FK409 to the PRP samples and incubate for a specified time.

  • Induce platelet aggregation by adding ADP (e.g., 2.0 µM).

  • Monitor the change in light transmittance using a platelet aggregometer to measure the extent of aggregation.

  • Calculate the percentage of inhibition of aggregation for each concentration of FK409 compared to a vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the FK409 concentration and fitting the data to a dose-response curve.[1]

Protocol 2: In Vivo Assessment of Anti-thrombotic Activity in a Rat Model

Objective: To evaluate the in vivo efficacy of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide in preventing thrombus formation.

Materials:

  • (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide (FK409)

  • Vehicle for oral administration

  • Male Sprague-Dawley rats

  • Extracorporeal shunt system

  • Surgical equipment

Procedure:

  • Administer FK409 orally (p.o.) to rats at various doses (e.g., 0.32, 1, 3.2, 10 mg/kg). A control group should receive the vehicle alone.

  • After a specified time post-administration, anesthetize the rats.

  • Expose the carotid artery and jugular vein.

  • Insert an extracorporeal shunt connecting the artery and vein. The shunt should contain a thrombogenic surface (e.g., a silk thread).

  • Allow blood to circulate through the shunt for a defined period.

  • Remove the shunt and weigh the thrombus formed on the silk thread.

  • Calculate the percentage of thrombus inhibition for each treatment group compared to the vehicle control group.[1]

Visualizations

Signaling Pathway

FK409_Signaling_Pathway FK409 (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide (FK409) NO Nitric Oxide (NO) FK409->NO Spontaneous Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Cellular_Effects Cellular Effects (e.g., Vasodilation, Inhibition of Platelet Aggregation) cGMP->Cellular_Effects Mediates

Caption: Signaling pathway of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide (FK409).

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_prep Prepare Platelet-Rich Plasma invitro_treat Treat with FK409 invitro_prep->invitro_treat invitro_induce Induce Aggregation (ADP) invitro_treat->invitro_induce invitro_measure Measure Aggregation invitro_induce->invitro_measure data_analysis Data Analysis (IC₅₀ / % Inhibition) invitro_measure->data_analysis invivo_admin Oral Administration of FK409 to Rats invivo_surgery Surgical Implantation of Extracorporeal Shunt invivo_admin->invivo_surgery invivo_circulate Allow Blood Circulation invivo_surgery->invivo_circulate invivo_measure Measure Thrombus Weight invivo_circulate->invivo_measure invivo_measure->data_analysis start Start start->invitro_prep start->invivo_admin end End data_analysis->end

Caption: General experimental workflow for evaluating the anti-platelet effects of FK409.

References

No Documented Applications of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide in Neuroscience Found

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search, no specific applications, experimental protocols, or quantitative data for the use of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide in the field of neuroscience have been identified in the available scientific literature.

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide, with CAS Number 138472-01-2, is a known chemical compound. It is commercially available and characterized as a cell-permeable nitric oxide (NO) donor that activates intracellular guanylyl cyclase. The compound spontaneously releases nitric oxide with a reported half-life of 30 minutes in solution.

While the general roles of nitric oxide donors in neuroscience are well-documented, particularly in research related to ischemic stroke, neuroprotection, and synaptic plasticity, there is no evidence to suggest that (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide has been specifically utilized or studied in any neuroscience-related experimental models, including neuronal cell cultures or animal models of neurological diseases.

Therefore, the creation of detailed Application Notes and Protocols, as requested, is not possible due to the absence of foundational research and published data for this specific compound within the neuroscience domain. Researchers and drug development professionals interested in the potential neuroscientific applications of this compound would need to conduct exploratory studies to determine its efficacy, mechanism of action, and safety in relevant models. Such studies would be foundational for establishing any future application notes and protocols.

Application Notes and Protocols for the Study of FK409 in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Use of FK409 in Peptidase Inhibition Studies: A Mechanistic Perspective

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction

FK409, also known as ((+/-)-(E)-ethyl-2-[(E)-hydroxyimino]-5-nitro-3-hexeneamide), is a potent vasodilator and antiplatelet agent. While the query of its use in studying direct peptidase inhibition is noted, a comprehensive review of the scientific literature indicates that the primary and well-established mechanism of action for FK409 is not as a direct peptidase inhibitor. Instead, FK409 functions as a spontaneous nitric oxide (NO) releaser.

This is a critical distinction for researchers investigating peptidase activity. The physiological effects of FK409 are mediated through the nitric oxide signaling pathway, which can, in turn, influence a wide range of cellular processes, potentially including the expression and activity of various enzymes like peptidases. Therefore, when using FK409 in an experimental setting, it is crucial to interpret the results in the context of its NO-donating properties rather than direct enzyme inhibition. These notes provide a framework for understanding FK409's mechanism and how to correctly use it in research, particularly in studies where peptidase activity is a variable.

Mechanism of Action of FK409

FK409 spontaneously decomposes to release nitric oxide without the need for enzymatic activation.[1][2] This released NO then activates soluble guanylate cyclase (sGC) in target cells, such as vascular smooth muscle cells and platelets.[3] The activation of sGC leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][4] Elevated levels of cGMP then activate cGMP-dependent protein kinases, which phosphorylate downstream targets, ultimately leading to a decrease in intracellular calcium levels and resulting in vasodilation and inhibition of platelet aggregation.[2][4]

A key characteristic of FK409 is that its action is independent of sulfhydryl group donors, which distinguishes it from other organic nitrates like glyceryl trinitrate and may account for its lower propensity to induce tolerance.[3]

Relevance in Peptidase Research

Given that FK409's primary action is to elevate cGMP levels via NO donation, its use in peptidase research should be carefully considered:

  • Investigating Indirect Regulation: The NO/cGMP signaling pathway is known to modulate gene expression and protein function. Therefore, FK409 can be employed as a tool to study the indirect effects of this pathway on the expression or activity of specific peptidases. Any observed changes in peptidase function should be correlated with cGMP levels and can be contrasted with the effects of direct sGC activators or cGMP analogs.

  • Control Compound: In studies where a novel compound is being screened for peptidase inhibition, FK409 can serve as a negative control for direct inhibition but a positive control for NO-mediated effects. If the novel compound and FK409 elicit similar physiological responses, it may suggest that the new compound also acts through an NO-releasing mechanism rather than by directly targeting a peptidase.

  • Differentiating Signaling Pathways: Researchers can use FK409 to distinguish between physiological events driven by the NO/cGMP pathway versus those caused by direct peptidase modulation. For example, if a physiological response is blocked by an inhibitor of guanylate cyclase, it would point towards an NO-mediated effect similar to that of FK409.

Quantitative Data for FK409

The following tables summarize key quantitative data regarding the biological activity of FK409, providing a reference for experimental design.

Table 1: In Vitro Inhibitory Effects of FK409

ParameterSpeciesAssay SystemValue
IC50 RatADP-induced platelet aggregation4.32 ± 0.95 µM

Data compiled from in vitro experiments.[2]

Table 2: In Vivo Effects of FK409

EffectSpeciesAdministrationDosageObservation
Thrombus Formation Inhibition RatOral (p.o.)0.32 - 10 mg/kgDose-dependent suppression
Cardioprotection RatIntravenous (i.v.)32 mg/kgPrevention of myocardial infarction
Hypotensive Effect RatIntravenous (i.v.)1 - 1000 µg/kgDose-dependent decrease in blood pressure

Data compiled from in vivo studies.[1][2][3]

Table 3: Concentration Ranges for In Vitro Vasodilation Studies

Tissue PreparationSpeciesAgonistFK409 Concentration Range
AortaRabbitNorepinephrine, Histamine, 5-HT10⁻⁸ - 10⁻⁵ M
Coronary Artery StripsCanineN/A (Vasorelaxation)0.46 nM - 0.46 µM

Data compiled from ex vivo vasodilation experiments.[3][4]

Experimental Protocols

Protocol 1: In Vitro Assessment of Vasodilation in Isolated Arteries

This protocol details the methodology for studying the vasodilatory effects of FK409 on isolated arterial rings, a common assay to characterize its primary biological activity.

1. Materials and Reagents:

  • Isolated rabbit aorta or other suitable arteries.
  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.7).
  • Contractile agents (e.g., Norepinephrine (NE), Histamine, 5-Hydroxytryptamine (5-HT), KCl).
  • FK409 stock solution (dissolved in a suitable solvent like DMSO).
  • Organ bath system with isometric force transducers.
  • Data acquisition system.

2. Methodology:

  • Prepare arterial rings (2-3 mm in width) from the isolated vessel and mount them in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
  • Allow the tissues to equilibrate for 60-90 minutes under a resting tension of approximately 2 grams, with buffer changes every 15-20 minutes.
  • Induce a stable contraction using a contractile agent (e.g., 10⁻⁵ M NE).
  • Once the contraction has reached a plateau, add FK409 cumulatively to the organ bath in increasing concentrations (e.g., from 10⁻⁸ M to 10⁻⁵ M).
  • Record the relaxation response at each concentration. Relaxation is typically expressed as a percentage of the pre-induced contraction.
  • To investigate the mechanism, experiments can be repeated in the presence of a guanylate cyclase inhibitor (e.g., methylene blue, 10⁻⁵ M) to confirm the involvement of the cGMP pathway.[4]

3. Data Analysis:

  • Construct concentration-response curves for FK409-induced relaxation.
  • Calculate EC50 values (the concentration of FK409 that produces 50% of the maximal relaxation).

Protocol 2: Measurement of cGMP Levels in Vascular Tissue

This protocol describes how to measure the downstream effector of FK409's action, providing direct evidence of its mechanism.

1. Materials and Reagents:

  • Isolated rabbit aorta or other vascular tissue.
  • FK409.
  • Norepinephrine (NE).
  • Trichloroacetic acid (TCA).
  • Ether.
  • cGMP enzyme immunoassay (EIA) kit.
  • Homogenizer.

2. Methodology:

  • Prepare arterial tissues as described in Protocol 1 and allow them to equilibrate.
  • Pre-contract the tissues with a contractile agent (e.g., 10⁻⁵ M NE).
  • Expose the tissues to a specific concentration of FK409 (e.g., 10⁻⁶ M) for a defined period (e.g., 10 minutes).[4] A control group should be treated with vehicle only.
  • At the end of the incubation period, rapidly freeze the tissues in liquid nitrogen to stop the enzymatic reactions.
  • Homogenize the frozen tissues in cold 6% TCA.
  • Centrifuge the homogenate, and collect the supernatant.
  • Extract the TCA from the supernatant by washing with water-saturated ether.
  • Lyophilize the aqueous extract.
  • Reconstitute the sample in the assay buffer provided with the cGMP EIA kit.
  • Measure the cGMP concentration according to the manufacturer's instructions for the EIA kit.

3. Data Analysis:

  • Normalize cGMP levels to the protein content of the tissue homogenate.
  • Compare cGMP levels in FK409-treated tissues to control tissues using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizations

FK409_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FK409 FK409 NO Nitric Oxide (NO) FK409->NO Spontaneous Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation GTP GTP cGMP cGMP GTP->cGMP Conversion sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Ca2_decrease Decrease in Intracellular Ca²⁺ PKG->Ca2_decrease Phosphorylation of targets Relaxation Vasodilation / Platelet Inhibition Ca2_decrease->Relaxation

Caption: Signaling pathway of FK409 via nitric oxide and cGMP.

Experimental_Workflow prep Tissue Preparation (e.g., Aortic Rings) equil Equilibration in Organ Bath prep->equil contract Induce Contraction (e.g., with Norepinephrine) equil->contract treat Treatment Groups contract->treat fk409 Add FK409 (Cumulative Concentrations) treat->fk409 Test control Add Vehicle Control treat->control Control measure Measure Relaxation Response fk409->measure control->measure analyze Data Analysis (Concentration-Response Curve) measure->analyze

Caption: Experimental workflow for in vitro vasodilation assay.

References

Troubleshooting & Optimization

Technical Support Center: (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxicity of the novel compound (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide.

Frequently Asked Questions (FAQs)

Q1: What is (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide and what is its known mechanism of action?

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide is a chemical compound with the CAS number 138472-01-2.[1][2] It is known to be a cell-permeable nitric oxide (NO) donor that can spontaneously release NO in a rate-controlled manner.[1] Its primary biochemical action is the activation of intracellular guanylyl cyclase.[1]

Q2: What are the first steps to consider before initiating cytotoxicity studies with this compound?

Before beginning cytotoxicity experiments, it is crucial to establish the compound's stability and solubility in the desired cell culture medium. Preliminary dose-range finding studies are also recommended to determine the appropriate concentration range for definitive assays. In vitro cytotoxicity testing is a fundamental step in drug discovery to evaluate the potential toxicity of novel drug candidates.[3]

Q3: Which cell lines are recommended for initial cytotoxicity screening of this compound?

The choice of cell lines should be guided by the therapeutic goal of the research. For general toxicity profiling, a panel of both cancerous (e.g., HeLa, MCF-7) and non-cancerous (e.g., HEK293) cell lines is often used to determine a selectivity index.[3]

Q4: How should I interpret results from different cytotoxicity assays like MTT, LDH, and apoptosis assays?

It is important to use a combination of assays to obtain a comprehensive understanding of the compound's cytotoxic mechanism.

  • MTT Assay: Measures metabolic activity, indicating cell viability. A decrease in signal suggests reduced proliferation or cell death.[3][4]

  • LDH Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity and necrosis.[5][6]

  • Apoptosis Assays (e.g., Annexin V/PI staining): Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mode of cell death.[7][8]

Troubleshooting Guides

MTT Assay Troubleshooting
Problem Possible Cause Solution
High Background Absorbance Contamination of media with bacteria or yeast.[9] Phenol red or serum in the media can interfere with readings.Use sterile technique and check media for contamination. Use serum-free media during MTT incubation and include a media-only blank.
Low Absorbance Readings Cell number per well is too low. Incomplete solubilization of formazan crystals.[10]Optimize cell seeding density.[10] Increase incubation time with the solubilization agent and ensure thorough mixing by pipetting or shaking.
Inconsistent Results Between Replicates Uneven cell seeding. Edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
LDH Assay Troubleshooting
Problem Possible Cause Solution
High Background in Control Wells Endogenous LDH activity from serum in the culture medium.[11]Reduce the serum concentration in the media or use a serum-free medium for the assay period.[5][12] Always include a media-only background control.[11]
Low Signal in Positive Control (Maximum LDH Release) Incomplete cell lysis.Ensure the lysis buffer is added correctly and mixed well. Increase incubation time with the lysis buffer if necessary.
High Variability Bubbles in wells. Incorrect sample handling.Be careful not to introduce air bubbles when adding reagents. Ensure consistent timing and pipetting techniques across all wells.
Apoptosis Assay (Annexin V/PI) Troubleshooting
Problem Possible Cause Solution
High Percentage of Necrotic Cells in Untreated Control Harsh cell handling during harvesting (e.g., over-trypsinization).Handle cells gently. Use a cell scraper for strongly adherent cells or a shorter trypsinization time.
Weak Annexin V Staining Insufficient calcium in the binding buffer.Ensure the binding buffer contains the correct concentration of calcium, as it is essential for Annexin V binding to phosphatidylserine.
Signal Fades Quickly Staining is reversible.Analyze samples on the flow cytometer as soon as possible after staining, typically within one hour.[13]

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide in culture medium. Replace the old medium with the medium containing the compound and incubate for the desired time (e.g., 24, 48 hours). Include untreated and vehicle-only controls.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[9]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[10]

LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Seed cells and treat with the compound as described in the MTT assay protocol. Include three key controls in triplicate: untreated cells (spontaneous LDH release), cells treated with lysis buffer (maximum LDH release), and culture medium alone (background).[11]

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 3 minutes.[12]

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[12]

  • Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[12]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11][12]

  • Stop Reaction and Read: Add 50 µL of stop solution to each well.[12] Measure the absorbance at 490 nm.[5][12]

Annexin V/PI Apoptosis Assay
  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Resuspension: Centrifuge the cell suspension and discard the supernatant. Resuspend the cell pellet in 1X Annexin V binding buffer.[8]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[8]

  • Analysis: Analyze the samples by flow cytometry within one hour.

Data Presentation

Table 1: Hypothetical IC₅₀ Values of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide from MTT Assay

Cell LineIncubation Time (hours)IC₅₀ (µM)
HeLa2415.2
488.7
MCF-72422.5
4812.1
HEK29324> 50
4845.3

Table 2: Hypothetical Percentage of Cytotoxicity from LDH Assay after 24h Treatment

Concentration (µM)HeLa (% Cytotoxicity)HEK293 (% Cytotoxicity)
0 (Control)2.11.8
510.33.5
1025.67.2
2048.915.4
4075.228.6

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis A Select Cell Lines (Cancer & Normal) C Cell Seeding & Treatment A->C B Compound Prep: (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide Solubility & Dilutions B->C D MTT Assay (Viability) C->D E LDH Assay (Necrosis) C->E F Annexin V/PI Assay (Apoptosis) C->F G Calculate IC50 Values D->G H Determine % Cytotoxicity E->H I Quantify Apoptotic vs. Necrotic Population F->I J Comprehensive Cytotoxicity Profile G->J H->J I->J

Caption: General workflow for assessing the cytotoxicity of a novel compound.

no_apoptosis_pathway compound (E,2E)-4-ethyl-2-hydroxyimino- 5-nitrohex-3-enamide no Nitric Oxide (NO) compound->no gc Guanylyl Cyclase (sGC) no->gc activates ros ↑ ROS no->ros cgmp cGMP gc->cgmp produces pkg PKG cgmp->pkg activates mito Mitochondrial Stress ros->mito bax Bax Activation mito->bax cyto_c Cytochrome c Release bax->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Hypothetical NO-mediated intrinsic apoptosis signaling pathway.

troubleshooting_flow rect_node rect_node start Inconsistent Results? check_seeding Cell Seeding Uniform? start->check_seeding check_reagents Reagents Fresh? check_seeding->check_reagents Yes sol_seeding Optimize cell suspension and seeding technique. check_seeding->sol_seeding No check_handling Consistent Pipetting? check_reagents->check_handling Yes sol_reagents Prepare fresh reagents. Check storage conditions. check_reagents->sol_reagents No check_controls Controls Behaving as Expected? check_handling->check_controls Yes sol_handling Use calibrated pipettes. Standardize technique. check_handling->sol_handling No sol_controls Review control data. Re-run assay if controls fail. check_controls->sol_controls No end Problem Solved check_controls->end Yes sol_seeding->end sol_reagents->end sol_handling->end

Caption: Logical troubleshooting flow for inconsistent experimental results.

References

Avoiding off-target effects of FK409

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for the effective use of FK409, a spontaneous nitric oxide (NO) donor.

Frequently Asked Questions (FAQs)

General Information

What is FK409?

FK409, or (+-)-(E)-Ethyl-2-[(E)-hydroxyimino]-5-nitro-3-hexeneamide, is a compound isolated from the fermentation broth of Streptomyces griseosporeus. It functions as a potent, spontaneous nitric oxide (NO) donor, leading to vasodilation and inhibition of platelet aggregation.[1][2]

What is the primary mechanism of action of FK409?

FK409 spontaneously decomposes in aqueous solutions to release nitric oxide (NO).[2] This NO then activates soluble guanylate cyclase (sGC) in target cells, leading to an increase in cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates downstream targets to elicit physiological responses such as smooth muscle relaxation and inhibition of platelet aggregation.

Handling and Stability

How should FK409 be stored?

For long-term stability, FK409 should be stored as a solid at -20°C, protected from light and moisture. Stock solutions should be prepared fresh for each experiment due to the spontaneous release of NO in aqueous solutions.

What is the stability of FK409 in solution?

The stability of FK409 in aqueous solution is pH-dependent. Its degradation and subsequent NO release are accelerated at a higher pH (markedly enhanced above pH 6).[1] The decomposition is also accelerated in the presence of sulfhydryl-bearing compounds like L-cysteine and glutathione.[3] Therefore, it is crucial to consider the composition and pH of your experimental buffer or culture medium.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or lower-than-expected biological activity Degradation of FK409 stock solution: FK409 spontaneously releases NO in aqueous solutions.Prepare fresh stock solutions of FK409 for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
pH of the experimental buffer: The rate of NO release from FK409 is pH-dependent, increasing with higher pH.[1]Ensure the pH of your buffer is consistent across experiments. Consider that the local pH in cell culture may differ from the bulk medium.
Presence of sulfhydryl compounds: Thiols like cysteine and glutathione in cell culture media or biological fluids can accelerate the decomposition of FK409 and NO release.[3]Be aware of the composition of your media. If variability is an issue, consider using a defined buffer system for acute treatments.
High background signal in NO detection assays Autofluorescence of media or compounds: Phenol red in culture media or other components can interfere with fluorescence-based NO sensors.Use phenol red-free media for fluorescence-based assays. Run appropriate vehicle and media-only controls.
Reaction of NO with media components: NO is a reactive molecule and can interact with components of complex media, leading to byproducts that may be detected by the assay.For quantitative studies of NO release, perform initial characterization in a simple, defined buffer.
Unexpected cell toxicity or off-target effects Formation of peroxynitrite (ONOO⁻): In the presence of superoxide (O₂⁻), NO can rapidly react to form peroxynitrite, a highly reactive and cytotoxic species.Include a superoxide dismutase (SOD) mimetic as a control to assess the contribution of peroxynitrite. Ensure the health of your cell culture to minimize endogenous superoxide production.
S-nitrosylation of proteins: NO can react with cysteine residues in proteins to form S-nitrosothiols, altering protein function. This can be an on-target or off-target effect depending on the context.Use a non-NO-releasing analog of FK409 (if available) or a structurally unrelated NO donor as a control to confirm that the observed effects are due to NO.
Direct effects of FK409 or its byproducts: The parent molecule or its degradation products other than NO may have biological activity.Use a "spent" solution of FK409 (a solution that has been allowed to fully decompose) as a negative control.

Quantitative Data Summary

Parameter Value Assay Conditions Reference
Vasorelaxant Potency (ED₅₀) 1.0 nMNorepinephrine-induced contraction in rat isolated aorta[2]
Anti-platelet Aggregation (IC₅₀) 0.75 µMADP-induced human platelet aggregation[2]
In Vivo Hypotensive Effect Significant decrease in mean blood pressure10 mg/kg p.o. in conscious rats[2]
Plasma cGMP Elevation Increased plasma cGMP level10 mg/kg p.o. in conscious rats[2]
Rate of NO Release ~2-fold slower than FK409 for the analog FR144420In solution[4]

Signaling Pathways and Experimental Workflows

On-Target Signaling Pathway of FK409

The primary signaling pathway for FK409 involves the spontaneous release of nitric oxide (NO), which activates soluble guanylate cyclase (sGC) to produce cyclic GMP (cGMP). cGMP then activates protein kinase G (PKG) to mediate downstream effects.

FK409_Signaling FK409 FK409 NO Nitric Oxide (NO) FK409->NO Spontaneous Release sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Binds to Heme sGC_active Soluble Guanylate Cyclase (sGC) (Active) GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC (Active) PKG_inactive Protein Kinase G (PKG) (Inactive) cGMP->PKG_inactive Activates PKG_active Protein Kinase G (PKG) (Active) Downstream Downstream Targets PKG_active->Downstream Phosphorylates Response Physiological Response (e.g., Vasodilation) Downstream->Response

Caption: On-target signaling pathway of FK409.

Potential Off-Target Effects of FK409

While FK409's primary effects are mediated by NO, potential off-target effects can arise from the reactivity of NO with other molecules, such as superoxide, to form peroxynitrite.

Off_Target FK409 FK409 NO Nitric Oxide (NO) FK409->NO Spontaneous Release Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite Superoxide Superoxide (O₂⁻) Superoxide->Peroxynitrite Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) Peroxynitrite->Cellular_Damage Induces

Caption: Potential off-target pathway via peroxynitrite formation.

Experimental Workflow: Measuring NO Release

A common method to quantify NO release from FK409 is the Griess assay, which measures nitrite, a stable oxidation product of NO in aqueous solution.

Griess_Assay_Workflow cluster_prep Sample Preparation cluster_assay Griess Assay cluster_analysis Data Analysis FK409_solution Prepare FK409 solution in buffer/media Incubate Incubate at 37°C for desired time FK409_solution->Incubate Collect_supernatant Collect supernatant Incubate->Collect_supernatant Add_Griess Add Griess Reagents I & II to supernatant Collect_supernatant->Add_Griess Incubate_RT Incubate at room temperature (10-15 min) Add_Griess->Incubate_RT Measure_Abs Measure absorbance at ~540 nm Incubate_RT->Measure_Abs Calculate_Nitrite Calculate Nitrite Concentration Measure_Abs->Calculate_Nitrite Standard_Curve Prepare Nitrite Standard Curve Standard_Curve->Calculate_Nitrite

Caption: Workflow for measuring NO release from FK409 using the Griess assay.

Detailed Experimental Protocols

Protocol 1: Measurement of Nitric Oxide Release using the Griess Assay

This protocol describes the indirect measurement of NO released from FK409 by quantifying the accumulation of its stable breakdown product, nitrite, in the supernatant.

Materials:

  • FK409

  • Phosphate-buffered saline (PBS) or other appropriate buffer/media

  • Griess Reagent Kit (typically containing sulfanilamide and N-(1-naphthyl)ethylenediamine solutions)

  • Sodium nitrite standard

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Nitrite Standard Curve:

    • Prepare a 100 µM sodium nitrite stock solution in the same buffer/media as your samples.

    • Perform serial dilutions to create a standard curve ranging from approximately 1 µM to 50 µM. Include a blank (buffer/media only).

  • Sample Preparation:

    • Prepare a fresh stock solution of FK409 in an appropriate solvent (e.g., DMSO) and then dilute to the final desired concentration in pre-warmed (37°C) buffer or cell culture medium.

    • Incubate the FK409 solution at 37°C for the desired time points (e.g., 0, 15, 30, 60, 120 minutes).

    • At each time point, collect an aliquot of the supernatant. If using cells, ensure the supernatant is cell-free by centrifugation.

  • Griess Reaction:

    • Add 50 µL of each standard and sample to separate wells of a 96-well plate.

    • Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) to each well.

    • Incubate for another 5-10 minutes at room temperature, protected from light. A pink/magenta color will develop.

  • Measurement and Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Subtract the absorbance of the blank from all standards and samples.

    • Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

    • Determine the nitrite concentration in your samples by interpolating their absorbance values from the standard curve.

Protocol 2: Measurement of cGMP Activation in Cultured Cells

This protocol outlines a general method for quantifying the intracellular accumulation of cGMP in response to FK409 treatment using a commercially available cGMP ELISA kit.

Materials:

  • Cultured cells (e.g., vascular smooth muscle cells, platelets)

  • FK409

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation

  • Cell lysis buffer (provided with ELISA kit)

  • cGMP ELISA Kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate and grow to the desired confluency.

    • Prior to treatment, replace the culture medium with serum-free medium and allow cells to equilibrate.

    • Pre-treat cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cGMP degradation.

    • Treat cells with various concentrations of freshly prepared FK409 or vehicle control for the desired time (e.g., 10-30 minutes).

  • Cell Lysis:

    • Aspirate the treatment medium and wash the cells once with cold PBS.

    • Lyse the cells by adding the lysis buffer provided with the cGMP ELISA kit.

    • Incubate on ice for 10-20 minutes.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • cGMP ELISA:

    • Perform the cGMP ELISA according to the manufacturer's instructions. This typically involves:

      • Adding standards and cell lysates to a pre-coated plate.

      • Adding a cGMP-HRP conjugate.

      • Incubating, followed by washing steps.

      • Adding a substrate solution to develop color.

      • Stopping the reaction and measuring the absorbance.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the known cGMP concentrations of the standards.

    • Calculate the cGMP concentration in the cell lysates from the standard curve.

    • Normalize the cGMP concentration to the protein concentration of the cell lysate (determined by a BCA or Bradford assay).

References

Technical Support Center: Controlling Nitric Oxide (NO) Release from FK409

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FK409, a spontaneous nitric oxide (NO) donor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the rate of NO release from FK409 in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of NO release from FK409?

A1: FK409 releases nitric oxide (NO) spontaneously in aqueous solutions. The process is initiated by the deprotonation of a hydrogen atom at the 5-position of the FK409 molecule by hydroxyl ions (OH⁻). This is the rate-limiting step in the degradation of FK409 and the subsequent release of NO.

Q2: How can I control the rate of NO release from FK409?

A2: The rate of NO release from FK409 can be primarily controlled by two factors:

  • pH: The rate of NO release is pH-dependent, accelerating as the pH increases (becomes more alkaline). This is due to the increased concentration of hydroxyl ions, which drive the initial deprotonation step.

  • Sulfhydryl-Containing Compounds: The presence of sulfhydryl-bearing compounds, such as L-cysteine and glutathione, can significantly accelerate the decomposition of FK409 and, consequently, the rate of NO release.

Q3: How should I prepare and store FK409 stock solutions?

A3: For optimal stability and to prevent premature NO release, FK409 stock solutions should be prepared in an aprotic solvent such as dimethyl sulfoxide (DMSO). These stock solutions should be stored at -20°C or lower in tightly sealed, light-protected vials. It is recommended to prepare fresh aqueous dilutions for each experiment and use them promptly.

Q4: At what pH should I conduct my experiments to achieve a controlled NO release?

A4: To maintain a slower, more controlled release of NO, it is advisable to perform experiments in a buffered solution at a physiological pH of 7.4. For a more rapid release, a slightly more alkaline buffer (e.g., pH 8.0) can be used. It is critical to maintain a constant pH throughout the experiment using a suitable buffer system to ensure a consistent rate of NO release.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or unpredictable NO release rates between experiments. 1. Fluctuations in the pH of the experimental medium. 2. Inconsistent concentrations of sulfhydryl-containing compounds (if present). 3. Degradation of FK409 stock solution. 4. Variations in temperature.1. Ensure the use of a stable and appropriate buffer system. Verify the pH of all solutions before and during the experiment. 2. Precisely control the concentration of any added sulfhydryl compounds. 3. Prepare fresh aqueous dilutions of FK409 for each experiment from a frozen DMSO stock. 4. Perform experiments at a constant, controlled temperature.
Lower than expected NO release. 1. The pH of the medium is too low (acidic). 2. Inaccurate concentration of the FK409 working solution. 3. The presence of NO scavengers in the experimental medium.1. Increase the pH of the buffer to accelerate NO release. 2. Verify the dilution calculations and ensure accurate pipetting. 3. Ensure the experimental medium is free of compounds that may scavenge NO.
NO release is too rapid to measure accurately. 1. The pH of the medium is too high (alkaline). 2. High concentration of sulfhydryl-containing compounds.1. Lower the pH of the buffer to slow down the rate of NO release. 2. Reduce the concentration of the sulfhydryl compound or perform the experiment in its absence.
No detectable NO release. 1. Complete degradation of FK409. 2. Instrumental malfunction (e.g., chemiluminescence analyzer).1. Use a fresh stock of FK409. 2. Calibrate and troubleshoot the NO detection instrument according to the manufacturer's instructions.

Data Presentation

Table 1: Factors Influencing the Rate of NO Release from FK409

FactorConditionEffect on NO Release Rate
pH Increasing pH (more alkaline)Accelerates
Decreasing pH (more acidic)Decelerates
Sulfhydryl Compounds Presence of L-cysteine (25 mM)Increases rate by approximately 13-fold[1]
Presence of glutathioneAccelerates

Experimental Protocols

Protocol 1: Monitoring FK409 Degradation by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general framework for monitoring the degradation of FK409. The specific parameters may require optimization for your HPLC system and column.

1. Materials:

  • FK409
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Phosphate buffer (e.g., 50 mM, pH 7.4)
  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
  • HPLC system with a UV detector

2. Mobile Phase Preparation:

  • Prepare a suitable mobile phase, for example, a mixture of acetonitrile and phosphate buffer. The exact ratio should be optimized to achieve good separation of the FK409 peak from its degradation products. A common starting point is a gradient elution from a lower to a higher concentration of acetonitrile.

3. Sample Preparation:

  • Prepare a stock solution of FK409 in DMSO (e.g., 10 mM).
  • For the kinetic study, dilute the FK409 stock solution in the desired buffer (at the chosen pH) to a final concentration suitable for HPLC analysis (e.g., 100 µM).
  • At various time points, withdraw an aliquot of the reaction mixture and immediately quench the degradation by adding an equal volume of cold acetonitrile. This will precipitate proteins and halt further degradation.
  • Centrifuge the quenched samples to pellet any precipitate and transfer the supernatant to an HPLC vial.

4. HPLC Analysis:

  • Equilibrate the C18 column with the initial mobile phase composition.
  • Inject the prepared sample onto the column.
  • Run the gradient elution method.
  • Monitor the elution of FK409 using a UV detector at a wavelength where FK409 has a strong absorbance (this may need to be determined by a UV scan).
  • The degradation of FK409 is monitored by the decrease in the peak area of the parent compound over time.

Protocol 2: Measurement of NO Release using a Chemiluminescence Analyzer

This protocol outlines the direct measurement of NO gas released from an FK409 solution.

1. Materials:

  • FK409
  • Desired buffer solution (e.g., phosphate-buffered saline, PBS, at a specific pH)
  • Chemiluminescence NO analyzer
  • Reaction vessel with a port for gas purging and another for sampling
  • Inert gas (e.g., nitrogen or argon)

2. Instrument Setup:

  • Turn on the chemiluminescence NO analyzer and allow it to stabilize according to the manufacturer's instructions.
  • Calibrate the instrument using a standard source of NO gas.

3. Measurement Procedure:

  • Add the desired buffer to the reaction vessel.
  • Purge the headspace of the reaction vessel with an inert gas to remove any atmospheric oxygen, which can react with NO.
  • Initiate the experiment by adding a known concentration of FK409 to the buffer.
  • Continuously pass a stream of inert gas through the headspace of the reaction vessel and into the chemiluminescence analyzer.
  • The analyzer will detect the NO in the gas stream, which is proportional to the rate of NO release from the FK409 solution.
  • Record the NO signal over time to obtain a kinetic profile of NO release.

Visualizations

FK409_NO_Release_Pathway cluster_FK409 FK409 Molecule cluster_environment Aqueous Environment cluster_intermediate Deprotonation (Rate-Limiting Step) cluster_products Decomposition Products FK409 FK409 (+H at 5-position) Intermediate Deprotonated FK409 (Unstable Intermediate) FK409->Intermediate Deprotonation OH Hydroxyl Ion (OH⁻) (from H₂O or Buffer) OH->Intermediate Attacks H⁺ NO Nitric Oxide (NO) Intermediate->NO Spontaneous Decomposition Byproducts Other Byproducts Intermediate->Byproducts

Caption: Mechanism of spontaneous NO release from FK409.

Experimental_Workflow_NO_Measurement cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis prep_fk409 Prepare FK409 Stock (DMSO) initiate_reaction Initiate Reaction: Add FK409 to Buffer prep_fk409->initiate_reaction prep_buffer Prepare Buffer (Control pH) prep_buffer->initiate_reaction prep_reagents Prepare other reagents (e.g., L-cysteine) prep_reagents->initiate_reaction detect_no Measure NO Release (Chemiluminescence Analyzer) initiate_reaction->detect_no monitor_degradation Monitor FK409 Degradation (HPLC) initiate_reaction->monitor_degradation analyze_data Analyze Kinetic Data: - Rate of NO release - FK409 half-life detect_no->analyze_data monitor_degradation->analyze_data

Caption: General experimental workflow for studying FK409 NO release.

References

Technical Support Center: Degradation of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide that may be susceptible to degradation?

A1: The primary functional groups of concern regarding the stability of this molecule are:

  • α,β-Unsaturated Nitroalkene: This moiety is susceptible to nucleophilic attack and reduction. The nitro group is strongly electron-withdrawing, which can influence the reactivity of the entire molecule.

  • Oxime (Hydroxyimino group): Oximes can undergo hydrolysis, particularly under acidic conditions, to yield the corresponding ketone or aldehyde and hydroxylamine.[1][2]

  • Enamide: The enamide linkage can be susceptible to hydrolysis, especially under strong acidic or basic conditions, and oxidative cleavage.

Q2: What are the most likely degradation pathways for this compound in solution?

A2: Based on its functional groups, the following degradation pathways are plausible:

  • Hydrolysis of the Oxime: Acid-catalyzed hydrolysis is a common degradation pathway for oximes, which would cleave the C=NOH bond.[1][2]

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamine, or amine functionality, especially in the presence of reducing agents or under certain metabolic conditions.

  • Michael Addition: The electron-deficient double bond of the α,β-unsaturated nitroalkene is susceptible to Michael addition by nucleophiles present in the solution.

  • Photodegradation: Aromatic nitro compounds are known to be photoreactive, and while this is an aliphatic compound, the conjugated system may still be sensitive to light, potentially leading to complex degradation products.

Q3: What general precautions should I take when preparing and storing solutions of this compound?

A3: To minimize degradation, consider the following precautions:

  • pH Control: Prepare solutions in buffered systems, ideally between pH 4 and 7, to minimize acid- or base-catalyzed hydrolysis.

  • Temperature: Store stock solutions and experimental samples at low temperatures (e.g., 2-8 °C or frozen at -20 °C or -80 °C) to slow down potential degradation reactions.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Inert Atmosphere: For long-term storage, consider purging the headspace of the container with an inert gas like nitrogen or argon to prevent oxidative degradation.

  • Solvent Purity: Use high-purity solvents to avoid contaminants that could catalyze degradation.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Loss of compound potency over a short period in solution. Hydrolysis of the oxime or enamide. 1. Check the pH of your solution. If acidic or basic, adjust to a neutral pH using a suitable buffer. 2. Re-prepare the solution using a buffer in the pH 4-7 range. 3. Store the solution at a lower temperature.
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products. 1. Characterize the new peaks using LC-MS to determine their mass. This can provide clues about the degradation pathway (e.g., hydrolysis, reduction). 2. Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm if they match the unexpected peaks. 3. Review your experimental conditions (pH, temperature, light exposure) to identify the stress factor causing degradation.
Solution changes color (e.g., turns yellow or brown). Degradation of the nitro group. 1. This can be indicative of nitro group reduction or other complex reactions. Protect the solution from light and store it under an inert atmosphere. 2. Analyze the solution by UV-Vis spectroscopy to see if there are changes in the absorption spectrum, which can indicate structural changes.
Inconsistent results between experimental replicates. Ongoing degradation of the compound. 1. Prepare fresh solutions of the compound immediately before each experiment. 2. If using a stock solution, perform a quick purity check (e.g., by HPLC) before each use to ensure its integrity. 3. Minimize the time the compound is in solution at ambient temperature during your experiments.

Data Presentation

Table 1: General Stability Profile of Related Functional Groups under Different Conditions.

ConditionFunctional GroupExpected StabilityPotential Degradation Products
Acidic (pH < 4) OximeLowCorresponding ketone/aldehyde, hydroxylamine
EnamideLow to ModerateCorresponding ketone/aldehyde, amide
NitroalkeneModeratePotential for isomerization or addition reactions
Neutral (pH 6-8) OximeHigh-
EnamideHigh-
NitroalkeneHigh-
Basic (pH > 9) OximeModeratePotential for rearrangement
EnamideLow to ModerateCorresponding ketone/aldehyde, amide
NitroalkeneLowMichael adducts, polymerization
Oxidative (e.g., H₂O₂) EnamideLowOxidative cleavage products
NitroalkeneModerateEpoxides, cleavage products
Photolytic (UV/Vis light) NitroalkeneLow to ModerateIsomers, reduction products, complex mixtures

Table 2: Representative Half-life Data for Oxime Hydrolysis (Illustrative). Note: This data is for a generic aliphatic oxime and is intended for illustrative purposes only. Actual values for (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide may vary significantly.

pHTemperature (°C)Half-life (t½)
325Hours to Days
525Weeks to Months
725Months to Years
925Weeks to Months
750Days to Weeks

Experimental Protocols

Protocol 1: General Stability Assessment in Aqueous Buffers

  • Materials:

    • (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide

    • Phosphate buffer (pH 3.0, 7.0, 9.0)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • HPLC system with UV detector

    • Calibrated pH meter and balance

    • Thermostatically controlled incubator/water bath

  • Procedure:

    • Prepare a stock solution of the compound in acetonitrile (e.g., 1 mg/mL).

    • In separate amber vials, add an aliquot of the stock solution to each buffer to achieve a final concentration of ~10 µg/mL.

    • Immediately after preparation (t=0), inject an aliquot of each solution into the HPLC system to determine the initial peak area.

    • Incubate the vials at a controlled temperature (e.g., 40 °C).

    • At specified time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial, cool to room temperature, and analyze by HPLC.

    • Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.

Protocol 2: Forced Degradation Study

  • Objective: To generate potential degradation products and assess the stability-indicating nature of the analytical method.

  • Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80 °C for 48 hours, then dissolve and analyze.

    • Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Procedure:

    • Prepare solutions of the compound under each of the stress conditions.

    • At the end of the exposure period, neutralize the acidic and basic samples.

    • Analyze all samples by HPLC-UV and LC-MS.

    • Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.

    • Use the MS data to propose structures for the major degradation products.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_data Data Interpretation stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) dilute Dilute Stock in Test Solutions stock->dilute acid Acidic (0.1 M HCl, 60°C) dilute->acid base Basic (0.1 M NaOH, 60°C) dilute->base oxidative Oxidative (3% H₂O₂, RT) dilute->oxidative thermal Thermal (Solid, 80°C) dilute->thermal photo Photolytic (ICH Q1B) dilute->photo hplc HPLC-UV Analysis (t = 0, 2, 4, 8, 24h...) acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc lcms LC-MS Analysis (for peak identification) hplc->lcms kinetics Calculate % Degradation and Degradation Rate hplc->kinetics pathway Identify Degradation Products & Propose Pathways lcms->pathway

Caption: Workflow for a forced degradation study.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_addition Michael Addition parent (E,2E)-4-ethyl-2-hydroxyimino- 5-nitrohex-3-enamide ketone Corresponding Ketone parent->ketone H₃O⁺ nitroso Nitroso Derivative parent->nitroso [H] adduct Nucleophilic Adduct parent->adduct Nu:⁻ hydroxylamine Hydroxylamine amine Amine Derivative nitroso->amine [H]

Caption: Plausible degradation pathways.

troubleshooting_logic start Unexpected Peak in HPLC? check_blank Inject Blank (Mobile Phase Only) start->check_blank peak_present Peak still present? check_blank->peak_present system_contamination Source is likely system contamination (solvent, tubing). peak_present->system_contamination Yes sample_degradation Peak is from sample. peak_present->sample_degradation No lcms_analysis Analyze by LC-MS to identify peak. sample_degradation->lcms_analysis forced_degradation Perform forced degradation to confirm degradant. lcms_analysis->forced_degradation modify_conditions Modify experimental conditions (pH, temp, light) to prevent. forced_degradation->modify_conditions

Caption: Troubleshooting logic for unexpected peaks.

References

FK409 half-life and experimental design considerations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of FK409 in experimental settings. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is FK409 and what is its primary mechanism of action?

FK409 is a potent vasodilator and antiplatelet agent. Its primary mechanism of action is the spontaneous release of nitric oxide (NO).[1][2] This released NO activates soluble guanylate cyclase (sGC) in target cells, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[1][3] Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets to produce vasodilation and inhibit platelet aggregation.[4] The vasodilatory effect of FK409 is independent of the endothelium.[1]

Q2: What is the half-life of FK409?

A precise half-life for FK409 is not well-documented in publicly available literature. However, it is characterized as a spontaneous and rapid nitric oxide donor. FK409 has been shown to generate nitrite, an oxidative product of NO, much faster than other NO donors like isosorbide dinitrate.[2] This suggests a relatively short biological half-life. For experimental design, it is crucial to consider that the release of NO from FK409 is immediate upon its introduction into an aqueous environment.

Q3: How should FK409 be stored and handled?

For optimal stability, FK409 should be stored as a solid at -20°C, protected from light and moisture. For experimental use, prepare fresh stock solutions in an appropriate solvent, such as dimethyl sulfoxide (DMSO), and dilute to the final working concentration in aqueous buffer or culture medium immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.

Troubleshooting Guides

Vasodilation Experiments

Issue: Inconsistent or absent vasodilation in response to FK409 in isolated aortic rings.

  • Possible Cause 1: FK409 Degradation.

    • Troubleshooting: Prepare fresh FK409 solutions for each experiment. Due to its rapid NO release, pre-prepared aqueous solutions will lose activity over time. Ensure the solvent used for the stock solution (e.g., DMSO) is anhydrous.

  • Possible Cause 2: Issues with Tissue Viability.

    • Troubleshooting: Confirm the viability of the aortic rings by testing their contractile response to a vasoconstrictor (e.g., phenylephrine or KCl) before applying FK409. Also, test for endothelium-independent vasodilation with a standard NO donor like sodium nitroprusside to ensure the smooth muscle is responsive.

  • Possible Cause 3: Suboptimal Experimental Conditions.

    • Troubleshooting: Ensure the organ bath is properly gassed with 95% O2 / 5% CO2 and maintained at 37°C. Verify the pH of the physiological salt solution is stable.

Platelet Aggregation Assays

Issue: High variability in IC50 values for FK409-mediated inhibition of platelet aggregation.

  • Possible Cause 1: Platelet Activation During Preparation.

    • Troubleshooting: Handle platelet-rich plasma (PRP) gently to avoid premature activation. Use wide-bore pipette tips and avoid vigorous mixing. Ensure all labware is clean and appropriate for platelet handling.

  • Possible Cause 2: Inconsistent Incubation Times.

    • Troubleshooting: Standardize the pre-incubation time of the PRP with FK409 before adding the aggregating agent (e.g., ADP or collagen). Due to the rapid action of FK409, even small variations in timing can affect the results.

  • Possible Cause 3: Donor-to-Donor Variability.

    • Troubleshooting: Platelet reactivity can vary significantly between donors. When possible, use platelets from multiple donors to establish a reliable IC50 range. Always include appropriate vehicle controls for each donor.

Cell-Based Assays

Issue: Unexpected cytotoxicity or off-target effects in cell culture experiments.

  • Possible Cause 1: High Concentrations of FK409 or Solvent.

    • Troubleshooting: Perform a dose-response curve to determine the optimal, non-toxic concentration of FK409 for your specific cell type. Ensure the final concentration of the solvent (e.g., DMSO) is below the cytotoxic threshold for your cells (typically <0.1%).

  • Possible Cause 2: Byproducts of NO Reaction.

    • Troubleshooting: The reaction of NO with oxygen and other molecules can generate reactive nitrogen species (RNS) like peroxynitrite, which can be cytotoxic. Ensure adequate buffering capacity in your culture medium and consider including antioxidants as a control to assess the contribution of RNS to the observed effects.

  • Possible Cause 3: Instability in Culture Medium.

    • Troubleshooting: The stability of FK409 and the rate of NO release can be influenced by the components of the cell culture medium. Perform experiments in a consistent and defined medium. For longer-term experiments, consider the need to replenish FK409 to maintain a steady-state NO concentration.

Quantitative Data Summary

ParameterValueSpecies/SystemReference
Vasodilation
Effective Concentration Range1 x 10⁻⁹ to 1 x 10⁻⁶ MIsolated Rat Thoracic Aorta[1]
Platelet Aggregation
IC50 (vs. ADP-induced aggregation)4.32 ± 0.95 µMRat Platelet-Rich Plasma[2]
Inhibitory Concentration (vs. ADP)1.0 µMRat Platelet-Rich Plasma
In Vivo Anti-thrombotic Effect
Effective Oral Dose0.32 - 10 mg/kgRat Extracorporeal Shunt Model[2]
Maximum Inhibition52% at 10 mg/kg (p.o.)Rat Extracorporeal Shunt Model[2]

Experimental Protocols

Protocol 1: Assessment of Vasodilation in Isolated Rat Aortic Rings
  • Tissue Preparation:

    • Euthanize a male Wistar rat and excise the thoracic aorta.

    • Immediately place the aorta in ice-cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).

    • Clean the aorta of adhering fat and connective tissue and cut into 2-3 mm rings.

  • Mounting:

    • Suspend the aortic rings between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

    • Connect the upper hook to an isometric force transducer to record changes in tension.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

    • Induce contraction with 60 mM KCl. After washing, induce a stable contraction with a submaximal dose of phenylephrine (e.g., 1 µM).

  • FK409 Application:

    • Once a stable contraction plateau is reached, add cumulative concentrations of FK409 (e.g., 1 nM to 1 µM) to the organ bath.

    • Record the relaxation response at each concentration until a maximal response is achieved.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

    • Plot the concentration-response curve and calculate the EC50 value.

Protocol 2: Measurement of Inhibition of Platelet Aggregation
  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect whole blood from a healthy donor into tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

    • Carefully collect the upper PRP layer.

  • Platelet Aggregation Assay:

    • Use a light transmission aggregometer. Adjust the baseline to 100% transmission with platelet-poor plasma (PPP) and 0% transmission with PRP.

    • Pipette 450 µL of PRP into a cuvette with a stir bar and allow it to stabilize for 2 minutes at 37°C.

    • Add 50 µL of FK409 solution (at various concentrations) or vehicle control (DMSO) and incubate for a defined period (e.g., 2 minutes).

    • Initiate platelet aggregation by adding an agonist such as ADP (e.g., final concentration of 2 µM).

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • The maximum aggregation is measured as the maximal change in light transmission.

    • Calculate the percentage of inhibition for each FK409 concentration relative to the vehicle control.

    • Determine the IC50 value from the concentration-inhibition curve.

Visualizations

FK409_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular FK409 FK409 NO Nitric Oxide (NO) FK409->NO Spontaneous Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Vasodilation & Inhibition of Platelet Aggregation PKG->Cellular_Response Leads to

Caption: Signaling pathway of FK409.

Experimental_Workflow_Vasodilation start Start tissue_prep Aortic Ring Preparation start->tissue_prep mounting Mount in Organ Bath tissue_prep->mounting equilibration Equilibration & Viability Check (Phenylephrine) mounting->equilibration fk409_addition Cumulative Addition of FK409 equilibration->fk409_addition data_recording Record Relaxation Response fk409_addition->data_recording analysis Data Analysis (EC50 Calculation) data_recording->analysis end End analysis->end

References

Improving solubility of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working with (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide (CAS No. 138472-01-2).

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide?

A1: The primary reported solubility is in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mg/mL.[1] The solution should be clear and colorless to faintly yellow.

Q2: I am observing poor solubility of the compound in my aqueous buffer. What are the initial troubleshooting steps?

A2: Poor aqueous solubility is a common challenge with organic compounds. Here are the initial steps to address this:

  • Prepare a concentrated stock solution in DMSO. Given its known solubility, preparing a high-concentration stock in DMSO is the recommended first step.[1]

  • Perform serial dilutions. From your DMSO stock, perform serial dilutions into your aqueous experimental buffer. Be mindful of the final DMSO concentration in your experiment, as high concentrations can affect cellular assays. It is advisable to keep the final DMSO concentration below 0.5%.

  • Vortexing and gentle warming. After dilution, ensure the solution is thoroughly mixed by vortexing. Gentle warming (e.g., in a 37°C water bath) can also aid dissolution.

Q3: What are some alternative solvents I can try if DMSO is not suitable for my experiment?

A3: While DMSO is the most commonly cited solvent, other organic solvents can be tested for creating a stock solution. These include:

  • Ethanol

  • Methanol

  • Acetone

It is crucial to perform small-scale solubility tests to determine the optimal solvent for your specific experimental needs. Always consider the compatibility of the solvent with your experimental system.

Q4: Can I adjust the pH of my aqueous buffer to improve solubility?

A4: Adjusting the pH of the buffer can be an effective strategy for compounds with ionizable groups.[2][3] (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide has a hydroxyimino group which may have a pKa that makes its solubility pH-dependent. Experimenting with a pH range from 6.0 to 8.0 in your buffer system may improve solubility.

Troubleshooting Guide: Enhancing Solubility for In Vitro Experiments

If you continue to face solubility challenges, the following advanced techniques can be employed.

Co-solvency

The use of a co-solvent system can enhance the solubility of poorly soluble compounds.[2] This involves adding a water-miscible organic solvent to your aqueous buffer.

Recommended Co-solvents:

  • Ethanol

  • Polyethylene Glycol (PEG), such as PEG 400

  • Propylene Glycol

General Protocol:

  • Prepare a stock solution of the compound in 100% of the chosen co-solvent.

  • Gradually add the aqueous buffer to the co-solvent stock solution while vortexing.

  • Monitor for any precipitation. The final percentage of the co-solvent should be optimized to maintain solubility while minimizing effects on the experimental system.

Use of Surfactants

Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic compound.[2][3]

Recommended Surfactants:

  • Tween® 20

  • Tween® 80

  • Sodium Dodecyl Sulfate (SDS) - Note: SDS is a harsh surfactant and may not be suitable for all cell-based assays.

General Protocol:

  • Prepare the aqueous buffer containing the desired concentration of the surfactant (typically starting from 0.01% to 0.1%).

  • Add the (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide directly to the surfactant-containing buffer, or add a concentrated DMSO stock of the compound to this buffer.

  • Vortex and/or sonicate to aid dissolution.

Data Summary: Solubility Enhancement Strategies
StrategySolvent/AgentStarting ConcentrationKey Considerations
Primary Solvent DMSO10 mg/mL[1]Keep final concentration in assays low (<0.5%).
Co-solvency Ethanol, PEG 4001-10% (v/v)Test for solvent effects on the experiment.
Surfactants Tween® 20, Tween® 800.01-0.1% (v/v)Potential for micelle formation to interfere with some assays.
pH Adjustment Aqueous BufferspH 6.0-8.0Compound stability may be pH-dependent.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh out 2.15 mg of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide (Molecular Weight: 215.21 g/mol ).[1]

  • Dissolution: Add 1 mL of high-purity DMSO to the vial containing the compound.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. The solution should be clear.

  • Storage: Store the stock solution at -20°C, protected from light.

Protocol 2: General Method for Solubility Testing in a New Solvent
  • Preparation: Dispense a small, known amount of the compound (e.g., 1 mg) into a clear glass vial.

  • Solvent Addition: Add the test solvent in small, incremental volumes (e.g., 100 µL).

  • Mixing and Observation: After each addition, vortex the vial for 30-60 seconds. Visually inspect for undissolved particles against a dark background.

  • Heating and Sonication: If the compound is not fully dissolved, gentle warming (up to 40°C) or sonication in a water bath for 5-10 minutes can be applied.

  • Determining Solubility: Continue adding the solvent until a clear solution is obtained. The approximate solubility can then be calculated.

Visualizations

Signaling Pathway of Nitric Oxide (NO)

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide is known to be a cell-permeable nitric oxide (NO) donor.[1] The released NO can then participate in the canonical NO signaling pathway.

NO_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Compound (E,2E)-4-ethyl-2-hydroxyimino- 5-nitrohex-3-enamide NO Nitric Oxide (NO) Compound->NO Spontaneous Release sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., vasodilation) PKG->Physiological_Effects Leads to Solubility_Workflow Start Start: Poorly Soluble Compound DMSO_Stock Prepare 10 mg/mL Stock in DMSO Start->DMSO_Stock Dilute Dilute in Aqueous Buffer DMSO_Stock->Dilute Check_Solubility Is Solubility Sufficient? Dilute->Check_Solubility Co_solvent Try Co-solvent (e.g., Ethanol, PEG 400) Check_Solubility->Co_solvent No Surfactant Try Surfactant (e.g., Tween® 20) Check_Solubility->Surfactant No pH_Adjust Adjust pH of Buffer (6.0-8.0) Check_Solubility->pH_Adjust No End Proceed with Experiment Check_Solubility->End Yes Co_solvent->Dilute Surfactant->Dilute pH_Adjust->Dilute

References

Optimizing FK409 Concentration for Cell Culture: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of FK409 in cell culture applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is FK409 and what is its primary mechanism of action?

FK409 is a potent and spontaneous nitric oxide (NO) donor.[1][2][3] Its primary mechanism of action involves the release of NO, which then activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes, including vasodilation and inhibition of platelet aggregation.[4]

Q2: What are the common applications of FK409 in cell culture?

FK409 is frequently used in in vitro studies to investigate the biological effects of nitric oxide. Common applications include:

  • Studying vasodilation and smooth muscle cell relaxation.

  • Investigating anti-platelet aggregation mechanisms.[1][2][3][4]

  • Examining the role of NO in endothelial cell function, such as the inhibition of endothelin-1 production.[5]

  • Inducing and studying apoptosis (programmed cell death) in various cell lines.

Q3: How do I determine the optimal concentration of FK409 for my experiment?

The optimal concentration of FK409 is highly dependent on the cell type and the specific biological question being investigated. It is crucial to perform a dose-response experiment to determine the ideal concentration range for your specific cell line and experimental endpoint. A good starting point is to review published literature for concentrations used in similar cell types. A typical approach is to perform a cell viability assay, such as an MTT or resazurin assay, to determine the cytotoxic concentration range and identify a suitable non-toxic working concentration.

Q4: What is the stability of FK409 in cell culture medium?

FK409 is known to be unstable in aqueous solutions and spontaneously releases nitric oxide. Its stability can be influenced by factors such as temperature, pH, and the presence of thiols in the cell culture medium. It is recommended to prepare fresh stock solutions of FK409 for each experiment and add it directly to the cell culture medium immediately before treating the cells. Due to its short half-life, for longer-term experiments, repeated administration of FK409 may be necessary to maintain a consistent NO level.

Q5: Can FK409 induce apoptosis? If so, what is the underlying mechanism?

Yes, as a nitric oxide donor, FK409 can induce apoptosis in certain cell types. The precise mechanism can vary, but it is often linked to the downstream effects of NO and cGMP signaling. High concentrations of NO can lead to cellular stress, DNA damage, and the activation of intrinsic and extrinsic apoptotic pathways. This can involve the activation of caspase family proteases, such as caspase-3 and caspase-9, which are key executioners of apoptosis.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No observable effect of FK409 Inadequate Concentration: The concentration of FK409 may be too low to elicit a response in your specific cell type.Perform a dose-response experiment with a wider range of concentrations. Consult the literature for effective concentrations in similar cell models.
Degradation of FK409: FK409 is unstable in solution. The stock solution may have degraded.Always prepare fresh stock solutions of FK409 immediately before use. Minimize the time between dissolving the compound and adding it to the cells.
Cell Resistance: The cell line you are using may be resistant to the effects of nitric oxide.Consider using a different cell line that is known to be responsive to NO. Confirm the expression and activity of soluble guanylate cyclase in your cells.
High Cell Death/Cytotoxicity Concentration Too High: The concentration of FK409 is likely above the cytotoxic threshold for your cells.Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the IC50 value and select a sub-toxic concentration for your experiments.
Solvent Toxicity: The solvent used to dissolve FK409 (e.g., DMSO) may be causing cytotoxicity at the final concentration used.Ensure the final concentration of the solvent in the cell culture medium is below the toxic level for your cells (typically <0.1-0.5% for DMSO). Run a solvent-only control.
Inconsistent or Variable Results Inconsistent FK409 Activity: Variability in the preparation and handling of FK409 can lead to inconsistent results.Standardize the protocol for preparing and adding FK409 to your cultures. Ensure consistent timing and handling for all samples.
Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect cellular responses.Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding densities.
Difficulty in Measuring Downstream Effects (e.g., cGMP levels) Timing of Measurement: The peak of the downstream response (e.g., cGMP production) may be transient.Perform a time-course experiment to identify the optimal time point for measuring the desired downstream effect after FK409 treatment.
Assay Sensitivity: The assay used to measure the downstream effect may not be sensitive enough.Use a highly sensitive assay kit for cGMP measurement. Ensure proper sample preparation to prevent degradation of the target molecule.

Data Presentation

Table 1: Reported Effective Concentrations of FK409 in In Vitro Studies

Cell/Tissue TypeApplicationEffective ConcentrationReference
Rat PlateletsInhibition of ADP-induced aggregationIC50: 4.32 ± 0.95 µM[1][3]
Rat Main Pulmonary ArteryVasorelaxation (Noradrenaline-induced contraction)-log EC50: 7.62 (approx. 24 nM)[6]
Rat Main Pulmonary ArteryVasorelaxation (U44619-induced contraction)-log EC50: 7.63 (approx. 23 nM)[6]
Rat Intralobar Pulmonary ArteryVasorelaxation~2-fold less potent than in main pulmonary artery[6]
Cultured Endothelial CellsInhibition of Endothelin-1 ProductionConcentration-dependent effect observed[5]

Note: IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values are dependent on the specific experimental conditions.

Experimental Protocols

Protocol 1: Determination of FK409 Cytotoxicity using MTT Assay

This protocol provides a general framework for assessing the effect of FK409 on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • FK409

  • Dimethyl sulfoxide (DMSO) for stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • FK409 Preparation: Prepare a stock solution of FK409 in DMSO. Immediately before use, perform serial dilutions of the FK409 stock solution in complete cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of FK409. Include a vehicle control (medium with the same concentration of DMSO as the highest FK409 concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the no-treatment control and plot the results against the FK409 concentration to determine the IC50 value.

Protocol 2: Measurement of Intracellular cGMP Levels

This protocol outlines the general steps for measuring changes in cGMP levels following FK409 treatment.

Materials:

  • Cells of interest

  • Cell culture plates

  • FK409

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation

  • Cell lysis buffer

  • Commercially available cGMP enzyme immunoassay (EIA) kit

  • Microplate reader

Procedure:

  • Cell Culture: Culture cells to the desired confluency in appropriate culture plates.

  • Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for a short period (e.g., 15-30 minutes) to prevent cGMP breakdown.

  • FK409 Treatment: Add freshly prepared FK409 at the desired concentration to the cells and incubate for the determined optimal time (based on a time-course experiment, typically short, e.g., 5-30 minutes).

  • Cell Lysis: After treatment, aspirate the medium and lyse the cells according to the instructions provided with the cGMP EIA kit.

  • cGMP Measurement: Perform the cGMP EIA according to the manufacturer's protocol. This typically involves a competitive immunoassay where cGMP in the sample competes with a labeled cGMP for binding to a limited number of antibody sites.

  • Data Analysis: Generate a standard curve using the provided cGMP standards. Determine the concentration of cGMP in your samples by interpolating from the standard curve. Normalize the cGMP concentration to the total protein content of each sample.

Visualizations

FK409_Signaling_Pathway FK409 FK409 NO Nitric Oxide (NO) FK409->NO Spontaneous Release sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive Binds to Heme Group Apoptosis Apoptosis NO->Apoptosis High Concentrations sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active Conformational Change GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation (Smooth Muscle Relaxation) PKG->Vasodilation Platelet_Inhibition Inhibition of Platelet Aggregation PKG->Platelet_Inhibition Caspase_Activation Caspase Activation (e.g., Caspase-3) Apoptosis->Caspase_Activation

Caption: FK409 signaling pathway leading to physiological effects and apoptosis.

Experimental_Workflow_FK409 Start Start: Cell Culture Dose_Response 1. Dose-Response Experiment (e.g., MTT Assay) Start->Dose_Response Determine_Concentration 2. Determine Optimal Working Concentration Dose_Response->Determine_Concentration Treatment 3. Treat Cells with Optimized FK409 Conc. Determine_Concentration->Treatment Endpoint_Assay 4. Perform Endpoint Assays Treatment->Endpoint_Assay cGMP_Assay cGMP Measurement Endpoint_Assay->cGMP_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase Activity) Endpoint_Assay->Apoptosis_Assay Other_Assay Other Functional Assays Endpoint_Assay->Other_Assay Data_Analysis 5. Data Analysis and Interpretation cGMP_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Other_Assay->Data_Analysis

Caption: Experimental workflow for optimizing and evaluating FK409 in cell culture.

References

Technical Support Center: Troubleshooting Nitric Oxide Measurements with FK409

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nitric oxide (NO) donor FK409.

Frequently Asked Questions (FAQs) about FK409

Q1: What is FK409 and how does it release nitric oxide?

FK409, also known as NOR-3, is a spontaneous nitric oxide (NO) donor. It belongs to a class of compounds that release NO without the need for enzymatic activation. The release of NO from FK409 is initiated by a pH-dependent deprotonation, making it a useful tool for in vitro studies of NO signaling.[1][2]

Q2: What is the half-life of FK409?

The half-life of FK409 is approximately 45 minutes at 37°C in a phosphate buffer (pH 7.4).[3] However, this can be influenced by several factors, including pH and the presence of thiols like L-cysteine and glutathione, which can accelerate NO release.[3][4]

Q3: How should I prepare and store FK409 stock solutions?

For optimal stability, FK409 stock solutions should be prepared in an aprotic solvent such as DMSO or ethanol and stored at -20°C or -80°C. It is recommended to prepare fresh dilutions in your experimental buffer or media immediately before use, as the stability of FK409 is significantly lower in aqueous solutions.

Troubleshooting Guide for Nitric Oxide Measurement using the Griess Assay

This guide addresses common issues encountered when measuring NO release from FK409 using the Griess assay, an indirect method that measures nitrite (NO₂⁻), a stable oxidation product of NO.

Q4: I am not detecting any or a very low NO signal. What could be the problem?

Possible Cause Troubleshooting Step
Degradation of FK409 Ensure your FK409 stock solution is fresh and has been stored properly. Prepare working solutions immediately before the experiment.
Incorrect pH of the medium The NO release from FK409 is pH-dependent, with increased release at a more alkaline pH.[1][2] Verify the pH of your experimental buffer or cell culture medium.
Insufficient incubation time Given the half-life of FK409 (approx. 45 min), ensure you are incubating your samples for a sufficient duration to allow for NO release and its conversion to nitrite.
Issues with Griess Reagent Prepare the Griess reagent fresh, as its components can degrade over time. Ensure the individual components are stored correctly according to the manufacturer's instructions.
Low concentration of FK409 The concentration of FK409 may be too low to generate a detectable amount of nitrite. Consider performing a dose-response experiment to determine the optimal concentration.

Q5: My background signal is too high. How can I reduce it?

Possible Cause Troubleshooting Step
Nitrite contamination in reagents or media Test all your reagents and culture media for nitrite contamination by running a blank (media/buffer + Griess reagent). Some cell culture media contain significant levels of nitrate, which can be converted to nitrite and interfere with the assay.[5][6]
Phenol red in culture media While phenol red is generally not a major issue as it is yellow at the acidic pH of the Griess reaction, high concentrations could potentially interfere.[6] If you suspect interference, use a phenol red-free medium for your experiment.
Interfering substances in the sample Compounds such as ascorbate and reduced thiols can interfere with the Griess reaction.[5] If your sample contains high levels of these substances, consider a sample cleanup step or use an alternative NO detection method.
Sample color If your sample has an intrinsic color that absorbs at the same wavelength as the Griess reaction product (around 540 nm), this can lead to a high background.[7] Run a sample blank (sample without Griess reagent) to subtract the background absorbance.

Q6: My results are not reproducible. What could be causing the variability?

Possible Cause Troubleshooting Step
Inconsistent timing The Griess reaction is time-sensitive. Ensure you add the Griess reagent to all samples and standards at consistent intervals and read the absorbance within the recommended timeframe.
Temperature fluctuations The rate of NO release from FK409 and the Griess reaction itself can be temperature-dependent. Maintain a consistent temperature throughout your experiment.
Pipetting errors Inaccurate pipetting can lead to significant variability. Use calibrated pipettes and proper pipetting techniques.
Cell culture variability If you are working with cells, variations in cell number, passage number, and overall health can affect NO production. Ensure consistent cell seeding and culture conditions.

Comparison of Nitric Oxide Detection Methods

Method Principle Sensitivity Advantages Disadvantages
Griess Assay Colorimetric detection of nitrite (NO₂⁻), a stable oxidation product of NO.~0.5 µM[1][8]Inexpensive, simple, and high-throughput.Indirect measurement, susceptible to interference from various compounds and nitrite/nitrate in the sample matrix.[5]
Chemiluminescence Reaction of NO with ozone produces light, which is detected by a photomultiplier tube.Picomolar to nanomolar range[8][9]Highly sensitive and specific for NO, considered the gold standard.[9]Requires specialized and expensive equipment.
Electrochemical Sensors (NO-selective electrodes) Direct measurement of NO via its oxidation at an electrode surface.Nanomolar rangeReal-time measurements are possible.Can be prone to interference from other electroactive species and has a limited lifespan.
Oxyhemoglobin Assay Spectrophotometric measurement of the conversion of oxyhemoglobin to methemoglobin by NO.Sub-micromolar[9]Relatively simple and sensitive.Limited to hemoglobin solutions and can be affected by other oxidizing or reducing agents.
Fluorescent Probes (e.g., DAF-FM) Probes that fluoresce upon reaction with NO or its derivatives.Nanomolar rangeAllows for imaging and localization of NO production in cells and tissues.Can be prone to artifacts, photobleaching, and may react with other reactive nitrogen species.

Detailed Experimental Protocols

Griess Assay for Nitrite in Cell Culture Supernatant

This protocol is adapted for a 96-well plate format.

Materials:

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water.

    • Note: Store solutions in the dark at 4°C. Mix equal volumes of Solution A and Solution B immediately before use.

  • Nitrite Standard: Sodium nitrite (NaNO₂) solution of a known concentration (e.g., 1 M).

  • Cell culture medium (the same as used for the experiment).

  • 96-well flat-bottom microplate.

  • Microplate reader capable of measuring absorbance at 540-570 nm.

Procedure:

  • Prepare Nitrite Standard Curve:

    • Prepare a 100 µM working solution of sodium nitrite in the cell culture medium.

    • Perform serial dilutions to create a standard curve ranging from approximately 1 µM to 100 µM. Include a blank (medium only).

    • Add 50 µL of each standard concentration in triplicate to the 96-well plate.

  • Sample Preparation:

    • After treating your cells with FK409 for the desired time, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Griess Reaction:

    • Add 50 µL of the freshly mixed Griess reagent to each well containing the standards and samples.

    • Incubate the plate at room temperature for 10-15 minutes, protected from light. A purple/magenta color will develop.

  • Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all standard and sample readings.

    • Plot the corrected absorbance of the standards against their known concentrations to generate a standard curve.

    • Determine the nitrite concentration in your samples by interpolating their absorbance values on the standard curve.

Visualizations

Griess_Reaction NO Nitric Oxide (NO) NO2_minus Nitrite (NO₂⁻) NO->NO2_minus Oxidation O2 Oxygen (O₂) O2->NO2_minus Diazonium Diazonium Salt NO2_minus->Diazonium H_plus Acidic Condition (H⁺) H_plus->Diazonium Sulfanilamide Sulfanilamide Sulfanilamide->Diazonium Azo_compound Azo Compound (Purple) Diazonium->Azo_compound NED N-(1-naphthyl)ethylenediamine NED->Azo_compound

Caption: The Griess reaction pathway for the detection of nitrite.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Griess Assay cluster_analysis Data Analysis Prepare_Cells Prepare Cells Treat_Cells Treat Cells with FK409 Prepare_Cells->Treat_Cells Prepare_FK409 Prepare FK409 Solution Prepare_FK409->Treat_Cells Incubate Incubate Treat_Cells->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Add_Griess Add Griess Reagent Collect_Supernatant->Add_Griess Incubate_Assay Incubate Add_Griess->Incubate_Assay Read_Absorbance Read Absorbance at 540 nm Incubate_Assay->Read_Absorbance Calculate_Concentration Calculate Nitrite Concentration Read_Absorbance->Calculate_Concentration Standard_Curve Prepare Standard Curve Standard_Curve->Calculate_Concentration

Caption: Experimental workflow for NO measurement using FK409.

Troubleshooting_Tree Start Problem with NO Measurement Low_Signal Low or No Signal Start->Low_Signal Signal Issue High_Background High Background Start->High_Background Background Issue Variability High Variability Start->Variability Reproducibility Issue Check_FK409 Check FK409 (Age, Storage, Conc.) Low_Signal->Check_FK409 Check_pH Check Medium pH Low_Signal->Check_pH Check_Incubation Check Incubation Time Low_Signal->Check_Incubation Check_Griess_Reagent Check Griess Reagent (Freshness) Low_Signal->Check_Griess_Reagent Check_Contamination Check for Nitrite Contamination High_Background->Check_Contamination Check_Media_Interference Check for Media Interference (e.g., Phenol Red) High_Background->Check_Media_Interference Check_Sample_Color Check for Sample Color Interference High_Background->Check_Sample_Color Check_Timing Standardize Timing Variability->Check_Timing Check_Temperature Control Temperature Variability->Check_Temperature Check_Pipetting Verify Pipetting Variability->Check_Pipetting

Caption: Troubleshooting decision tree for NO measurements.

References

Technical Support Center: (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide (Compound NOR-4)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide, a spontaneous nitric oxide (NO) donor.

Frequently Asked Questions (FAQs)

Q1: What is (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide and what is its primary application?

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide, also known as NOR-4, is a cell-permeable chemical compound that spontaneously releases nitric oxide (NO) in a controlled manner. Its primary application is as an NO donor in various biological experiments to study the effects of nitric oxide on cellular processes, signaling pathways, and physiological responses.

Q2: What is the half-life of this compound in solution?

The compound has a half-life of approximately 30 minutes in solution for the spontaneous release of nitric oxide. This is a critical parameter to consider when designing experiments, as the concentration of the active NO-releasing agent will decrease by half every 30 minutes.

Q3: How should I store and handle this compound?

The compound should be stored in a refrigerator at 2-8°C. It is supplied as a powder.[1] Due to its acute oral toxicity (Hazard Class 3), appropriate personal protective equipment (PPE) must be worn when handling the substance. This includes eye shields, a face shield, gloves, and a P2 (EN 143) respirator cartridge or equivalent.

Q4: What are the key chemical properties of this compound?

The key properties are summarized in the table below.

PropertyValueReference
CAS Number 138472-01-2
Molecular Formula C₈H₁₃N₃O₄[2]
Molecular Weight 215.21 g/mol [2]
Appearance Powder[1]
Storage Temperature 2-8°C
Half-life (NO release) 30 minutes

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation.

Issue 1: Inconsistent or No Observed Effect in Cell Culture Experiments

  • Possible Cause 1: Compound Degradation. The compound's half-life is 30 minutes. If the experimental endpoint is several hours after treatment, the compound may have already released all its NO and degraded.

    • Solution: Design a time-course experiment to capture the effects within the first few hours of administration. For longer-term studies, consider repeated dosing, but be mindful of potential cumulative toxicity.

  • Possible Cause 2: Improper Dissolution. The compound is a powder and may require specific solvents for complete dissolution before being added to aqueous cell culture media.

    • Solution: Refer to the supplier's datasheet for recommended solvents (e.g., DMSO, Ethanol). Ensure the final concentration of the solvent in the cell culture medium is non-toxic to your cells (typically <0.1% for DMSO). Prepare fresh stock solutions before each experiment as the compound degrades in solution.

  • Possible Cause 3: Scavenging of Nitric Oxide. Components in the cell culture medium, such as certain amino acids or antioxidants, can react with and quench NO before it reaches the cells.

    • Solution: If possible, conduct the experiment in a simpler, defined medium for the duration of the treatment. Use an NO scavenger, like cPTIO, as a negative control to confirm that the observed effects are indeed due to nitric oxide.

Issue 2: Unexpectedly High Cell Death or Cytotoxicity

  • Possible Cause 1: High Compound Concentration. The compound itself is classified as acutely toxic. High concentrations can induce cytotoxicity independent of NO release.

    • Solution: Perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell line. Start with a low concentration (e.g., 1-10 µM) and increase gradually. Include a vehicle control (solvent only) to account for solvent-induced toxicity.

  • Possible Cause 2: Formation of Peroxynitrite. The released NO can react with superoxide anions (O₂⁻) in the cellular environment to form peroxynitrite (ONOO⁻), a highly reactive and cytotoxic species.

    • Solution: Measure markers of oxidative and nitrosative stress to determine if peroxynitrite is being formed. Consider co-treatment with a superoxide dismutase (SOD) mimetic or a peroxynitrite scavenger to mitigate this effect if it is not the intended focus of the study.

Experimental Protocols & Workflows

Protocol: Preparation of Stock Solution
  • Wear appropriate PPE (gloves, safety glasses, lab coat).

  • Allow the vial of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide powder to equilibrate to room temperature before opening to prevent condensation.

  • Under a chemical fume hood, add the appropriate volume of sterile, anhydrous DMSO (or other suitable solvent) to the vial to create a concentrated stock solution (e.g., 10 mM).

  • Vortex gently until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C, protected from light and moisture. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.

Workflow for a Typical Cell Culture Experiment

The following diagram illustrates a typical workflow for treating cultured cells with the compound to assess its biological effects.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare fresh stock solution of compound C Prepare working solutions in culture medium A->C B Seed cells and allow to adhere overnight D Treat cells with compound (and controls) B->D C->D E Incubate for desired time period D->E F Harvest cells or supernatant E->F G Perform downstream assay (e.g., Western Blot, qPCR, Viability Assay) F->G

Caption: Experimental workflow for cell-based assays.

Signaling and Reaction Pathway

The primary mechanism of action for this compound is the spontaneous, time-dependent release of nitric oxide. This process is crucial for its function as an NO donor in experimental systems.

G Compound (E,2E)-4-ethyl-2-hydroxyimino- 5-nitrohex-3-enamide Intermediate Unstable Intermediate(s) Compound->Intermediate Spontaneous Decomposition (t½ = 30 min) NO Nitric Oxide (NO) Intermediate->NO Byproduct Inactive Byproduct(s) Intermediate->Byproduct Target Cellular Target (e.g., Soluble Guanylate Cyclase) NO->Target Biological Effect

Caption: Spontaneous release of Nitric Oxide (NO).

References

Validation & Comparative

A Comparative Guide to Nitric Oxide Donors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and immune responses. Its therapeutic potential has led to the development of a diverse range of NO-donating compounds. This guide provides a comparative overview of established nitric oxide donors, offering a framework for the evaluation of novel compounds such as (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide. While specific experimental data for (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide is not yet publicly available, this guide outlines the key parameters and experimental protocols necessary for its characterization and comparison against well-known NO donors.

Key Performance Indicators for NO Donors

The selection of an appropriate NO donor for research or therapeutic development hinges on a thorough understanding of its pharmacological profile. Key performance indicators include the rate and duration of NO release, the mechanism of decomposition, potency, and potential side effects. The following sections detail these characteristics for three major classes of NO donors: organic nitrates, sodium nitroprusside, and S-nitrosothiols.

Comparison of Common Nitric Oxide Donors

FeatureOrganic Nitrates (e.g., Nitroglycerin, ISDN, ISMN)Sodium Nitroprusside (SNP)S-Nitrosothiols (e.g., SNAP)
Mechanism of NO Release Enzymatic bioactivation, primarily by mitochondrial aldehyde dehydrogenase (ALDH2) for nitroglycerin, and cytochrome P450 for ISDN and ISMN.[1]Spontaneous decomposition in the presence of reducing agents, such as sulfhydryl-containing molecules, and light.[2][3]Spontaneous or catalyzed decomposition, often triggered by light, heat, or thiols, releasing NO.
Primary Clinical Use Treatment of angina, heart failure, and hypertensive emergencies.[4][5]Hypertensive crises and acute heart failure.[5][6]Primarily used in research settings to study the effects of NO.
Route of Administration Sublingual, oral, transdermal, intravenous.[1][7]Intravenous infusion.[6]Typically for in vitro and in vivo experimental use.
Onset and Duration of Action Varies with formulation; rapid onset with sublingual nitroglycerin, longer duration with oral preparations.[1][7]Very rapid onset and short duration of action.[5]Variable, depending on the specific S-nitrosothiol.
Potential Side Effects Headache, flushing, and the development of tolerance with long-term use.[7]Severe hypotension and the risk of cyanide toxicity with prolonged infusion.[6][8]Potential for thiol-related side effects and instability.

Signaling Pathway of Nitric Oxide

The primary signaling pathway for NO in the cardiovascular system involves the activation of soluble guanylate cyclase (sGC).

NO_Signaling_Pathway NO_Donor NO Donor (e.g., Nitroglycerin, SNP, SNAP) NO Nitric Oxide (NO) NO_Donor->NO Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to

Caption: NO Signaling Pathway for Vasodilation.

Experimental Protocols for Characterizing NO Donors

To evaluate a novel NO donor like (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide, a series of standardized experiments are required.

Quantification of Nitric Oxide Release

Objective: To measure the rate and total amount of NO released from the donor compound.

Methodology: Griess Assay

  • Prepare a stock solution of the NO donor in a suitable solvent (e.g., DMSO).

  • Incubate the NO donor solution in phosphate-buffered saline (PBS) at 37°C.

  • At various time points, collect aliquots of the incubation mixture.

  • To each aliquot, add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Measure the absorbance at 540 nm using a spectrophotometer. The absorbance is proportional to the nitrite concentration, which is a stable breakdown product of NO.

  • Generate a standard curve using known concentrations of sodium nitrite to quantify the amount of NO released.

Assessment of Vasodilatory Effects

Objective: To determine the potency and efficacy of the NO donor in inducing vasodilation in isolated blood vessels.

Methodology: Organ Bath Assay

  • Isolate aortic rings from a suitable animal model (e.g., rat).

  • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Pre-contract the aortic rings with a vasoconstrictor (e.g., phenylephrine).

  • Once a stable contraction is achieved, add increasing concentrations of the NO donor to the organ bath.

  • Record the changes in isometric tension to generate a concentration-response curve.

  • Calculate the EC50 (half-maximal effective concentration) to determine the potency of the NO donor.

Organ_Bath_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolation Isolate Aortic Rings Mounting Mount in Organ Bath Isolation->Mounting Pre-contraction Pre-contract with Phenylephrine Mounting->Pre-contraction NO_Donor_Addition Add NO Donor (Cumulative Concentrations) Pre-contraction->NO_Donor_Addition Tension_Recording Record Isometric Tension NO_Donor_Addition->Tension_Recording CRC Generate Concentration- Response Curve Tension_Recording->CRC EC50 Calculate EC50 CRC->EC50

Caption: Workflow for Organ Bath Assay.

Conclusion

The development of novel nitric oxide donors requires rigorous and systematic evaluation. While direct comparative data for (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide is not available in the public domain, the experimental frameworks and comparative data for established NO donors presented in this guide provide a robust foundation for its future characterization. By employing standardized protocols to assess NO release kinetics and physiological effects, researchers can effectively position new chemical entities within the existing landscape of NO-based therapeutics.

References

A Head-to-Head Comparison of FK409 and SIN-1 for Nitric Oxide Release

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between nitric oxide (NO) donors is critical for designing effective experiments and developing targeted therapeutics. This guide provides a comprehensive comparison of two widely used NO donors, FK409 and SIN-1, focusing on their distinct mechanisms of NO release, kinetic profiles, and resulting biological activities.

This comparison guide delves into the experimental data available for both compounds, presenting quantitative information in easily digestible tables. Furthermore, it provides detailed experimental protocols for key assays and visualizes the core signaling pathways and release mechanisms using Graphviz diagrams to facilitate a deeper understanding of their molecular behavior.

At a Glance: Key Differences Between FK409 and SIN-1

FeatureFK409SIN-1
Primary Release Product(s) Nitric Oxide (NO)Nitric Oxide (NO) and Superoxide (O₂⁻), potentially forming Peroxynitrite (ONOO⁻)
Release Mechanism Spontaneous, pH-dependent decompositionSpontaneous decomposition and oxidation
Key Byproducts NitriteSuperoxide, Peroxynitrite, SIN-1C
Modulation of Release Accelerated by sulfhydryl compounds (e.g., L-cysteine, glutathione) and higher pHInfluenced by oxygen concentration and presence of electron acceptors

Mechanism of Nitric Oxide Release

The pathways through which FK409 and SIN-1 liberate nitric oxide are fundamentally different, leading to distinct biological consequences.

FK409 is a spontaneous NO donor that releases NO through a pH-dependent decomposition. The rate-limiting step in this process is the deprotonation of a hydrogen atom by hydroxyl ions, a reaction that is accelerated in more alkaline conditions. The presence of sulfhydryl-containing compounds, such as L-cysteine and glutathione, can also significantly enhance the rate of NO release from FK409.

FK409_Release_Mechanism FK409 FK409 Deprotonation Deprotonation (pH-dependent) FK409->Deprotonation Intermediate Unstable Intermediate Deprotonation->Intermediate NO_Release Nitric Oxide (NO) Intermediate->NO_Release Sulfhydryl Sulfhydryl Compounds (e.g., Cysteine) Sulfhydryl->Deprotonation accelerates

FK409 Nitric Oxide Release Pathway

SIN-1 (3-morpholinosydnonimine) , a metabolite of the prodrug molsidomine, is known for its ability to generate both nitric oxide and superoxide simultaneously. This dual release can lead to the formation of peroxynitrite, a potent and reactive oxidizing agent. The mechanism involves the isomerization of SIN-1 to its open-ring form, SIN-1A. In the presence of oxygen, SIN-1A can be oxidized to release NO. However, in biological systems with lower oxygen tension or in the presence of other electron acceptors, SIN-1 can act primarily as an NO donor without the concomitant release of superoxide.

SIN1_Release_Mechanism SIN1 SIN-1 Isomerization Isomerization SIN1->Isomerization SIN1A SIN-1A Isomerization->SIN1A NO_Release Nitric Oxide (NO) SIN1A->NO_Release SIN1A->NO_Release with other electron acceptors Superoxide Superoxide (O₂⁻) SIN1A->Superoxide with O₂ Oxygen Oxygen (O₂) Electron_Acceptors Electron Acceptors Peroxynitrite Peroxynitrite (ONOO⁻) NO_Release->Peroxynitrite Superoxide->Peroxynitrite

SIN-1 Nitric Oxide and Superoxide Release Pathway

Quantitative Comparison of Nitric Oxide Release

Direct, side-by-side quantitative comparisons of FK409 and SIN-1 in the literature are scarce. However, by compiling data from various studies, we can construct a comparative overview of their NO-releasing properties. It is important to note that experimental conditions such as pH, temperature, and the presence of other molecules can significantly impact these values.

ParameterFK409SIN-1
NO Release Rate pH-dependent, significantly accelerated by sulfhydryl compounds. For example, the rate constant for NO release from 0.5 mM FK409 was 13 times larger in the presence of 25 mM L-cysteine.[1]Dependent on oxygen concentration and the presence of electron acceptors. Can act as a rapid NO donor.
Half-life of NO release Not consistently reported, but implied to be tunable based on environmental factors.Varies depending on conditions, but generally considered a compound with a relatively short half-life for NO generation.
Total NO Yield Dependent on the initial concentration and decomposition conditions.Stoichiometry can be complex due to the dual release of NO and superoxide.
Superoxide Co-release NoYes, a defining characteristic that can lead to peroxynitrite formation.

Signaling Pathways

The biological effects of both FK409 and SIN-1 are primarily mediated by the molecules they release.

Nitric Oxide Signaling: The NO released from both FK409 and SIN-1 activates the canonical NO/sGC/cGMP signaling pathway. NO diffuses into target cells and binds to the heme moiety of soluble guanylate cyclase (sGC), leading to a conformational change that activates the enzyme. Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a second messenger, activating protein kinase G (PKG) and other downstream effectors that mediate physiological responses such as vasodilation and inhibition of platelet aggregation.

NO_Signaling_Pathway NO Nitric Oxide (NO) (from FK409 or SIN-1) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive activates sGC_active sGC (Active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP catalyzes conversion of GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG activates Physiological_Response Physiological Response (e.g., Vasodilation) PKG->Physiological_Response leads to Griess_Assay_Workflow Sample Sample containing Nitrite (from NO donor) Add_Griess Add Griess Reagent (Sulfanilamide and NED) Sample->Add_Griess Incubate Incubate at Room Temperature Add_Griess->Incubate Measure_Absorbance Measure Absorbance at ~540 nm Incubate->Measure_Absorbance Calculate Calculate Nitrite Concentration Measure_Absorbance->Calculate Cytochrome_c_Assay_Workflow Sample Sample containing Superoxide (from SIN-1) Add_Cytochrome_c Add Cytochrome c (Fe³⁺) Sample->Add_Cytochrome_c Incubate Incubate under controlled conditions Add_Cytochrome_c->Incubate Measure_Absorbance Measure Absorbance at 550 nm Incubate->Measure_Absorbance Confirm_SOD Confirm with SOD (Superoxide Dismutase) Measure_Absorbance->Confirm_SOD inhibition confirms specificity

References

A Researcher's Guide to Spontaneous Nitric Oxide Donors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals harnessing the therapeutic potential of nitric oxide (NO), the selection of an appropriate NO donor is a critical decision that profoundly influences experimental outcomes. Spontaneous NO donors, which release NO under physiological conditions without the need for enzymatic activation, offer a versatile toolkit for investigating NO-dependent signaling pathways and developing novel therapeutics. This guide provides a comparative analysis of the major classes of spontaneous NO donors, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental pathways.

Comparative Overview of Spontaneous NO Donors

The primary classes of spontaneous NO donors—diazeniumdiolates (NONOates), S-nitrosothiols (RSNOs), and sydnonimines like Molsidomine—each possess distinct chemical properties and NO-release kinetics. The choice of donor is often dictated by the desired half-life, the required NO flux, and the specific experimental conditions.

Diazeniumdiolates (NONOates) are among the most widely studied NO donors due to their predictable, first-order release kinetics. These compounds contain the [N(O)NO]⁻ functional group and spontaneously decompose in aqueous solutions at physiological pH and temperature to liberate two moles of NO per mole of the parent compound. The rate of NO release is highly tunable and depends on the chemical structure of the parent amine, as well as the pH and temperature of the medium.

S-nitrosothiols (RSNOs) are naturally occurring NO carriers that release NO upon exposure to triggers like light, heat, or metal ions. Their decomposition involves the homolytic cleavage of the S-N bond. While their spontaneous release of NO is a key feature, the kinetics can be more complex and influenced by the presence of biological thiols and other reducing agents.

Molsidomine is a prodrug that, once metabolized in the liver to its active form, linsidomine (SIN-1), spontaneously decomposes to release NO.[1][2] A unique characteristic of SIN-1 is that its decomposition also produces superoxide (O₂⁻), which can react with NO to form peroxynitrite, a potent oxidizing and nitrating agent. This dual release profile makes it a valuable tool for studying nitrosative stress.

Quantitative Data Presentation

The selection of an appropriate NO donor is critically dependent on its rate of NO release. The half-life (t½) provides a quantitative measure for this, allowing researchers to choose a donor that matches the temporal requirements of their experimental system. The table below summarizes the half-lives of several common spontaneous NO donors under physiological conditions.

NO Donor Class Half-life (t½) at 37°C, pH 7.4 Moles of NO Released per Mole of Donor
PROLI NONOateDiazeniumdiolate~1.8 seconds[3][4]2
PAPA NONOateDiazeniumdiolate~15 minutes2
Spermine NONOateDiazeniumdiolate~39 minutes2
DETA NONOateDiazeniumdiolate~20 hours[5]2
S-Nitroso-N-acetylpenicillamine (SNAP)S-nitrosothiol~4-6 hours1
3-Morpholinosydnonimine (SIN-1)Sydnonimine Metabolite~1-2 hours1 (+ O₂⁻)

Note: Half-lives are approximate and can be influenced by buffer composition, light exposure, and the presence of biological molecules.

Key Signaling Pathway: The NO/sGC/cGMP Cascade

A primary mechanism through which nitric oxide exerts its biological effects is the activation of soluble guanylate cyclase (sGC). This pathway is fundamental to processes such as vasodilation and neurotransmission. Upon diffusing into a target cell, NO binds to the heme moiety of sGC, triggering a conformational change that activates the enzyme. sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6][7] cGMP acts as a second messenger, activating protein kinase G (PKG), which in turn phosphorylates various downstream targets to elicit a physiological response, such as smooth muscle relaxation.[8]

NO_Signaling_Pathway cluster_EC Endothelial Cell cluster_SMC Smooth Muscle Cell L_Arg L-Arginine eNOS eNOS L_Arg->eNOS NO_EC NO eNOS->NO_EC L_Cit L-Citrulline eNOS->L_Cit NO_SMC NO NO_EC->NO_SMC Diffusion sGC Soluble Guanylate Cyclase (sGC) NO_SMC->sGC Activation cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Relaxation Smooth Muscle Relaxation PKG->Relaxation Griess_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Donor_Sol Prepare NO Donor Solutions in Buffer Incubate Incubate Solutions at 37°C for Defined Time Points Donor_Sol->Incubate Standards Prepare Nitrite Standard Curve Plate Pipette Samples & Standards into 96-Well Plate Standards->Plate Incubate->Plate Add_Griess Add Griess Reagent to All Wells Plate->Add_Griess Incubate_RT Incubate at Room Temp (10-30 min) Add_Griess->Incubate_RT Read_Abs Measure Absorbance at 540 nm Incubate_RT->Read_Abs Calc Calculate Nitrite Concentration vs. Standard Curve Read_Abs->Calc NO_Donor_Classification A Nitric Oxide Donors B Spontaneous Donors (Non-Enzymatic) A->B C Enzymatic Donors A->C D Diazeniumdiolates (NONOates) B->D E S-Nitrosothiols (RSNOs) B->E F Sydnonimines (e.g., Molsidomine/SIN-1) B->F G Organic Nitrates (e.g., Nitroglycerin) C->G

References

Cross-Validation of FK409 Effects with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the nitric oxide (NO) donor FK409 with genetic models of altered NO signaling. It is designed to offer an objective analysis of FK409's performance against alternative NO donors and to contextualize its effects within the framework of established genetic models. This document summarizes key experimental data, details relevant protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction to FK409 and Nitric Oxide Signaling

FK409 is a potent and spontaneous nitric oxide (NO) donor that elicits a range of physiological effects, primarily through the activation of the soluble guanylate cyclase (sGC) pathway, leading to increased cyclic guanosine monophosphate (cGMP) levels and subsequent vasodilation.[1] Understanding the effects of FK409 in the context of genetic models where endogenous NO production is impaired allows for a robust validation of its mechanism of action and its potential as a therapeutic agent.

Signaling Pathway of FK409

The primary mechanism of action for FK409 involves the spontaneous release of NO, which then diffuses into vascular smooth muscle cells. There, it binds to and activates sGC, which catalyzes the conversion of GTP to cGMP. Increased cGMP levels lead to the activation of protein kinase G (PKG), resulting in a cascade of events that culminates in vasorelaxation.

FK409_Signaling_Pathway FK409 FK409 NO Nitric Oxide (NO) FK409->NO Spontaneous Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Catalyzes conversion of GTP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasorelaxation Vasorelaxation PKG->Vasorelaxation Leads to

Figure 1: Signaling pathway of the nitric oxide donor FK409.

Comparison of FK409 with Genetic Models of Nitric Oxide Deficiency

eNOS Knockout (eNOS-/-) Mice

eNOS is the primary enzyme responsible for the production of NO in the vascular endothelium. Mice lacking a functional eNOS gene (eNOS-/-) exhibit a distinct phenotype characterized by hypertension and impaired endothelium-dependent vasodilation.[2][3][4] These mice serve as an ideal model to test the efficacy of NO donors that bypass the need for endogenous endothelial NO synthesis.

nNOS Knockout (nNOS-/-) Mice

Neuronal NOS is primarily involved in neuronal signaling, but also plays a role in the regulation of blood pressure. While nNOS knockout mice do not typically exhibit the severe hypertension seen in eNOS-/- mice, they can have altered blood pressure regulation and renin release.[5][6]

Table 1: Predicted Comparative Effects of FK409 in Wild-Type vs. NOS Knockout Mice

ParameterWild-Type (WT) MiceeNOS-/- MicenNOS-/- MicePredicted Outcome of FK409 Treatment
Basal Blood Pressure NormotensiveHypertensive[2][4]Generally normotensive, may have altered regulation[5][6]FK409 is expected to lower blood pressure in all genotypes by providing an exogenous source of NO. The hypotensive effect may be more pronounced in the hypertensive eNOS-/- mice.
Endothelium-Dependent Vasodilation (e.g., to Acetylcholine) NormalImpaired[2]Largely normalNot applicable for FK409 as it is an endothelium-independent vasodilator.
Vasodilation to FK409 Potent vasodilationExpected potent vasodilationExpected potent vasodilationFK409 should induce vasodilation in both WT and knockout models, as its action on vascular smooth muscle bypasses the need for eNOS or nNOS.
Tissue cGMP Levels Basal levelsLower basal levels in vascular tissueMay have altered basal levels in specific tissuesFK409 administration is predicted to significantly increase cGMP levels in vascular tissues of all genotypes.

Comparison of FK409 with Alternative Nitric Oxide Donors

Several other compounds are used experimentally to donate NO. The choice of donor often depends on the desired kinetics of NO release and the experimental system.

Table 2: Comparison of FK409 with Other Common NO Donors

NO DonorChemical ClassKey Characteristics
FK409 Diazeniumdiolate derivativeSpontaneous NO donor. Potent vasodilator with a relatively short half-life.[1]
S-nitroso-N-acetyl-DL-penicillamine (SNAP) S-NitrosothiolReleases NO upon decomposition, which can be accelerated by light and thiols. Commonly used in in vitro studies.
Spermine NONOate (SPER/NO) DiazeniumdiolateSpontaneous NO donor with a longer half-life compared to many other NONOates, allowing for more sustained NO release.[7]
Sodium Nitroprusside (SNP) Metal-NO complexReleases NO, but also cyanide ions, which can be toxic. Requires enzymatic action for NO release.

Experimental Protocols

In Vivo Administration of FK409 in Mice

Objective: To assess the effect of FK409 on systemic blood pressure in mice.

Materials:

  • FK409

  • Sterile saline solution (vehicle)

  • Mouse strain (e.g., C57BL/6 wild-type, eNOS-/-, or nNOS-/-)

  • Blood pressure monitoring system (e.g., tail-cuff or telemetry)

  • Syringes and needles (27-30 gauge)

Procedure:

  • Acclimatize mice to the blood pressure measurement apparatus for several days prior to the experiment to minimize stress-induced variations.

  • Prepare a stock solution of FK409 in a suitable solvent and dilute to the final desired concentration in sterile saline immediately before use. A typical dose for in vivo studies in rats has been reported as 10 mg/kg, administered intravenously.[8] Doses for mice should be determined based on pilot studies.

  • Record baseline blood pressure and heart rate for a stable period.

  • Administer FK409 or vehicle via intravenous (tail vein) or intraperitoneal injection.[9][10]

  • Continuously monitor and record blood pressure and heart rate for a defined period post-injection to observe the hypotensive effect and its duration.

Ex Vivo Assessment of Vasodilation in Isolated Aortic Rings

Objective: To measure the direct vasodilatory effect of FK409 on isolated blood vessels.

Materials:

  • Mouse aorta

  • Krebs-Henseleit buffer

  • Phenylephrine (or other vasoconstrictor)

  • FK409

  • Organ bath system with isometric force transducers

Procedure:

  • Euthanize the mouse and carefully excise the thoracic aorta.

  • Clean the aorta of adhering fat and connective tissue in cold Krebs-Henseleit buffer.

  • Cut the aorta into 2-3 mm rings. For some experiments, the endothelium can be mechanically removed by gently rubbing the intimal surface.

  • Mount the aortic rings in an organ bath containing oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at 37°C.

  • Allow the rings to equilibrate under a resting tension of approximately 1-1.5 g for 60-90 minutes.

  • Pre-contract the aortic rings with a vasoconstrictor such as phenylephrine to achieve a stable submaximal contraction.

  • Once a stable plateau of contraction is reached, add cumulative concentrations of FK409 to the organ bath and record the relaxation response.

  • Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

Measurement of cGMP Levels by Enzyme Immunoassay (EIA)

Objective: To quantify the intracellular accumulation of cGMP in response to FK409.

Materials:

  • Aortic tissue or cultured vascular smooth muscle cells

  • FK409

  • Lysis buffer

  • Commercially available cGMP EIA kit (e.g., from Cell Signaling Technology, Sigma-Aldrich, or Cloud-Clone Corp.)

  • Microplate reader

Procedure:

  • Treat isolated aortic rings or cultured cells with FK409 or vehicle for a specified time.

  • Rapidly freeze the tissues or cells in liquid nitrogen to stop enzymatic activity.

  • Homogenize the tissues or lyse the cells in the lysis buffer provided with the cGMP EIA kit.

  • Centrifuge the lysate to pellet cellular debris.

  • Perform the cGMP EIA on the supernatant according to the manufacturer's instructions. This typically involves a competitive immunoassay where cGMP in the sample competes with a labeled cGMP for binding to a specific antibody.

  • Measure the absorbance using a microplate reader and calculate the cGMP concentration based on a standard curve.

Visualization of Experimental and Logical Workflows

Cross-Validation Experimental Workflow

Cross_Validation_Workflow cluster_mice Mouse Cohorts cluster_treatment Treatment Groups cluster_assays Outcome Measures WT Wild-Type Mice FK409_treat FK409 Administration WT->FK409_treat Vehicle_treat Vehicle Control WT->Vehicle_treat eNOS_KO eNOS-/- Mice eNOS_KO->FK409_treat eNOS_KO->Vehicle_treat nNOS_KO nNOS-/- Mice nNOS_KO->FK409_treat nNOS_KO->Vehicle_treat BP Blood Pressure Measurement (in vivo) FK409_treat->BP Vaso Vasodilation Assay (ex vivo) FK409_treat->Vaso cGMP cGMP Measurement FK409_treat->cGMP Vehicle_treat->BP Vehicle_treat->Vaso Vehicle_treat->cGMP Data_Analysis Comparative Data Analysis BP->Data_Analysis Vaso->Data_Analysis cGMP->Data_Analysis

Figure 2: Experimental workflow for cross-validating FK409 effects.

Logical Relationship in Cross-Validation

Logical_Relationship FK409 FK409 Exo_NO Exogenous NO Source FK409->Exo_NO Vasc_Effect Vascular Effect (e.g., Vasodilation) Exo_NO->Vasc_Effect Endo_NO Endogenous NO Production Endo_NO->Vasc_Effect Impaired in knockout models eNOS eNOS eNOS->Endo_NO nNOS nNOS nNOS->Endo_NO

Figure 3: Logical relationship in FK409 cross-validation.

Conclusion

FK409 is a valuable pharmacological tool for studying the NO-cGMP signaling pathway. Its ability to spontaneously release NO makes it an effective vasodilator that acts independently of endogenous NO synthesis. Cross-validation with genetic models, such as eNOS and nNOS knockout mice, provides a robust framework for confirming this mechanism of action. The predicted outcome is that FK409 will retain its efficacy in these models, highlighting its potential for therapeutic applications in conditions characterized by endothelial dysfunction and impaired endogenous NO production. The experimental protocols detailed in this guide provide a basis for conducting such comparative studies to further elucidate the pharmacological profile of FK409 and similar NO donors.

References

A Comparative Guide to the In Vivo Efficacy of Nitric Oxide Donor Classes in Cardiovascular Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No in vivo efficacy data could be located for the specific compound (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide. This guide therefore provides a comparative analysis of the in vivo efficacy of three major classes of nitric oxide (NO) donor compounds: Organic Nitrates, S-Nitrosothiols, and a direct NO donor, Sodium Nitroprusside, in the context of cardiovascular disease management, specifically angina and hypertension.

Comparative Efficacy of Nitric Oxide Donors

The following table summarizes the in vivo efficacy of representative compounds from different classes of nitric oxide donors in both clinical and preclinical studies.

Compound ClassRepresentative Compound(s)Therapeutic IndicationAnimal/Patient PopulationKey Efficacy Endpoint(s)Quantitative Efficacy DataCitation(s)
Organic Nitrates Isosorbide Mononitrate (controlled-release)Stable Angina Pectoris30 OutpatientsExercise time to moderate anginaProlonged at 5 hours post-dose.[1]
Nitroglycerin (intravenous)Post-coronary artery bypass hypertension17 PatientsMean Arterial Pressure (MAP)Comparable reduction in MAP to sodium nitroprusside in 14 of 17 patients.[2]
S-Nitrosothiols (via GSNOR inhibition) N6338 (GSNOR inhibitor)HypertensionHypertensive RatsBlood PressureReduction to 170.0 ± 5.3 / 122.7 ± 6.4 mmHg from 203.8 ± 1.9 / 143.7 ± 7.5 mmHg (vehicle) after 14 days.[3]
Direct NO Donor Sodium NitroprussideHypertensionDOCA-salt hypertensive ratsVascular relaxationSignificantly more sensitive to the vasodilator action of low doses of nitroprusside compared to normotensive controls.[4]
Sodium Nitroprusside (intravenous)Post-coronary artery bypass hypertension17 PatientsMean Arterial Pressure (MAP)Effective reduction in MAP.[2]

Mechanism of Action: The Nitric Oxide-cGMP Signaling Pathway

Nitric oxide donors exert their primary therapeutic effects through the activation of the nitric oxide (NO) signaling pathway in vascular smooth muscle cells. This leads to vasodilation and subsequent physiological responses such as reduced blood pressure and alleviation of angina.

The canonical NO signaling pathway involves the following key steps:

  • NO Release/Donation: The specific compound releases or donates NO.

  • Activation of Soluble Guanylate Cyclase (sGC): NO diffuses into smooth muscle cells and binds to the heme moiety of sGC.

  • Conversion of GTP to cGMP: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

  • Activation of cGMP-dependent Protein Kinase (PKG): cGMP acts as a second messenger and activates PKG.

  • Phosphorylation of Downstream Targets: PKG phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration and desensitization of the contractile machinery to calcium.

  • Smooth Muscle Relaxation: The net effect is the relaxation of the vascular smooth muscle, leading to vasodilation.

NO_Signaling_Pathway cluster_extracellular Extracellular Space / Endothelium cluster_smooth_muscle Smooth Muscle Cell NO_Donor Nitric Oxide Donor (e.g., Organic Nitrate, S-Nitrosothiol) NO Nitric Oxide (NO) NO_Donor->NO Bioactivation sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Binds to Heme Group sGC_active sGC (Active) sGC_inactive->sGC_active GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC_active PKG_inactive Protein Kinase G (PKG) (Inactive) cGMP->PKG_inactive PKG_active PKG (Active) PKG_inactive->PKG_active Ca_channels ↓ Intracellular Ca²⁺ PKG_active->Ca_channels Myosin_LC Myosin Light Chain Phosphatase Activation PKG_active->Myosin_LC Relaxation Smooth Muscle Relaxation (Vasodilation) Ca_channels->Relaxation Myosin_LC->Relaxation

Caption: The Nitric Oxide (NO) - cGMP Signaling Pathway in Vascular Smooth Muscle Cells.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the in vivo efficacy of nitric oxide donors. Below are representative protocols for inducing relevant disease models in rodents and for assessing the therapeutic efficacy of test compounds.

Induction of Hypertension in Rats (L-NAME Model)

This protocol describes the induction of hypertension in rats using the nitric oxide synthase inhibitor L-NAME (Nω-nitro-L-arginine methyl ester), creating a model of NO-deficient hypertension.

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Acclimatization: Animals are housed in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with free access to standard chow and water for at least one week prior to the experiment.

  • Induction:

    • Prepare a solution of L-NAME in drinking water at a concentration of 40 mg/100 mL.

    • Provide the L-NAME solution as the sole source of drinking water for a period of 4-6 weeks.

    • Monitor water intake and body weight regularly.

  • Blood Pressure Measurement:

    • Measure systolic blood pressure and heart rate weekly using a non-invasive tail-cuff method.

    • For more continuous and accurate measurements, implant telemetric devices for direct blood pressure monitoring in a subset of animals.

  • Confirmation of Hypertension: A sustained systolic blood pressure above 150 mmHg is typically considered hypertensive.

Assessment of Anti-Anginal Efficacy in Rats (Treadmill Exercise Test)

This protocol outlines a method to assess exercise capacity in a rat model, which can be used to evaluate the efficacy of anti-anginal drugs.

  • Animal Model: Rats with induced myocardial ischemia (e.g., coronary artery ligation model) or a model of exertional angina.

  • Apparatus: A rodent treadmill equipped with an electric shock grid at the rear.

  • Acclimatization and Training:

    • Acclimatize the rats to the treadmill for 5-10 minutes daily for one week at a low speed (e.g., 10 m/min) and 0° incline.

  • Experimental Procedure:

    • Administer the test compound (e.g., an NO donor) or vehicle at a predetermined time before the exercise test.

    • Begin the test with a warm-up period of 5 minutes at 10 m/min.

    • Increase the speed and/or incline of the treadmill in a stepwise manner (e.g., increase speed by 2 m/min every 2 minutes).

    • Continue the exercise until the rat reaches the point of exhaustion, defined as the inability to continue running and remaining on the shock grid for a specified duration (e.g., 5 seconds).

  • Efficacy Endpoint: The primary endpoint is the total exercise duration or the total distance run. An increase in these parameters in the drug-treated group compared to the vehicle group indicates anti-anginal efficacy.

General Experimental Workflow for In Vivo Efficacy Assessment

The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of a novel therapeutic agent.

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Disease Model Induction cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis and Conclusion Animal_Selection Animal Model Selection (e.g., Sprague-Dawley Rats) Acclimatization Acclimatization Animal_Selection->Acclimatization Baseline_Measurement Baseline Measurements (e.g., Blood Pressure, ECG) Acclimatization->Baseline_Measurement Induction Induction of Pathophysiology (e.g., L-NAME Administration, Coronary Artery Ligation) Baseline_Measurement->Induction Randomization Randomization into Treatment and Control Groups Induction->Randomization Drug_Administration Drug Administration (Test Compound vs. Vehicle) Randomization->Drug_Administration Monitoring In-life Monitoring (e.g., Blood Pressure, Exercise Tolerance) Drug_Administration->Monitoring Endpoint_Analysis Endpoint Data Collection and Analysis Monitoring->Endpoint_Analysis Statistical_Analysis Statistical Analysis Endpoint_Analysis->Statistical_Analysis Conclusion Conclusion on Efficacy Statistical_Analysis->Conclusion

Caption: A Generalized Workflow for an In Vivo Efficacy Study.

References

FK409 Specificity and Control Experiments: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of FK409 with other common nitric oxide (NO) donors, focusing on its specificity and the essential control experiments required for robust scientific inquiry. The information is tailored for researchers, scientists, and drug development professionals working with NO signaling pathways.

Mechanism of Action of FK409

FK409 is a unique nitric oxide donor that was discovered as a fermentation product of Streptomyces griseosporeus. Unlike many other NO donors, FK409 releases NO spontaneously in aqueous solutions without the need for enzymatic bioconversion.[1] This property makes it a valuable tool for studying NO-mediated effects in a controlled manner. The rate of NO release is pH-dependent, increasing with higher pH.[2] Furthermore, the presence of sulfhydryl-containing compounds like L-cysteine and glutathione can significantly accelerate the decomposition of FK409 and the subsequent release of NO.[3]

The primary downstream target of NO is soluble guanylate cyclase (sGC). Activation of sGC leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates many of the physiological effects of NO, including smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation.[1][4] FK409 has been shown to be a potent activator of sGC.[1]

Comparative Analysis of FK409 and Alternative NO Donors

The selection of an appropriate NO donor is critical for experimental design. The following tables provide a quantitative comparison of FK409 with other commonly used NO donors.

Table 1: Nitric Oxide Release Characteristics of Common NO Donors

NO DonorRelease MechanismHalf-life (t½)Factors Influencing NO Release
FK409 Spontaneous~45 minutes in phosphate buffer at 37°CpH, presence of thiols (e.g., L-cysteine)[3]
Sodium Nitroprusside (SNP) Spontaneous, light-sensitiveMinutesLight, reducing agents
S-Nitroso-N-acetyl-DL-penicillamine (SNAP) Spontaneous, light-sensitive~5-6 hoursLight, temperature, thiols
Isosorbide Dinitrate (ISDN) Enzymatic (requires bioconversion)~1 hour (in vivo)Enzyme activity (e.g., mitochondrial aldehyde dehydrogenase)
Spermine NONOate Spontaneous~39 minutes (at 37°C, pH 7.4)pH (stable at high pH, releases NO at neutral/acidic pH)

Table 2: Potency of NO Donors in Biological Assays

NO DonorAssaySpecies/SystemPotency (EC50/IC50)
FK409 Vasodilation (inhibition of norepinephrine-induced contraction)Rat isolated aorta1.0 nM [5]
Isosorbide Dinitrate (ISDN) Vasodilation (inhibition of norepinephrine-induced contraction)Rat isolated aorta310 nM[5]
FK409 Inhibition of ADP-induced platelet aggregationHuman platelets0.75 µM [5]
Isosorbide Dinitrate (ISDN) Inhibition of ADP-induced platelet aggregationHuman platelets>100 µM[5]
Sodium Nitroprusside (SNP) VasodilationVariousTypically in the nM to low µM range
S-Nitroso-N-acetyl-DL-penicillamine (SNAP) VasodilationVariousTypically in the nM to low µM range

Experimental Protocols

Detailed and well-controlled experiments are crucial for accurately attributing observed effects to the action of NO released from FK409.

This protocol allows for the indirect measurement of NO by quantifying its stable breakdown products, nitrite and nitrate.

Materials:

  • Griess Reagent (Component A: N-(1-naphthyl)ethylenediamine; Component B: Sulfanilic acid)

  • Sodium nitrite (for standard curve)

  • Vanadium(III) chloride (VCl₃) (for nitrate reduction)

  • 96-well microplate

  • Microplate reader (540-550 nm)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of FK409 in a suitable solvent (e.g., DMSO) and dilute to the desired concentration in PBS (pH 7.4) immediately before use.

    • Incubate the FK409 solution at 37°C for various time points to measure the kinetics of NO release.

  • Nitrate Reduction (Optional but Recommended):

    • To measure total NOx (nitrite + nitrate), add VCl₃ to your samples to reduce nitrate to nitrite.

  • Griess Reaction:

    • Prepare the Griess reagent by mixing equal volumes of Component A and Component B immediately before use.

    • Add 50 µL of your sample (or sodium nitrite standards) to a 96-well plate.

    • Add 50 µL of the Griess reagent to each well.

    • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measurement:

    • Measure the absorbance at 540-550 nm using a microplate reader.

  • Quantification:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in your samples based on the standard curve.

This ex vivo method assesses the vasodilatory properties of FK409.

Materials:

  • Isolated arterial rings (e.g., rat thoracic aorta)

  • Organ bath system with force transducers

  • Krebs-Henseleit buffer

  • Phenylephrine or other vasoconstrictor

  • FK409 and other NO donors

  • Control agents: ODQ (sGC inhibitor), Carboxy-PTIO (NO scavenger)

Procedure:

  • Tissue Preparation:

    • Isolate arterial rings and mount them in an organ bath filled with Krebs-Henseleit buffer, gassed with 95% O₂ / 5% CO₂ at 37°C.

  • Pre-constriction:

    • Induce a stable contraction with a vasoconstrictor like phenylephrine.

  • Cumulative Concentration-Response Curve:

    • Once a stable plateau of contraction is reached, add increasing concentrations of FK409 to the organ bath in a cumulative manner.

    • Record the relaxation response at each concentration.

  • Control Experiments:

    • To confirm the mechanism of action, pre-incubate the arterial rings with:

      • ODQ (1H-[5]oxadiazolo[4,3-a]quinoxalin-1-one): A selective inhibitor of sGC (typically 10 µM), to verify the involvement of the cGMP pathway.

      • Carboxy-PTIO (2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide): A specific NO scavenger (typically 100 µM), to confirm that the observed vasodilation is due to NO.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-constriction tone.

    • Calculate the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

This assay quantifies the downstream second messenger of NO signaling.

Materials:

  • Cell culture (e.g., vascular smooth muscle cells)

  • FK409 and other NO donors

  • Control agents (ODQ)

  • Cell lysis buffer

  • cGMP ELISA kit

Procedure:

  • Cell Treatment:

    • Plate cells and grow to confluence.

    • Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation.

    • For control experiments, pre-incubate a subset of cells with ODQ.

    • Stimulate the cells with FK409 or other NO donors for a defined period.

  • Cell Lysis:

    • Terminate the reaction and lyse the cells according to the cGMP ELISA kit protocol.

  • cGMP Quantification:

    • Perform the competitive ELISA for cGMP as per the manufacturer's instructions.

  • Data Analysis:

    • Calculate the concentration of cGMP in each sample based on the standard curve provided in the kit.

    • Normalize the cGMP concentration to the protein content of each sample.

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and experimental logic discussed in this guide.

FK409_Signaling_Pathway FK409 FK409 NO Nitric Oxide (NO) FK409->NO Spontaneous Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Platelet Inhibition of Platelet Aggregation PKG->Platelet

Caption: Signaling pathway of FK409-mediated effects.

Control_Experiments_Workflow cluster_0 Hypothesis: FK409 effect is NO-mediated cluster_1 Control 1: NO Scavenging cluster_2 Control 2: sGC Inhibition FK409_Treatment Treat with FK409 Biological_Effect Observe Biological Effect (e.g., Vasodilation) FK409_Treatment->Biological_Effect PTIO Pre-treat with Carboxy-PTIO (NO Scavenger) FK409_PTIO Treat with FK409 PTIO->FK409_PTIO No_Effect Biological Effect Attenuated/Abolished FK409_PTIO->No_Effect ODQ Pre-treat with ODQ (sGC Inhibitor) FK409_ODQ Treat with FK409 ODQ->FK409_ODQ No_Effect_2 Biological Effect Attenuated/Abolished FK409_ODQ->No_Effect_2

Caption: Workflow for control experiments to validate FK409's specificity.

Off-Target Effects and Specificity Considerations

While FK409 is a valuable tool, it is essential to consider potential off-target effects. At high concentrations, any pharmacological agent has the potential for non-specific actions. The primary off-target concern for NO donors is the generation of reactive nitrogen species (RNS), which can lead to nitrosative stress. However, the spontaneous and controlled release of NO from FK409 may mitigate some of the risks associated with bolus additions of less stable donors.

A key advantage of FK409 is the lack of tolerance development upon repeated administration, a common issue with organic nitrates like nitroglycerin.[1] This makes FK409 a more reliable tool for longer-term studies.

Alternatives to FK409

For researchers seeking alternatives with different NO release kinetics or properties, other spontaneous NO donors are available. These include various NONOates (diazeniumdiolates) which exhibit a range of half-lives, allowing for tailored experimental design. The choice of a specific NO donor should always be guided by the experimental question and the required kinetics of NO delivery.

By employing the comparative data, detailed protocols, and logical experimental workflows presented in this guide, researchers can confidently investigate the specific roles of nitric oxide in their biological systems of interest using FK409.

References

Comparative Analysis of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide and a Structurally Related Nitroaromatic Compound

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the replication of studies involving nitro-containing bioactive compounds. This guide addresses the significant challenge of limited publicly available data for specific molecules, such as (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide, by providing a comparative framework against a well-documented, structurally related compound.

Due to the absence of published research and experimental data for "(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide," this guide presents a comparative analysis with a representative nitro-containing bioactive compound, a nitro-substituted benzamide derivative, for which detailed experimental protocols and biological data are available in the scientific literature. This approach allows for an illustrative comparison of methodologies and potential biological activities.

Data Presentation: A Comparative Overview

Quantitative data for a representative nitro-substituted benzamide is summarized below to provide a template for the kind of data that would be essential for evaluating "(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide."

Table 1: In Vitro Anti-inflammatory Activity of a Representative Nitro-Substituted Benzamide Derivative

CompoundConcentration (μM)Inhibition of Nitric Oxide (NO) Production (%)IC50 (μM)Cell Viability (%)
Nitrobenzamide Analog1055.2 ± 3.18.5 ± 0.798.2 ± 1.5
2078.9 ± 4.597.5 ± 2.1
5092.1 ± 2.895.8 ± 3.0
Control (LPS only)-0-100

Data is illustrative and based on typical findings for bioactive nitro compounds.

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of a representative nitro-substituted benzamide are provided below. These protocols can serve as a starting point for developing experimental plans for novel nitro-containing compounds like "(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide."

Synthesis of a Representative Nitro-Substituted Benzamide

A general method for the synthesis of nitro-substituted benzamide derivatives involves the reaction of a nitro-substituted benzoic acid with an appropriate amine in the presence of a coupling agent.

Materials:

  • 4-Nitrobenzoic acid

  • Aniline derivative

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve 4-nitrobenzoic acid (1 eq.) in dry DMF.

  • Add DCC (1.1 eq.) to the solution and stir for 15 minutes at room temperature.

  • Add the aniline derivative (1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol outlines a common method for assessing the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Test compound (dissolved in DMSO)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess Reagent, which correlates with NO production.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

  • Assess cell viability using a standard method like the MTT assay to rule out cytotoxicity-related effects.

Mandatory Visualizations

The following diagrams illustrate the general workflows for the synthesis and biological evaluation of nitro-containing compounds.

Synthesis_Workflow Start Starting Materials (e.g., Nitrobenzoic Acid, Amine) Reaction Coupling Reaction (e.g., DCC, DMF) Start->Reaction Step 1 Purification Purification (e.g., Column Chromatography) Reaction->Purification Step 2 Product Final Product (Nitro-substituted Benzamide) Purification->Product Step 3

Caption: General workflow for the synthesis of a nitro-substituted benzamide.

Biological_Evaluation_Workflow Cell_Culture Cell Seeding (RAW 264.7 Macrophages) Compound_Treatment Compound Incubation Cell_Culture->Compound_Treatment LPS_Stimulation LPS Stimulation Compound_Treatment->LPS_Stimulation Data_Collection Supernatant Collection LPS_Stimulation->Data_Collection Viability_Assay Cell Viability Assay (MTT) LPS_Stimulation->Viability_Assay NO_Assay Nitric Oxide Assay (Griess Reagent) Data_Collection->NO_Assay Analysis Data Analysis NO_Assay->Analysis Viability_Assay->Analysis

Caption: Workflow for the in vitro anti-inflammatory evaluation of a test compound.

The Role and Biological Activities of Nitro-Containing Compounds

The nitro group is a versatile functional group in medicinal chemistry, known to be present in a variety of FDA-approved drugs.[1] It can act as a proton acceptor and participate in hydrogen-bonding interactions within the catalytic sites of enzymes.[1] Nitro compounds exhibit a wide spectrum of biological activities, including antimicrobial, antineoplastic, antihypertensive, and antiparasitic effects.[2] The biological activity of many nitro compounds is linked to the reduction of the nitro group, which can produce toxic intermediates that damage cellular components like DNA.[2]

While the nitro group can be a key pharmacophore, it is also sometimes considered a "toxicophore" due to potential mutagenicity and genotoxicity.[3] Therefore, careful evaluation of the therapeutic index and potential side effects is crucial in the development of nitro-containing drugs.

References

Unveiling the Biological Potency of FK409: A Comparative Guide to a Novel Nitric Oxide Donor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced biological effects of nitric oxide (NO) donors is paramount. This guide provides an objective comparison of FK409, a unique spontaneous NO donor, with other established alternatives, supported by experimental data. We delve into its validated effects on vasodilation and cardioprotection, and explore the current landscape of research into its influence on apoptosis.

FK409, chemically known as (+-)-(E)-4-ethyl-2-[(E)-hydroxyimino]-5-nitro-3-hexenamide, distinguishes itself by spontaneously releasing nitric oxide without the need for enzymatic activation. This property potentially offers a different pharmacokinetic and pharmacodynamic profile compared to traditional nitrovasodilators.

Mechanism of Action: The NO-cGMP Signaling Pathway

FK409 exerts its primary biological effects through the canonical nitric oxide signaling pathway. Upon release, NO diffuses into smooth muscle cells and activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that orchestrates a cascade of downstream events leading to vasodilation and other physiological responses.

FK409 FK409 NO Nitric Oxide (NO) FK409->NO Spontaneous Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to Cardioprotection Cardioprotection PKG->Cardioprotection Contributes to

Caption: The signaling cascade initiated by the spontaneous release of nitric oxide from FK409.

Comparative Analysis of Vasodilatory Effects

The vasodilatory properties of FK409 have been benchmarked against established nitric oxide donors, primarily nitroglycerin and sodium nitroprusside.

FK409 vs. Nitroglycerin

Studies have consistently demonstrated that FK409 is a more potent vasodilator than nitroglycerin. In isolated canine coronary artery rings, FK409 was found to be approximately 25 times more potent than nitroglycerin in inducing relaxation.

Nitric Oxide DonorVasodilation Potency (EC50)cGMP Elevation
FK409 ~25x more potent than NitroglycerinSignificant increase
Nitroglycerin BaselineSignificant increase

Experimental Protocol: Isometric Tension Studies in Isolated Arteries

  • Tissue Preparation: Rings of coronary arteries (or other vessels) are dissected and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a 95% O2/5% CO2 mixture.

  • Tension Recording: The arterial rings are connected to isometric force transducers to record changes in tension.

  • Contraction Induction: A contractile agent (e.g., prostaglandin F2α or U46619) is added to the bath to induce a stable contraction.

  • Cumulative Concentration-Response Curves: Once a stable contraction is achieved, cumulative concentrations of the NO donor (FK409 or nitroglycerin) are added to the bath.

  • Data Analysis: The relaxation response at each concentration is measured and expressed as a percentage of the pre-induced contraction. The EC50 value (the concentration of the drug that produces 50% of the maximal response) is then calculated to compare the potency of the different donors.

cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissection Dissection Mounting Mounting Dissection->Mounting in organ bath Contraction Contraction Mounting->Contraction Drug_Addition Drug_Addition Contraction->Drug_Addition Cumulative concentrations Tension_Recording Tension_Recording Drug_Addition->Tension_Recording EC50_Calculation EC50_Calculation Tension_Recording->EC50_Calculation Calculate potency

Caption: Workflow for assessing the vasodilatory effects of nitric oxide donors in isolated arteries.

FK409 vs. Sodium Nitroprusside

Direct comparative studies between FK409 and sodium nitroprusside (SNP) are less abundant in publicly available literature. However, existing research comparing nitroglycerin and SNP indicates that SNP generally induces a more potent vasodilation, particularly at higher concentrations. Given that FK409 is significantly more potent than nitroglycerin, a direct comparison with SNP would be invaluable for a complete understanding of its relative efficacy.

Nitric Oxide DonorVasodilation PotencycGMP Elevation
FK409 Data not directly compared to SNPExpected significant increase
Sodium Nitroprusside Generally more potent than NitroglycerinSignificant increase

Cardioprotective Effects in Ischemia-Reperfusion Injury

FK409 has demonstrated significant cardioprotective effects in models of myocardial ischemia-reperfusion injury. This protection is attributed to its ability to improve coronary blood flow, reduce infarct size, and preserve cardiac function. A key finding is the correlation between the cardioprotective effect of FK409 and an increase in plasma cGMP levels.[1][2] In contrast, another orally active NO donor, isosorbide dinitrate (ISDN), did not show significant protective effects under similar experimental conditions.[1][2]

TreatmentMyocardial Infarct SizePlasma cGMP Levels
FK409 Significantly reducedSignificantly increased
Isosorbide Dinitrate (ISDN) No significant reductionNo significant increase
Control BaselineBaseline

Experimental Protocol: In Vivo Model of Myocardial Ischemia-Reperfusion

  • Animal Model: Anesthetized rats or other suitable animal models are used.

  • Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated for a specific period (e.g., 30 minutes) to induce ischemia.

  • Drug Administration: FK409, a comparator drug, or a vehicle control is administered before, during, or after the ischemic period.

  • Reperfusion: The ligature is removed to allow for reperfusion of the coronary artery.

  • Infarct Size Measurement: After a period of reperfusion (e.g., 24 hours), the heart is excised. The area at risk and the infarcted area are determined using staining techniques (e.g., Evans blue and triphenyltetrazolium chloride).

  • Biochemical Analysis: Blood samples are collected to measure plasma cGMP levels using an appropriate immunoassay.

cluster_surgery Surgical Procedure cluster_treatment Treatment & Reperfusion cluster_assessment Outcome Assessment Anesthesia Anesthesia Thoracotomy Thoracotomy Anesthesia->Thoracotomy LAD artery Ligation Ligation Thoracotomy->Ligation LAD artery Drug_Administration Drug_Administration Ligation->Drug_Administration Reperfusion Reperfusion Drug_Administration->Reperfusion Infarct_Measurement Infarct_Measurement Reperfusion->Infarct_Measurement 24h post cGMP_Analysis cGMP_Analysis Reperfusion->cGMP_Analysis Blood samples

Caption: Experimental workflow for evaluating the cardioprotective effects of FK409.

Exploring the Role of FK409 in Apoptosis

The influence of nitric oxide on apoptosis, or programmed cell death, is complex and context-dependent, with reports of both pro-apoptotic and anti-apoptotic effects. To date, there is a notable lack of specific research investigating the direct effects of FK409 on apoptotic signaling pathways.

Potential Apoptotic Signaling Pathways of Interest

Should FK409 be investigated for its role in apoptosis, key signaling cascades to consider would include:

  • The JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) pathway is a critical regulator of apoptosis in response to cellular stress. Activation of the JNK pathway can lead to the phosphorylation of pro-apoptotic proteins like Bim and Bad, and the inhibition of anti-apoptotic proteins like Bcl-2.

  • Caspase Activation: Caspases are a family of proteases that execute the final stages of apoptosis. Measuring the activity of key executioner caspases, such as caspase-3, is a hallmark of apoptotic cell death.

  • Bcl-2 Family Protein Expression: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is a critical determinant of cell fate.

Experimental Protocol: Caspase-3 Activity Assay

  • Cell Culture and Treatment: Cells of interest are cultured and treated with FK409, a positive control for apoptosis (e.g., staurosporine), and a vehicle control for a specified duration.

  • Cell Lysis: Cells are harvested and lysed to release their intracellular contents.

  • Fluorometric Assay: The cell lysate is incubated with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

  • Fluorescence Measurement: If active caspase-3 is present in the lysate, it will cleave the substrate, releasing a fluorescent molecule (AMC). The fluorescence is measured using a fluorometer.

  • Data Analysis: The level of fluorescence is proportional to the caspase-3 activity in the sample.

cluster_cell_prep Cell Preparation cluster_assay Assay cluster_readout Data Acquisition Cell_Culture Cell_Culture Treatment Treatment Cell_Culture->Treatment Lysis Lysis Treatment->Lysis Incubation Incubation Lysis->Incubation with substrate Fluorescence_Measurement Fluorescence_Measurement Incubation->Fluorescence_Measurement Data_Analysis Data_Analysis Fluorescence_Measurement->Data_Analysis

Caption: A generalized workflow for assessing caspase-3 activity.

Conclusion and Future Directions

FK409 is a potent, spontaneous nitric oxide donor with well-documented vasodilatory and cardioprotective effects that, in some respects, surpass those of traditional nitrovasodilators like nitroglycerin. The provided experimental protocols offer a foundation for researchers to validate and expand upon these findings.

A significant gap in the current understanding of FK409's biological profile is its effect on apoptosis. Future research should focus on elucidating whether FK409 influences apoptotic signaling pathways, which would provide a more complete picture of its therapeutic potential and safety profile. Direct comparative studies with other NO donors, particularly sodium nitroprusside, under standardized conditions are also warranted to definitively establish its relative potency and efficacy.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety protocols and logistical procedures for the handling and disposal of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide (CAS Number: 138472-01-2). Researchers, scientists, and drug development professionals should adhere to these instructions to ensure a safe laboratory environment.

Chemical Identifier and Properties

PropertyValue
IUPAC Name (2E,3E)-4-ethyl-2-(hydroxyimino)-5-nitrohex-3-enamide
CAS Number 138472-01-2
Molecular Formula C₈H₁₃N₃O₄
Molecular Weight 215.21 g/mol
Appearance Powder
Solubility Soluble in DMSO (10 mg/mL)
Storage -20°C[1]

Hazard Identification and Safety Precautions

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide is classified as acutely toxic if swallowed.[1] The following table summarizes the key hazard information.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 3)
alt text
DangerH301: Toxic if swallowed[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound.

Protection TypeSpecification
Eye Protection Chemical safety goggles and a face shield.[1]
Hand Protection Compatible chemical-resistant gloves.
Respiratory Protection A NIOSH-approved P2 (EN 143) or N95 respirator is required.[1]
Skin and Body Protection A laboratory coat must be worn.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following workflow is crucial for the safe handling of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide.

Workflow for Handling (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare a Designated Workspace prep_ppe->prep_workspace handling_weigh Weigh Compound in a Ventilated Enclosure prep_workspace->handling_weigh Proceed to Handling handling_dissolve Dissolve in an Appropriate Solvent (e.g., DMSO) handling_use Perform Experimental Procedure cleanup_decontaminate Decontaminate Glassware and Surfaces handling_use->cleanup_decontaminate Proceed to Cleanup cleanup_dispose_waste Dispose of Waste According to Protocol cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash Disposal Pathway for (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_final_disposal Final Disposal waste_solid Unused Solid Compound collect_solid Sealed Hazardous Solid Waste Container waste_solid->collect_solid waste_liquid Solutions of Compound collect_liquid Sealed Hazardous Liquid Waste Container waste_liquid->collect_liquid waste_contaminated Contaminated Materials collect_contaminated Sealed Contaminated Waste Container waste_contaminated->collect_contaminated disposal_facility Licensed Hazardous Waste Disposal Facility collect_solid->disposal_facility collect_liquid->disposal_facility collect_contaminated->disposal_facility

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.